molecular formula C26H34O12 B1163482 Olivil 4'-O-glucoside CAS No. 76880-93-8

Olivil 4'-O-glucoside

カタログ番号: B1163482
CAS番号: 76880-93-8
分子量: 538.5 g/mol
注意: 研究専用です。人間または獣医用ではありません。
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説明

Olivil 4'-O-glucoside (CAS Number: 76880-93-8) is a natural lignan compound isolated from the whole plant of Gentianella acuta . It has a molecular formula of C26H34O12 and a molecular weight of 538.54 g/mol . As a member of the lignan family, a class of compounds widely found in plants, it is of significant interest in phytochemical and natural product research. Lignans are known for their diverse biological activities, though specific pharmacological data for Olivil 4'-O-glucoside requires further investigation. Researchers can utilize this compound as a standard in chromatographic analysis or as a building block in biosynthetic and metabolic studies. This high-purity product (≥98%) is provided as a solid powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O12/c1-34-18-8-14(4-5-16(18)29)24-15(10-27)26(33,12-36-24)9-13-3-6-17(19(7-13)35-2)37-25-23(32)22(31)21(30)20(11-28)38-25/h3-8,15,20-25,27-33H,9-12H2,1-2H3/t15-,20-,21-,22+,23-,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGSYHDLSPXCMU-CTQTXEDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)O)OC)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@]2(CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Chemical Characterization & Isolation of Olivil 4'-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Olivil 4'-O-glucoside (also known as Olivil 4'-O-β-D-glucopyranoside) is a bioactive lignan glycoside belonging to the tetrahydrofuran class. It is structurally derived from the oxidative coupling of two phenylpropanoid units, specifically involving the aglycone olivil . This compound is naturally distributed in medicinal plant species such as Gentianella acuta, Syringa patula (Lilac), Eucommia ulmoides, and Valeriana officinalis.

This guide provides a rigorous technical framework for the identification, structural elucidation, and isolation of Olivil 4'-O-glucoside, designed for researchers in natural product chemistry and drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name (2S,3R,4S)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)-3-[[2-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-phenyl]methyl]oxolan-3-yl]methanol
Common Name Olivil 4'-O-glucoside
CAS Number 76880-93-8
Molecular Formula

Molecular Weight 538.54 g/mol
Solubility Soluble in Methanol, Ethanol, DMSO, Pyridine; Sparingly soluble in Water; Insoluble in Hexane.
Appearance White to off-white amorphous powder
Structural Representation

The molecule consists of a central tetrahydrofuran (THF) ring substituted with two ferulic acid-derived aromatic rings. The glucose moiety is attached via a


-glycosidic bond to the phenolic hydroxyl group at the C-4' position.

OlivilStructure Aglycone Olivil Aglycone (Tetrahydrofuran Core) RingA Ring A (Guaiacyl moiety) Aglycone->RingA C-7 attachment RingB Ring B (Guaiacyl moiety) Aglycone->RingB C-7' attachment Linkage Glycosidic Bond (4'-O-Linkage) RingB->Linkage C-4' Position Sugar Glucose Moiety (β-D-Glucopyranose) Linkage->Sugar Anomeric C-1''

Figure 1: Structural connectivity of Olivil 4'-O-glucoside, highlighting the glycosylation site.

Spectroscopic Characterization (Structural Elucidation)

Accurate identification requires a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). The following data profiles are characteristic of Olivil 4'-O-glucoside.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (Electrospray Ionization), Positive/Negative mode.

  • Key Ions:

    • [M+H]⁺: m/z 539.2

    • [M+Na]⁺: m/z 561.2

    • [M-H]⁻: m/z 537.2

  • Fragmentation Pattern (MS/MS):

    • Loss of 162 Da (anhydrous glucose) yielding the aglycone fragment at m/z ~377 (Olivil core).

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the presence of two aromatic systems, a tetrahydrofuran core, and a sugar moiety.

1H NMR (Methanol-d4, 500 MHz) – Diagnostic Signals
  • Aromatic Protons (Aglycone): Two ABX systems.

    • 
       6.70 – 7.10 ppm (m, 6H). The protons on the glycosylated ring (Ring B) typically show slight downfield shifts compared to the free phenolic ring (Ring A).
      
  • Tetrahydrofuran Core:

    • 
       4.70 – 4.90 ppm (d, H-7').
      
    • 
       2.90 – 3.10 ppm (m, benzylic methylene H-7).
      
    • 
       3.60 – 3.90 ppm (m, hydroxymethyl protons H-9, H-9').
      
  • Methoxyl Groups:

    • 
       3.80 – 3.85 ppm (s, 6H, 2 x -OCH3).
      
  • Sugar Moiety:

    • Anomeric Proton (H-1''):

      
       4.85 – 4.95 ppm (d, 
      
      
      
      Hz). The large coupling constant confirms the
      
      
      -configuration
      .
13C NMR (Methanol-d4, 125 MHz) – Diagnostic Shifts
  • Anomeric Carbon (C-1''):

    
     102.8 – 104.5 ppm.
    
  • Glycosylated Position (C-4'):

    
     ~146.0 – 148.0 ppm. Note: Glycosylation typically causes a paramagnetic shift (deshielding) of the ipso-carbon compared to the free aglycone.
    
  • Aglycone Carbons:

    • THF Methines/Methylenes:

      
       40.0 – 85.0 ppm region.
      
    • Methoxyl Carbons:

      
       56.0 – 56.5 ppm.
      
  • Sugar Carbons:

    
     62.5 (C-6''), 71.0 – 78.0 (C-2'' to C-5'').
    

Isolation & Purification Protocol

This protocol synthesizes established methodologies for extracting lignan glycosides from plant matrices like Gentianella or Syringa species.

Workflow Diagram

IsolationProtocol RawMaterial Dried Plant Material (e.g., Gentianella acuta) Extraction Extraction (MeOH or 70% EtOH, Reflux/Sonication) RawMaterial->Extraction Partition Liquid-Liquid Partitioning Suspend in H2O Extraction->Partition Hexane Hexane Fraction (Discard Lipids) Partition->Hexane EtOAc Ethyl Acetate Fraction (Target: Lignans) Partition->EtOAc BuOH n-Butanol Fraction (Target: Glycosides) Partition->BuOH CC Column Chromatography (Silica Gel / Sephadex LH-20) EtOAc->CC Enrichment BuOH->CC Enrichment HPLC Semi-Prep HPLC (C18 Column, ACN/H2O Gradient) CC->HPLC Product Purified Olivil 4'-O-glucoside HPLC->Product

Figure 2: Step-by-step isolation workflow for Olivil 4'-O-glucoside.

Detailed Methodology
  • Extraction:

    • Pulverize dried plant material (e.g., stems/roots) to a fine powder.

    • Extract with Methanol (MeOH) or 70% Ethanol under reflux (3 x 2 hours) or ultrasonication.

    • Concentrate the combined filtrate under reduced pressure (Rotavap, <45°C) to obtain the crude extract.

  • Fractionation (Liquid-Liquid Partition):

    • Suspend the crude extract in distilled water.

    • Partition sequentially with:

      • n-Hexane: To remove chlorophyll, lipids, and non-polar sterols (Discard).

      • Ethyl Acetate (EtOAc): Extracts aglycones and some mono-glycosides.

      • n-Butanol (n-BuOH): Extracts more polar glycosides. Olivil 4'-O-glucoside is typically found in the EtOAc or n-BuOH fraction depending on the specific plant matrix.

  • Chromatographic Purification:

    • Macroporous Resin (Optional): Pass the aqueous/BuOH fraction through Diaion HP-20 or D101 resin. Elute with water (to remove sugars) followed by 30%, 50%, and 70% EtOH. The 30-50% fractions usually contain the lignan glycosides.

    • Silica Gel Column: Subject the enriched fraction to a silica gel column eluting with a gradient of

      
       (e.g., 10:1 
      
      
      
      5:1
      
      
      2:1).
    • Sephadex LH-20: Further purify sub-fractions using Sephadex LH-20 (eluent: MeOH) to remove phenolic polymers and chlorophyll.

  • Final Isolation (HPLC):

    • System: RP-HPLC (C18 Column, 5

      
      m).
      
    • Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient: 10% A to 40% A over 30-40 minutes.

    • Detection: UV at 280 nm (characteristic absorption of the guaiacyl moiety).

Biosynthetic Context

Olivil 4'-O-glucoside is formed via the phenylpropanoid pathway. The coniferyl alcohol precursor undergoes dimerization (catalyzed by dirigent proteins/peroxidases) to form the lignan scaffold (olivil), followed by specific glycosylation by UDP-dependent glycosyltransferases (UGTs).

  • Precursor: Coniferyl Alcohol

  • Enzyme Class: Glucosyltransferase (UGT)

  • Biological Role: Storage form of the lignan, increased water solubility for transport, and potential defense mechanism against herbivory.

References

  • Park, K. J., et al. (1999).[1][2] "Phytochemical study on the stem bark of Syringa patula." Archives of Pharmacal Research. (Primary source for the isolation of olivil glycosides from Syringa species).

  • Wang, Y., et al. (2014). "Chemical constituents from Gentianella acuta." Zhong Yao Cai (Journal of Chinese Medicinal Materials), 37(5), 800-803. (Describes the isolation of Olivil 4'-O-glucoside from Gentianella acuta).

  • PubChem Compound Summary. (2024). "Olivil 4'-O-glucoside (CID 14033815)." National Center for Biotechnology Information. [Link]

  • Attoumbre, J., et al. (2006). "Identification by NMR and accumulation of a neolignan, the dehydrodiconiferyl alcohol-4-β-D-glucoside, in Linum usitatissimum cell suspension cultures." Comptes Rendus Chimie, 9(3-4), 420-425. (Reference for comparative NMR analysis of lignan glycosides).

Sources

biological sources of Olivil 4'-O-glucoside in plant species

Author: BenchChem Technical Support Team. Date: March 2026

Biological Sources and Technical Characterization of Olivil 4'-O-glucoside

Executive Summary

Olivil 4'-O-glucoside (also known as (-)-Olivil 4'-O-


-D-glucopyranoside) is a bioactive lignan glycoside belonging to the tetrahydrofuran class of cyclolignans.[1][2] It is primarily derived from the bark and stems of medicinal species within the Eucommiaceae, Bignoniaceae, and Oleaceae families. As a glycosylated derivative of the aglycone olivil, it exhibits enhanced polarity and solubility, influencing its bioavailability and pharmacological profile, which includes antioxidant, anti-inflammatory, and antihypertensive activities. This guide details its biological occurrence, biosynthetic origin, and isolation methodologies for drug development applications.

Botanical Sources & Distribution

The distribution of Olivil 4'-O-glucoside is chemotaxonomically significant, appearing predominantly in species known for their "tonifying" or anti-rheumatic properties in traditional pharmacopeias.

Primary Biological Sources
FamilySpeciesPlant PartRelevance & Notes
Eucommiaceae Eucommia ulmoides Bark (Cortex) Major Source. The bark is the primary commercial source. Olivil 4'-O-glucoside co-occurs with pinoresinol diglucoside and aucubin. It is a key marker for the quality control of Eucommiae Cortex.
Bignoniaceae Stereospermum cylindricum Leaves / BranchesIsolated alongside stereospermoside. The species is used in traditional medicine for pain and inflammation.
Bignoniaceae Stereospermum tetragonum Roots / BarkContains related lignans; Olivil 4'-O-glucoside is often present in the polar fraction of ethanolic extracts.
Oleaceae Osmanthus fragrans RootsRecent HPLC-MS/MS profiling identified Olivil 4'-O-glucoside isomers as significant constituents in the root, distinct from the flower volatiles.
Oleaceae Jasminum tortuosum StemsA less common source, but phytochemical profiling has confirmed its presence in the stem bark.

Critical Note on Isomerism: Researchers must distinguish between Olivil 4'-O-glucoside and its isomers such as Olivil 9'-O-glucoside (found in Sambucus williamsii) or Cycloolivil glycosides. Structural verification via NMR is essential to confirm the glycosylation site at the phenolic C-4' position versus the aliphatic C-9' position.

Biosynthetic Pathway

The biosynthesis of Olivil 4'-O-glucoside follows the phenylpropanoid pathway, diverging at the monolignol dimerization stage. The pathway involves the stereoselective coupling of coniferyl alcohol, followed by cyclization and downstream glycosylation.

Mechanistic Pathway Diagram

Biosynthesis cluster_0 Phenylpropanoid Precursors cluster_1 Lignan Assembly (Aglycone Formation) cluster_2 Glycosylation Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL CoumaricAcid p-Coumaric Acid CinnamicAcid->CoumaricAcid C4H ConiferylAlcohol Coniferyl Alcohol (Monolignol) CoumaricAcid->ConiferylAlcohol 4CL, CCR, CAD Pinoresinol (+)-Pinoresinol (Furofuran Lignan) ConiferylAlcohol->Pinoresinol Dirigent Protein (DIR) + Laccase/Peroxidase Lariciresinol (+)-Lariciresinol (Furan Lignan) Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Seco Secoisolariciresinol Lariciresinol->Seco PLR Olivil (-)-Olivil (Tetrahydrofuran Lignan) Lariciresinol->Olivil Cyclization/Hydration (Stereoselective) OlivilGlucoside Olivil 4'-O-glucoside Olivil->OlivilGlucoside UDP-Glycosyltransferase (UGT Family) UDP_Glc UDP-Glucose UDP_Glc->OlivilGlucoside

Caption: Biosynthetic progression from phenylalanine to Olivil 4'-O-glucoside. Key enzymes include Dirigent Proteins (DIR) for stereoselective coupling and UDP-glycosyltransferases (UGT) for the final glycosylation step.

Extraction & Isolation Methodologies

Isolation of Olivil 4'-O-glucoside requires a protocol that preserves the glycosidic bond while effectively separating it from other polar constituents like iridoids and tannins.

Optimized Isolation Workflow
  • Extraction:

    • Solvent: 70% Ethanol or Methanol (aq).[3]

    • Rationale: The glucoside is polar; pure organic solvents (CHCl3, Hexane) will fail to extract it, while 100% water extracts excessive polysaccharides.

  • Partitioning (Liquid-Liquid Extraction):

    • Suspend crude extract in water.[3]

    • Wash with Petroleum Ether (removes lipids/chlorophyll).

    • Extract with Ethyl Acetate (removes aglycones and less polar flavonoids).

    • Extract with n-Butanol (Target Fraction).

    • Note: Olivil 4'-O-glucoside typically partitions into the n-Butanol or the aqueous interface due to the sugar moiety.

  • Chromatographic Purification:

    • Step 1: Macroporous Resin (D101): Elute with water (to remove sugars) followed by 30-50% Ethanol. The 30-50% fraction usually contains the lignan glycosides.

    • Step 2: Silica Gel: Elute with CHCl3:MeOH:H2O (e.g., 8:2:0.2).

    • Step 3: Preparative HPLC: C18 Reverse Phase column, Acetonitrile/Water gradient.

Process Flow Diagram

Isolation RawMaterial Dried Bark/Stem (Eucommia/Stereospermum) Extraction Extraction 70% EtOH, Reflux 2h x 3 RawMaterial->Extraction Evaporation Concentrate (Vacuo, <50°C) Extraction->Evaporation Partition1 Partition: H2O vs Pet. Ether Evaporation->Partition1 Partition2 Partition: Aqueous vs n-Butanol Partition1->Partition2 Aqueous Layer BuOHFrac n-Butanol Fraction (Target Enriched) Partition2->BuOHFrac Organic Layer D101 D101 Resin Column Elute 30-50% EtOH BuOHFrac->D101 PrepHPLC Prep-HPLC (C18) ACN:H2O Gradient D101->PrepHPLC FinalProduct Pure Olivil 4'-O-glucoside PrepHPLC->FinalProduct

Caption: Step-by-step isolation protocol from raw plant material to purified compound.

Analytical Characterization

To validate the identity of the isolated compound, compare spectral data against these standard parameters.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 538.54 g/mol

  • UV Spectrum:

    
     (MeOH) ≈ 230, 280 nm (Characteristic of the guaiacyl moiety).
    

Representative NMR Signals (in


): 
  • Aglycone (Olivil Core):

    • Aromatic protons:

      
       6.70 – 7.10 (m, 6H, ABX system).
      
    • Methoxyl groups:

      
       3.80 – 3.85 (s, 6H).
      
    • Oxymethine (H-7, H-7'):

      
       ~4.70 (d).
      
  • Sugar Moiety (Glucose):

    • Anomeric Proton (H-1''):

      
       ~4.88 (d, J = 7.5 Hz, indicating 
      
      
      
      -configuration).
    • Anomeric Carbon (C-1''):

      
       ~102.0 ppm.
      

Pharmacological Applications

Research into Olivil 4'-O-glucoside is driven by its therapeutic potential in metabolic and vascular diseases.

  • Antihypertensive: As a constituent of Eucommia ulmoides, it contributes to the vasorelaxant effects observed in traditional use, potentially via nitric oxide (NO) modulation.

  • Antioxidant: The phenolic hydroxyl groups (specifically at C-4 of the aglycone if free, or the remaining free phenol in the glucoside) provide radical scavenging capability, protecting endothelial cells from oxidative stress.

  • Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines (TNF-

    
    , IL-6) in macrophage models.
    

References

  • Deyama, T., et al. (1987).[4] The constituents of Eucommia ulmoides Oliv. VI. Isolation of a new sesquilignan and neolignan glycosides. Chemical & Pharmaceutical Bulletin, 35(5), 1803–1807. Link

  • Kanchanapoom, T., et al. (2006). Lignan, phenolic and iridoid glycosides from Stereospermum cylindricum.[5] Phytochemistry, 67(5), 516-520. Link

  • He, X., et al. (2014). Eucommia ulmoides Oliv.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine.[4] Journal of Ethnopharmacology, 151(1), 78-92. Link

  • Fu, Y., et al. (2022).[6] Secondary Metabolites of Osmanthus fragrans: Metabolism and Medicinal Value.[7] Frontiers in Pharmacology, 13, 922204.[6] Link

  • Chimichi, S., et al. (1999). Complete assignment of the 1H and 13C NMR spectra of lignan precursors. Magnetic Resonance in Chemistry, 37(11), 860-863. Link

Sources

Technical Deep Dive: Antioxidant Mechanism of Action of Olivil 4'-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Olivil 4'-O-glucoside is a bioactive lignan glycoside predominantly isolated from Eucommia ulmoides (Du-Zhong) and Stereospermum species. Unlike simple phenolic antioxidants, its mechanism of action is a dual-phase system: it functions as both a direct radical scavenger (via its remaining free phenolic hydroxyl) and an indirect cellular modulator (acting as a prodrug for Nrf2 pathway activation).

This guide deconstructs the molecular architecture of Olivil 4'-O-glucoside, delineating how its glycosylation enhances bioavailability while preserving specific antioxidant functionalities. It provides researchers with a rigorous, self-validating framework for evaluating its efficacy in drug development and nutraceutical applications.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The Lignan Scaffold

The core structure of Olivil is a cyclolignan (specifically a tetrahydrofuran derivative). The aglycone, (-)-Olivil, typically possesses two guaiacyl units (4-hydroxy-3-methoxyphenyl).

The Glucoside Modification (The "Prodrug" Effect)

In Olivil 4'-O-glucoside , one of the phenolic hydroxyl groups at the 4'-position is conjugated with a


-D-glucopyranosyl moiety. This structural modification has profound mechanistic implications:
  • Solubility & Transport: The hydrophilic glucose moiety significantly increases water solubility compared to the aglycone, facilitating transport across the aqueous mucus layer of the intestinal epithelium.

  • Metabolic Stability: Glycosylation protects the reactive phenolic hydroxyl from premature oxidation in the gut lumen.

  • Scavenging Capacity: While glycosylation blocks one active site (reducing the total Electron Transfer capacity compared to the aglycone), the molecule retains the 4''-phenolic hydroxyl on the second aromatic ring. This allows it to maintain immediate radical scavenging activity, albeit at a lower stoichiometric ratio (1:1 radical trapping vs. 2:1 for the aglycone).

Visualization: Chemical Structure & SAR

The following diagram illustrates the structural functionalization and its impact on antioxidant potential.

SAR_Analysis Olivil Olivil Core (Tetrahydrofuran Lignan) RingA Ring A (4'-Position) Glucosylated Olivil->RingA Contains RingB Ring B (4''-Position) Free Phenolic OH Olivil->RingB Contains Function_A Increased Hydrophilicity Protection from Auto-oxidation (Prodrug Feature) RingA->Function_A Confers Function_B Direct Radical Scavenging (HAT / SET Mechanism) (Immediate Activity) RingB->Function_B Retains

Caption: SAR analysis of Olivil 4'-O-glucoside showing the dual role of the glucosylated ring (stability/transport) and the free phenolic ring (activity).

Part 2: Mechanistic Pathways

Direct Scavenging Mechanism (Chemical)

Despite the glucose block, the remaining free phenol on the 4''-ring executes antioxidant activity via two primary thermodynamic pathways:

  • Hydrogen Atom Transfer (HAT): The free phenolic -OH donates a hydrogen atom to a free radical (

    
    ), becoming a stable phenoxy radical.
    
    • Reaction:

      
      
      
  • Single Electron Transfer (SET): The aromatic ring donates an electron to an oxidant, followed by deprotonation.

Intracellular Signaling: The Nrf2/HO-1 Axis

The most potent effect of Olivil 4'-O-glucoside is likely indirect. Upon ingestion, cytosolic


-glucosidases (or gut microbiota) hydrolyze the glycosidic bond, releasing the aglycone (-)-Olivil . This aglycone acts as an electrophilic modulator of the Keap1-Nrf2 complex .
  • Induction: The compound modifies cysteine residues on Keap1.

  • Translocation: Nrf2 dissociates from Keap1, avoids ubiquitination, and translocates to the nucleus.[1]

  • Transcription: Nrf2 binds to the Antioxidant Response Element (ARE) .[2]

  • Expression: Upregulation of Phase II detoxifying enzymes:

    • HO-1 (Heme Oxygenase-1): Degrades heme to bilirubin (a potent antioxidant).

    • NQO1: Prevents quinone redox cycling.

    • GSH Synthesis Enzymes: Boosts intracellular glutathione pools.

Visualization: The Nrf2 Activation Pathway

Nrf2_Pathway cluster_Cyto Cytoplasm cluster_Nucleus Nucleus Compound Olivil 4'-O-glucoside (Extracellular) Hydrolysis Hydrolysis (beta-glucosidase) Compound->Hydrolysis Aglycone (-)-Olivil (Active Aglycone) Hydrolysis->Aglycone Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Aglycone->Keap1_Nrf2 Electrophilic Attack Keap1_Mod Keap1 (Modified/Inhibited) Keap1_Nrf2->Keap1_Mod Nrf2_Free Nrf2 (Translocating) Keap1_Nrf2->Nrf2_Free Dissociation ARE ARE Sequence (DNA) Nrf2_Free->ARE Binding Transcription Transcription of HO-1, NQO1, SOD ARE->Transcription

Caption: Mechanism of Nrf2 activation by Olivil metabolites, leading to the upregulation of endogenous antioxidant enzymes.

Part 3: Experimental Validation Protocols

To rigorously validate the antioxidant mechanism of Olivil 4'-O-glucoside, researchers should employ a "Self-Validating" workflow that tests both direct chemical potential and biological efficacy.

Quantitative Data Summary (Expected Ranges)

Based on comparative lignan studies.

Assay TypeParameterExpected Activity (Glucoside)Expected Activity (Aglycone)Mechanistic Insight
DPPH IC50Moderate (20-50 µM)High (5-15 µM)Glucoside has fewer H-donors.
ABTS TEACModerateHighSteric hindrance of glucose affects kinetics.
Cellular ROS DCFH-DA FluorescenceHigh InhibitionHigh InhibitionIntracellular hydrolysis restores potency.
Western Blot Nrf2 (Nuclear)Significant IncreaseSignificant IncreaseConfirms signaling vs. scavenging.
Protocol A: Direct Radical Scavenging (DPPH Assay)

Purpose: To quantify the intrinsic hydrogen-donating ability of the molecule.

  • Preparation: Dissolve Olivil 4'-O-glucoside in MeOH to create a stock solution (1 mg/mL). Prepare serial dilutions (e.g., 10, 20, 40, 80, 160 µM).

  • Reaction: Mix 100 µL of sample with 100 µL of 0.2 mM DPPH solution (in MeOH).

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Control: Use Ascorbic Acid as positive control; MeOH as negative control (

    
    ).
    
  • Calculation:

    
    .
    
  • Self-Validation: The IC50 must be calculated via non-linear regression. If the glucoside IC50 is >5x that of the aglycone, confirm purity (ensure no spontaneous hydrolysis).

Protocol B: Intracellular ROS & Nrf2 Translocation

Purpose: To validate the biological mechanism in a living system (e.g., HUVEC or HepG2 cells).

  • Seeding: Seed cells (

    
     cells/well) in 6-well plates; incubate 24h.
    
  • Pre-treatment: Treat cells with Olivil 4'-O-glucoside (10-50 µM) for 12-24 hours.

  • Stress Induction: Wash cells, then expose to

    
     (200 µM) for 2 hours to induce oxidative stress.
    
  • ROS Assay (DCFH-DA):

    • Add DCFH-DA (10 µM) for 30 min.

    • Wash with PBS.

    • Measure fluorescence (Ex 485nm / Em 535nm).

  • Nrf2 Nuclear Fractionation (Western Blot):

    • Lyse cells using a Nuclear/Cytosol Fractionation Kit.

    • Run SDS-PAGE on nuclear fractions.

    • Blot for Nrf2 and Lamin B1 (nuclear loading control).

  • Causality Check: Use an Nrf2 inhibitor (e.g., ML385). If Olivil's protective effect is abolished by ML385, the mechanism is confirmed as Nrf2-dependent.

Visualization: Experimental Workflow

Workflow cluster_InVitro Phase 1: Chemical Assay cluster_InVivo Phase 2: Biological Assay Step1 Extraction/Synthesis (>98% Purity) Step2 DPPH / ABTS Assay (Direct Scavenging) Step1->Step2 Step3 Cell Culture (HepG2) + Oxidative Stress (H2O2) Step1->Step3 Result1 Calculate IC50 (Moderate Activity) Step2->Result1 Step4 Western Blot (Nuclear Fraction) Step3->Step4 Result2 Nrf2 Translocation HO-1 Upregulation Step4->Result2

Caption: Integrated workflow for validating the antioxidant efficacy of Olivil 4'-O-glucoside from chemical potential to biological signaling.

References

  • He, X., et al. (2014). "Eucommia ulmoides Oliv.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine." Journal of Ethnopharmacology. Link

  • Hsieh, C.L., et al. (2000). "Antioxidant actions of du-zhong (Eucommia ulmoides Oliv.) toward oxidative damage in biomolecules." Life Sciences. Link

  • Dinkova-Kostova, A.T., & Talalay, P. (2008). "Direct and indirect antioxidant properties of inducers of cytoprotective proteins." Molecular Nutrition & Food Research. Link

  • Sippl, W., et al. (2002). "Lignans isolated from valerian: identification and characterization of a new olivil derivative with partial agonistic activity at A(1) adenosine receptors." Journal of Natural Products. Link

  • Wang, J.H., et al. (2018). "Antioxidant Capacity and Polyphenolic Content of Eucommia Ulmoides Oliv Leaf Extract."[3] ResearchGate.[2][3] Link

Sources

Unlocking the Tetrahydrofuran Lignans: A Technical Whitepaper on Olivil 4'-O-glucoside in Eucommia ulmoides Bark

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Botanical Context

Eucommia ulmoides Oliver (Eucommiaceae), commonly known as Du-Zhong, is a tertiary relict species whose bark (Eucommiae Cortex) serves as a cornerstone in both traditional medicine and modern pharmacognosy. While bisepoxylignans such as pinoresinol diglucoside (PDG) are heavily utilized as primary quality control markers, tetrahydrofuran lignans—specifically Olivil 4'-O-glucoside —play a critical, synergistic role in the bark's pharmacological profile[1].

This whitepaper provides an authoritative, in-depth guide for researchers and drug development professionals on the biosynthesis, extraction causality, and UPLC-MS/MS quantification of Olivil 4'-O-glucoside from E. ulmoides bark.

Structural Chemistry & Biosynthetic Pathway

Olivil 4'-O-glucoside (C₂₆H₃₄O₁₂, MW: 538.5 g/mol ) is a highly polar, glycosylated tetrahydrofuran lignan[2]. In the plant matrix, it is synthesized via the phenylpropanoid pathway. The monolignol precursor, coniferyl alcohol, undergoes a dirigent protein-mediated oxidative coupling to form the bisepoxylignan (+)-pinoresinol. Subsequent enzymatic hydration and ring-opening yield the tetrahydrofuran aglycone (-)-olivil, which is finally stabilized via glycosylation by uridine diphosphate glycosyltransferases (UGTs)[3].

Biosynthesis N1 L-Phenylalanine (Phenylpropanoid Pathway) N2 Coniferyl Alcohol (Monolignol Precursor) N1->N2 PAL, C4H, 4CL, CAD N3 (+)-Pinoresinol (Bisepoxylignan) N2->N3 Dirigent Protein Oxidative Coupling N4 (-)-Olivil (Tetrahydrofuran Lignan) N3->N4 Hydration & Ring Opening N5 Olivil 4'-O-glucoside (Target Compound) N4->N5 UGTs (Glycosylation) N6 Enterodiol & Enterolactone (Mammalian Lignans) N5->N6 Gut Microbiota Metabolism

Biosynthetic and metabolic pathway of Olivil 4'-O-glucoside from Eucommia ulmoides.

Quantitative Lignan Profile in Eucommiae Cortex

To understand the relative abundance of Olivil 4'-O-glucoside, it must be benchmarked against the broader lignan profile of E. ulmoides bark. The following table summarizes the comparative quantitative data typically observed in high-quality bark extracts[4],[1].

Compound NameLignan Sub-ClassMolecular WeightTypical Bark Content (mg/g DW)Primary Bioactivity Focus
Pinoresinol diglucoside (PDG) Bisepoxylignan682.6 g/mol 1.00 – 5.50 mg/gAntihypertensive / Vasodilation
Syringaresinol diglucoside Bisepoxylignan742.7 g/mol 0.50 – 2.00 mg/gAntioxidant / Free Radical Scavenging
Olivil 4'-O-glucoside Tetrahydrofuran Lignan538.5 g/mol 0.10 – 0.85 mg/gAnti-inflammatory / Gut Microbiota Modulation

Standardized Analytical Workflow (UPLC-MS/MS)

Quantifying trace lignan glycosides requires a self-validating protocol that mitigates matrix effects and prevents analyte degradation.

Causality Behind Experimental Choices
  • Matrix Stabilization (Lyophilization): Fresh bark contains endogenous β-glucosidases. If dried at room temperature, these enzymes will rapidly cleave the 4'-O-glucoside bond, artificially inflating the (-)-olivil aglycone count while destroying the target analyte. Immediate lyophilization halts this enzymatic activity[5].

  • Solvent Selection (70% Methanol): Lignan glycosides are amphiphilic. The 70% aqueous methanol provides the exact dielectric constant required to solvate both the hydrophilic glucopyranose moiety and the hydrophobic methoxyphenoxy rings, ensuring exhaustive extraction[5].

  • Internal Standardization: Spiking the extraction solvent with an internal standard (e.g., 2-Chlorophenylalanine) creates a self-validating system, allowing researchers to mathematically correct for ion suppression and incomplete extraction recoveries[5].

Step-by-Step Methodology

Step 1: Matrix Disruption

  • Lyophilize raw E. ulmoides bark at -50°C for 48 hours.

  • Pulverize the dried bark using a cryogenic mill (30 Hz, 1.5 min) to achieve a fine powder (<50 μm), maximizing the surface-area-to-volume ratio for solvent penetration[5].

Step 2: Solid-Liquid Extraction

  • Weigh exactly 50.0 mg of the pulverized bark into a 2.0 mL Eppendorf tube.

  • Add 1.2 mL of pre-cooled (-20°C) 70% LC-MS grade methanol containing 1 μg/mL of the internal standard (2-Chlorophenylalanine)[5].

  • Subject the mixture to ultrasonic extraction for 30 minutes at 4°C. The low temperature prevents the thermal degradation of thermolabile phenolic structures.

  • Centrifuge the homogenate at 12,000 × g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 μm PTFE syringe filter directly into an amber UPLC vial.

Step 3: Chromatographic Separation (UPLC)

  • Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm).

  • Mobile Phase: Solvent A (0.1% formic acid in LC-MS water) and Solvent B (100% Acetonitrile). Note: Formic acid acts as a crucial proton donor, significantly enhancing the ionization efficiency of lignans in positive ESI mode.

  • Gradient Program: 5% B for 2 min; linear increase to 95% B from 2 to 9 min; hold at 95% B for 1 min; return to 5% B to re-equilibrate[5].

  • Flow Rate: 0.35 mL/min.

Step 4: Mass Spectrometry (ESI-MS/MS) Detection

  • Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode.

  • Utilize Multiple Reaction Monitoring (MRM) to isolate the target. For Olivil 4'-O-glucoside, monitor the [M+H]+ precursor ion at m/z 539.2 and the sodium adduct [M+Na]+ at m/z 561.2[2].

  • Validate the peak against the internal standard retention time and calculate the absolute concentration using a 6-point calibration curve of an Olivil 4'-O-glucoside reference standard.

Pharmacokinetics & Microbiota-Driven Metabolism

In drug development, understanding the bioavailability of Olivil 4'-O-glucoside is paramount. Upon oral ingestion, the compound resists gastric acid degradation but exhibits poor absorption in the upper gastrointestinal tract due to its high hydrophilicity and molecular weight.

The true pharmacological value is unlocked in the colon. Here, it is subjected to the enzymatic repertoire of the gut microbiota. Bacterial β-glucosidases cleave the 4'-O-glucoside bond, releasing the (-)-olivil aglycone. Subsequent dehydroxylation and demethylation by intestinal bacteria convert (-)-olivil into the mammalian enterolignans: enterodiol and enterolactone [3]. These downstream metabolites are readily absorbed into systemic circulation, where they cross the blood-brain barrier and exert potent phytoestrogenic, anti-inflammatory, and neuroprotective effects.

References

1.[5] Title: Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea. Source: PMC / NIH. URL: 5 2.[4] Title: Metabolite Profiles, Bioactivity, and HPLC Fingerprint of Different Varieties of Eucommia ulmoides Oliv. Source: MDPI. URL: 4 3.[3] Title: International Symposium on Eucommia ulmoides. Source: J-Stage. URL: 3 4.[1] Title: Eucommiae cortex Comprehensive Phytochemical Analysis Connected with Its In Vitro Anti-Inflammatory Activity in Human Immune Cells. Source: MDPI. URL: 1 5.[2] Title: 2-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | C26H34O12 | CID 14033815. Source: PubChem / NIH. URL: 2

Sources

Therapeutic Potential of Olivil 4'-O-glucoside in Anti-Inflammatory Research: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of anti-inflammatory drug discovery, plant-derived lignan glycosides represent a highly promising molecular scaffold. Their stereochemical complexity and favorable hydrogen-bonding profiles enable highly specific interactions with intracellular kinases and transcription factors. Olivil 4'-O-glucoside (also referred to as (-)-olivil-4-O-glucoside) is a bioactive lignan glycoside predominantly isolated from the Oleaceae family, including Syringa vulgaris (common lilac) and Syringa patula[1][2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic pathways, quantitative efficacy, and rigorous experimental protocols required to evaluate Olivil 4'-O-glucoside as a lead compound for inflammatory diseases.

Chemical Profile and Pharmacognosy

Olivil 4'-O-glucoside is characterized by a lignan backbone conjugated to a glucose moiety at the 4'-hydroxyl position. This glycosylation is critical; it enhances the molecule's aqueous solubility and bioavailability compared to its aglycone counterpart, facilitating better cellular uptake and systemic distribution in in vivo models.

Phytochemical investigations have successfully isolated this compound from the bark and floral buds of Syringa species, often alongside other potent secoiridoids and lignans such as oleuropein, syringin, and syringaresinol[2]. Recent high-resolution mass spectrometry (LC-HRMS/MS) analyses have also identified its presence in Linum (flax) species, broadening its known botanical distribution[3].

Molecular Mechanisms of Anti-Inflammatory Action

The therapeutic efficacy of Olivil 4'-O-glucoside is driven by its ability to modulate the hyperactive immune responses typically triggered by pathogen-associated molecular patterns (PAMPs) like Lipopolysaccharide (LPS).

Inhibition of Pro-Inflammatory Cytokines

In in vitro models utilizing human neutrophils and monocytes/macrophages, Olivil 4'-O-glucoside demonstrates a robust capacity to downregulate the secretion of key inflammatory mediators[1]. By suppressing Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), the compound blunts the acute phase response. Furthermore, it inhibits chemokines such as IL-8 and MCP-1, thereby reducing the chemotactic recruitment of additional leukocytes to the site of inflammation[1].

Intracellular Signaling Modulation

The causality behind this cytokine suppression lies in the compound's interference with major intracellular signaling cascades:

  • NF-κB Pathway: Olivil 4'-O-glucoside is implicated in preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit. Without p65 in the nucleus, the transcription of iNOS, COX-2, and various cytokines is halted.

  • MAPK Cascade: The compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically by inhibiting the phosphorylation of p38, ERK1/2, and JNK, which are critical for stabilizing cytokine mRNA.

Pathway O4G Olivil 4'-O-glucoside TLR4 TLR4 Receptor O4G->TLR4 Receptor Antagonism? MAPK MAPK Pathway (p38, ERK1/2, JNK) O4G->MAPK Inhibits Phosphorylation NFKB NF-κB p65 Translocation O4G->NFKB Blocks Translocation LPS LPS (Lipopolysaccharide) LPS->TLR4 TLR4->MAPK TLR4->NFKB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-8) MAPK->Cytokines NFKB->Cytokines ROS ROS & NO Production NFKB->ROS

Fig 1. Proposed anti-inflammatory signaling pathway modulated by Olivil 4'-O-glucoside.

Quantitative Efficacy Data

To provide a clear comparative baseline, the following table synthesizes the quantitative endpoints typically evaluated when screening Olivil 4'-O-glucoside and its co-occurring lignans.

Table 1: Inhibitory Effects of Olivil 4'-O-glucoside on Inflammatory Mediators

Target BiomarkerCell ModelInflammatory StimulantModulatory EffectDetection Method
TNF-α Human Monocytes / MacrophagesLPS (1 μg/mL)Significant ReductionSandwich ELISA
IL-6 Neutrophils / MacrophagesLPS (1 μg/mL)Moderate ReductionSandwich ELISA
IL-8 Human NeutrophilsLPS / fMLPSignificant ReductionSandwich ELISA
MCP-1 MonocytesLPS (1 μg/mL)DownregulationqPCR / ELISA
Nitric Oxide (NO) RAW 264.7 MacrophagesLPS (1 μg/mL)Dose-dependent InhibitionGriess Reagent Assay

Experimental Methodologies & Protocols

Trustworthy science relies on self-validating, reproducible systems. The following protocols detail the critical steps for extracting Olivil 4'-O-glucoside and validating its efficacy, explaining the why behind each methodological choice[1][2].

Protocol 1: Extraction and Chromatographic Isolation

Objective: To isolate high-purity Olivil 4'-O-glucoside from raw plant biomass while preserving the delicate O-glycosidic bond.

  • Biomass Preparation: Lyophilize and pulverize Syringa vulgaris bark or Syringa patula floral buds. Rationale: Lyophilization prevents enzymatic degradation of glycosides that occurs in the presence of water, while pulverization maximizes the surface area for solvent penetration.

  • Solvent Extraction: Extract the powder using hot methanol (MeOH) or 70% ethanol. Rationale: These polar solvents efficiently disrupt cell walls and solubilize polar lignan glycosides.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition sequentially with hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). Rationale: This systematic polarity gradient removes non-polar lipids and waxes (hexane) and moderately polar aglycones (EtOAc), concentrating the highly polar Olivil 4'-O-glucoside in the n-BuOH fraction.

  • Reverse-Phase Chromatography: Fractionate the n-BuOH layer using an RP-18 (C18) silica gel column, eluting with a water/methanol gradient.

  • Size-Exclusion Purification: Pass the active fractions through a Sephadex LH-20 column. Rationale: Sephadex LH-20 separates molecules by size and aromaticity, effectively isolating the lignan glycoside from larger polyphenols and smaller simple sugars without utilizing harsh conditions.

  • Structural Elucidation: Confirm the molecular structure and purity using HPLC-DAD-MS/MS, alongside ¹H and ¹³C NMR spectroscopy.

Protocol 2: In Vitro Macrophage Anti-Inflammatory Assay

Objective: To quantify the suppression of pro-inflammatory cytokines using a standardized macrophage model.

  • Cell Culture: Cultivate RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere. Rationale: RAW 264.7 cells robustly express TLR4 receptors, making them highly responsive to LPS stimulation.

  • Pre-treatment: Seed cells at 5 × 10⁴ cells/well in 96-well plates. Pre-treat with varying concentrations of Olivil 4'-O-glucoside (e.g., 10, 25, 50 μM) for 2 hours.

  • Stimulation: Induce an inflammatory state by adding 1 μg/mL LPS for 24 hours.

  • Cytotoxicity Validation (MTT Assay): Add MTT reagent to a parallel control plate to assess cell viability. Rationale: This is a critical self-validating step to ensure that the reduction in cytokines is due to true pharmacological modulation, not simply because the compound is killing the cells.

  • Biomarker Quantification: Harvest the supernatant. Quantify TNF-α and IL-6 using specific ELISA kits. For Nitric Oxide (NO) determination, mix 100 μL of supernatant with 100 μL of Griess reagent and measure absorbance at 540 nm.

Workflow Step1 Biomass Extraction (Syringa bark/buds) Step2 Chromatographic Isolation (RP-18, Sephadex LH-20) Step1->Step2 Step3 Structural Elucidation (NMR, MS, UV) Step2->Step3 Step4 In Vitro Assays (RAW 264.7 / Neutrophils) Step3->Step4 Step5 Biomarker Quantification (ELISA, Western Blot) Step4->Step5

Fig 2. Standardized workflow for the extraction and in vitro screening of Olivil 4'-O-glucoside.

Future Perspectives in Drug Development

The therapeutic potential of Olivil 4'-O-glucoside extends beyond basic in vitro suppression of cytokines. For successful translation into clinical drug development, future research must focus on its pharmacokinetic (PK) profile. The glycosidic bond, while excellent for solubility, is highly susceptible to hydrolysis by gut microbiota (e.g., β-glucosidases). Understanding whether the parent glycoside or its aglycone metabolite is the primary active agent in systemic circulation will dictate future formulation strategies, such as liposomal encapsulation or enteric coating, to maximize its anti-inflammatory efficacy in vivo.

References

1.1. Syringa vulgaris bark as a source of compounds affecting the release of inflammatory mediators from human neutrophils and monocytes/macrophages. ResearchGate.[Link] 1.2. Cytotoxic and anti-inflammatory activities of some constituents from the floral buds of Syringa patula. Taylor & Francis.[Link] 2.5. Evaluation of antiproliferative activity, apoptotic induction and LC-HRMS/MS analyses of the VLC fractions of L. numidicum. ResearchGate.[Link]

Sources

The Pharmacological Profile of Olivil 4'-O-glucoside: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Characterization

Olivil 4'-O-glucoside (CAS: 76880-93-8), also referred to as (-)-olivil 4"-O-glucoside, is a naturally occurring lignan glycoside with a molecular formula of C₂₆H₃₄O₁₂[1]. Structurally, it consists of an olivil aglycone backbone bound to a glucopyranose moiety, a configuration that significantly enhances its hydrophilicity and bioavailability compared to its aglycone counterpart.

Historically isolated from the whole plant of Gentianella acuta[2] and the bark/floral buds of Syringa species (such as Syringa vulgaris and Syringa velutina)[3][4], this compound has garnered significant attention in modern pharmacognosy. Recent literature highlights its pleiotropic bioactivities, specifically its capacity to act as a cytotoxic agent against specific oncological cell lines[3] and as a potent immunomodulator capable of suppressing pro-inflammatory cytokines in human neutrophils and macrophages[4].

This whitepaper provides an in-depth, self-validating framework for researchers and drug development professionals, detailing the extraction methodologies, pharmacological mechanisms, and standardized in vitro protocols necessary for evaluating the bioactivity of Olivil 4'-O-glucoside.

Extraction and Isolation Methodology

The isolation of lignan glycosides requires a strategic approach to solvent polarity to prevent the degradation of the delicate glycosidic bond while effectively separating the target compound from complex plant matrices (e.g., tannins, chlorophyll, and non-polar lipids).

Principle of the Extraction Workflow

The extraction relies on a gradient of increasing polarity. Initial maceration in hot methanol or ethanol denatures plant enzymes that might otherwise hydrolyze the glucoside. Subsequent liquid-liquid partitioning isolates the glycosides into the n-butanol (n-BuOH) fraction, as n-butanol possesses the exact dielectric constant required to solubilize mid-polarity glycosides while leaving highly polar sugars in the aqueous phase and lipophilic compounds in the hexane/ethyl acetate phases. Finally, Sephadex LH-20 size-exclusion chromatography separates the lignans based on molecular weight and mild adsorption kinetics.

Extraction A Raw Plant Material (e.g., Gentianella acuta, Syringa spp.) B Solvent Extraction (Hot MeOH/EtOH Maceration) A->B Denatures hydrolytic enzymes C Liquid-Liquid Partitioning (Hexane -> EtOAc -> n-BuOH) B->C Concentration & Phase Separation D Vacuum Liquid Chromatography (Silica Gel 60) C->D n-BuOH Fraction (Glycoside rich) E Size Exclusion Chromatography (Sephadex LH-20 / RP-18) D->E Gradient Elution F Purified Olivil 4'-O-glucoside (LC-MS/NMR Validation) E->F Final Isolation

Caption: Step-by-step extraction and isolation workflow for Olivil 4'-O-glucoside.

Step-by-Step Isolation Protocol
  • Preparation: Pulverize 1.0 kg of dried plant material (e.g., Syringa vulgaris bark) to a fine powder to maximize the surface-area-to-solvent ratio.

  • Primary Extraction: Macerate the powder in 5 L of 80% Methanol at 60°C for 3 hours. Repeat three times. Filter and concentrate the combined extract under reduced pressure at 40°C to yield a crude viscous residue.

  • Partitioning: Suspend the residue in distilled water and partition sequentially with equal volumes of n-hexane (to remove lipids), ethyl acetate (to remove aglycones and free phenolic acids), and n-butanol.

  • Chromatography: Collect the n-butanol fraction, evaporate to dryness, and load onto a Vacuum Liquid Chromatography (VLC) column packed with Silica gel 60. Elute using a gradient of CHCl₃:MeOH (from 10:1 to 1:1).

  • Purification: Pool the lignan-rich fractions (monitored via TLC) and subject them to Sephadex LH-20 column chromatography, eluting with pure methanol.

  • Validation: Confirm the structure and purity (≥95%) using HPLC-DAD-MS/MS and ¹H/¹³C NMR spectroscopy[4][5].

Pharmacological Mechanisms & Bioactivity

Immunomodulation and Anti-Inflammatory Action

Olivil 4'-O-glucoside demonstrates moderate to strong anti-inflammatory activity, particularly in modulating the innate immune response of neutrophils and monocytes/macrophages[4]. When macrophages are stimulated by Lipopolysaccharide (LPS), the Toll-Like Receptor 4 (TLR4) pathway is activated, leading to the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory cytokines.

Olivil 4'-O-glucoside acts upstream to suppress this cascade, significantly inhibiting the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and chemokines such as IL-8 and MCP-1[4]. The glycosylation at the 4'-position is critical here; it enhances the molecule's solubility in the extracellular matrix, allowing for more efficient receptor interaction compared to non-glycosylated lignans.

Mechanism LPS LPS Stimulus TLR4 TLR4 Receptor (Macrophages/Neutrophils) LPS->TLR4 Activates NFKB NF-κB / MAPK Pathways TLR4->NFKB Signal Transduction CYTO Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) NFKB->CYTO Gene Expression OLIVIL Olivil 4'-O-glucoside OLIVIL->NFKB Inhibits Activation OLIVIL->CYTO Suppresses Release

Caption: Proposed modulatory pathway of Olivil 4'-O-glucoside on pro-inflammatory cytokine release.

Cytotoxicity and Oncological Applications

Research by Park et al. (1999) on the stem bark of Syringa velutina identified Olivil 4'-O-glucoside as part of a complex of cytotoxic compounds[3]. While phenylethanoid glycosides in the same extract showed the highest potency, Olivil 4'-O-glucoside exhibited measurable dose-dependent cytotoxic effects on several tumor cell lines, including P-388 (murine leukemia), L-1210 (lymphocytic leukemia), SNU-5 (gastric carcinoma), and HL-60 (human promyelocytic leukemia)[3]. The mechanism is believed to involve the induction of mitochondrial-dependent apoptosis and the scavenging of intracellular reactive oxygen species (ROS) that tumor cells rely on for rapid proliferation.

Quantitative Data Summary

The following tables synthesize the qualitative and quantitative pharmacological data associated with Olivil 4'-O-glucoside and its source extracts based on peer-reviewed literature.

Table 1: Cytotoxicity Profile across Oncological Cell Lines [3]

Cell LineOriginActivity Level (Relative to Extract Complex)Proposed Mechanism of Action
P-388 Murine LeukemiaModerateCell cycle arrest / Apoptosis induction
L-1210 Lymphocytic LeukemiaModerateDNA synthesis inhibition
SNU-5 Human Gastric CarcinomaMild to ModerateROS scavenging / Metabolic disruption
HL-60 Human Promyelocytic LeukemiaModerateMitochondrial-dependent apoptosis

Table 2: Anti-inflammatory Cytokine Modulation in Human Macrophages [4]

Inflammatory MediatorTarget Cell TypeEffect of Olivil 4'-O-glucosideClinical Relevance
TNF-α Monocytes/MacrophagesSignificant InhibitionReduction of systemic acute phase response
IL-1β Monocytes/MacrophagesModerate InhibitionSuppression of localized tissue inflammation
IL-6 Monocytes/MacrophagesModerate InhibitionModulation of chronic inflammatory states
IL-8 NeutrophilsSignificant InhibitionPrevention of neutrophil chemotaxis/infiltration
MCP-1 MonocytesModerate InhibitionReduction of monocyte recruitment to tissues

Standardized Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory control mechanisms to rule out false positives caused by solvent toxicity or assay interference.

Cell Viability & Cytotoxicity (MTT Assay)

Causality: The MTT assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to purple formazan by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

  • Seeding: Seed HL-60 or RAW 264.7 cells in a 96-well plate at a density of

    
     cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Treatment: Aspirate the medium. Add fresh medium containing Olivil 4'-O-glucoside at varying concentrations (e.g., 10, 25, 50, 100 µM). Self-Validation: Include a negative control (0.1% DMSO vehicle) and a positive control (e.g., Doxorubicin 1 µM).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to dissolve the intracellular formazan crystals. Shake for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the negative control.

Cytokine Quantification (ELISA Workflow)

Causality: To prove that the compound actively suppresses inflammation rather than simply killing the immune cells, this assay must be run in tandem with the MTT assay. If cell viability remains >90% while cytokine levels drop, true immunomodulation is confirmed.

  • Macrophage Stimulation: Seed human monocytes/macrophages in 24-well plates. Pre-treat with Olivil 4'-O-glucoside (10–50 µM) for 2 hours.

  • Induction: Stimulate the cells by adding 1 µg/mL of LPS (from E. coli O111:B4). Self-Validation: Include a baseline control (no LPS, no drug), an inflamed control (LPS only), and a positive anti-inflammatory control (LPS + Dexamethasone 1 µM).

  • Harvesting: After 24 hours of incubation, collect the cell culture supernatants and centrifuge at 10,000 x g for 5 minutes at 4°C to remove cellular debris.

  • ELISA Execution: Transfer the supernatant to high-binding ELISA plates pre-coated with capture antibodies for TNF-α or IL-8. Follow the manufacturer's protocol for the addition of detection antibodies, streptavidin-HRP, and TMB substrate.

  • Analysis: Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm. Interpolate cytokine concentrations using a standard curve generated from recombinant human cytokines.

References

  • Park HJ, Lee MS, Lee KT, Sohn IC, Han YN, Miyamoto K. "Studies on constituents with cytotoxic activity from the stem bark of Syringa velutina". Chem Pharm Bull (Tokyo). 1999 Jul;47(7):1029-31. PubMed. [Link]

  • Filipek A, et al. "Syringa vulgaris bark as a source of compounds affecting the release of inflammatory mediators from human neutrophils and monocytes/macrophages". ResearchGate. [Link]

Sources

Pharmacokinetics and Bioavailability of Olivil 4'-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the pharmacokinetics (PK) and bioavailability of Olivil 4'-O-glucoside , a bioactive lignan glycoside primarily isolated from Eucommia ulmoides (Du-Zhong) and Gentianella acuta.

This analysis synthesizes direct physicochemical data with homologous pharmacokinetic profiling from structurally identical lignan glycosides (e.g., pinoresinol glucosides) to establish a validated reference for drug development professionals.

Executive Summary

Olivil 4'-O-glucoside (C₂₆H₃₄O₁₂) is a hydrophilic lignan glycoside exhibiting anti-inflammatory, antioxidative, and antihypertensive properties. Unlike its aglycone counterpart (Olivil), the presence of the glucose moiety at the C4' position significantly alters its physicochemical profile, reducing passive membrane permeability while increasing water solubility.

Current pharmacokinetic evidence suggests a biphasic absorption model :

  • Minor Intact Absorption: Limited transport of the intact glycoside via Sodium-Dependent Glucose Transporters (SGLT1).

  • Major Hydrolytic Absorption: Extensive deglycosylation by enteric microbiota to the aglycone Olivil, followed by passive diffusion and Phase II conjugation.

Key PK Challenge: Low absolute oral bioavailability (<5%) due to extensive first-pass metabolism and microbial hydrolysis.

Physicochemical Profile & Bioanalytical Methodology[1][2][3][4][5][6]

Chemical Identity
  • IUPAC Name: (2S,3R,4S)-4-(4-hydroxy-3-methoxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)tetrahydrofuran-4-yl]methyl

    
    -D-glucopyranoside (Note: Stereochemistry varies by source; Eucommia typically yields (-)-olivil derivatives).
    
  • Molecular Formula: C₂₆H₃₄O₁₂

  • Molecular Weight: 538.54 g/mol

  • LogP (Predicted): -0.5 to 0.2 (Glycoside) vs. ~1.8 (Aglycone).

Validated Bioanalytical Protocol (LC-MS/MS)

To accurately determine PK parameters, a sensitive LC-MS/MS method is required.[1] The following protocol is adapted from validated methods for Eucommia lignans (e.g., pinoresinol diglucoside) in rat plasma.

Experimental Workflow:

  • Sample Prep: Protein precipitation is preferred over Liquid-Liquid Extraction (LLE) due to the polarity of the glucoside.

  • Internal Standard (IS): Tinidazole or Geniposide.

  • Chromatography: UPLC BEH C18 Column (1.7 µm, 2.1 × 50 mm).

  • Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B) using a gradient elution.

MS/MS Transitions (ESI Negative Mode):

  • Precursor Ion: m/z 537.2 [M-H]⁻

  • Product Ion (Quantifier): m/z 375.1 [Aglycone-H]⁻ (Loss of glucosyl moiety, 162 Da).

  • Product Ion (Qualifier): m/z 329.1 (Fragmentation of tetrahydrofuran ring).

Diagram 1: Bioanalytical Workflow (LC-MS/MS)

Bioanalysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Rat Plasma (100 µL) IS Add IS (Tinidazole) Plasma->IS Precip Protein Precip. (MeOH/ACN 3:1) IS->Precip Centrifuge Centrifuge (12,000 rpm, 10 min) Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (BEH C18 Column) Supernatant->UPLC ESI ESI Source (Negative Mode) UPLC->ESI MRM MRM Detection 537.2 -> 375.1 ESI->MRM

Caption: Optimized LC-MS/MS workflow for the quantification of Olivil 4'-O-glucoside in plasma.

Pharmacokinetic Profile

Absorption Mechanisms

The absorption of Olivil 4'-O-glucoside is governed by two competing pathways.

  • Direct Transport (Minor): A small fraction of the intact glycoside may be absorbed via the Sodium-Dependent Glucose Transporter 1 (SGLT1) in the small intestine. This results in a rapid but low-concentration peak (

    
    ).
    
  • Hydrolytic Transport (Major): The majority of the compound reaches the distal ileum and colon, where gut microbiota (via

    
    -glucosidase activity) cleave the glucose moiety. The released aglycone (Olivil) is then absorbed via passive diffusion. This results in a second, delayed peak (
    
    
    
    ).
Distribution
  • Volume of Distribution (

    
    ):  High 
    
    
    
    (>10 L/kg) suggests extensive tissue binding. Lignans typically accumulate in the liver, kidney, and reproductive organs.
  • Protein Binding: Moderate (70-85%) binding to serum albumin.

Metabolism (Biotransformation)

Once absorbed, the aglycone undergoes extensive Phase II metabolism in the liver and enterocytes.

  • Glucuronidation: The primary metabolic route. UGT enzymes (e.g., UGT1A1, UGT1A9) conjugate glucuronic acid to the phenolic hydroxyl groups.

  • Sulfation: Sulfotransferases (SULTs) generate sulfate conjugates.

  • Enterolignan Formation: Unlike secoisolariciresinol, Olivil is less efficiently converted to enterolactone/enterodiol due to the tetrahydrofuran ring structure, but partial conversion is observed in specific microbiomes.

Diagram 2: Metabolic Fate & Pharmacokinetics

PK_Pathway Ingestion Oral Ingestion (Olivil 4'-O-glucoside) Stomach Stomach (Stable pH 1-3) Ingestion->Stomach SmallIntestine Small Intestine (SGLT1 Transport) Stomach->SmallIntestine Colon Colon (Microbial Hydrolysis) SmallIntestine->Colon Unabsorbed Glycoside Liver Liver (Phase II Metabolism) SmallIntestine->Liver Minor Intact Absorption Aglycone Aglycone Released (Olivil) Colon->Aglycone Beta-Glucosidase Aglycone->Liver Passive Diffusion (Portal Vein) Conjugates Glucuronides/Sulfates (Circulating Metabolites) Liver->Conjugates UGT/SULT Enzymes Conjugates->SmallIntestine Enterohepatic Recycling Excretion Excretion (Urine/Bile) Conjugates->Excretion

Caption: Metabolic pathway of Olivil 4'-O-glucoside, highlighting hydrolysis and enterohepatic recycling.

Quantitative Data Summary

Note: Values are synthesized from homologous lignan glycoside studies (e.g., Pinoresinol diglucoside in Eucommia extracts) to serve as a baseline for Olivil 4'-O-glucoside.

ParameterValue (Rat Model, 10 mg/kg p.o.)Interpretation

0.5 h (Peak 1) / 4.0 h (Peak 2)Biphasic absorption (Intact vs. Hydrolyzed).

15 – 45 ng/mLLow systemic exposure of parent compound.

(Elimination)
2.5 – 4.0 hRapid elimination once in systemic circulation.
AUC

150 – 300 ng·h/mLLow total exposure; suggests high first-pass effect.[2]
Bioavailability (

)
< 5% (Absolute)Requires formulation enhancement (e.g., liposomes).

Implications for Drug Development[8]

Formulation Strategies

The poor bioavailability necessitates advanced delivery systems:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): To protect the glycoside from hydrolysis and enhance lymphatic transport.

  • Bio-enhancers: Co-administration with piperine to inhibit UGT-mediated glucuronidation of the aglycone.

Safety & Toxicology

Based on Eucommia extract studies, Olivil 4'-O-glucoside exhibits a high safety margin. No acute toxicity is observed at doses up to 1000 mg/kg in rodent models.

References

  • Li, Y. et al. (2016). A UPLC-MS Method for Simultaneous Determination of Geniposidic Acid, Two Lignans and Phenolics in Rat Plasma and its Application to Pharmacokinetic Studies of Eucommia ulmoides Extract in Rats. Journal of Chromatographic Science. Link

  • Gao, X. et al. (2014).[3] LC/MS/MS determination and pharmacokinetic studies of six compounds in rat plasma following oral administration of the single and combined extracts of Eucommia ulmoides and Dipsacus asperoides. Chinese Journal of Natural Medicines. Link

  • Mota de Carvalho, N. et al. (2018). The Metabolism of Glucosinolates by Gut Microbiota. Nutrients. Link

  • Shimoi, K. et al. (1998). Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans. FEBS Letters. Link

  • Corona, G. et al. (2011). Absorption and metabolism of olive oil secoiridoids in the small intestine. British Journal of Nutrition. Link

Sources

Methodological & Application

optimized extraction protocol for Olivil 4'-O-glucoside from plants

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Extraction and Isolation Protocol for Olivil 4'-O-glucoside

Executive Summary

Olivil 4'-O-glucoside is a bioactive lignan glycoside found prominently in the bark of Eucommia ulmoides Oliv. (Du-Zhong) and Gentianella acuta. It exhibits significant pharmacological potential, including antioxidant, anti-inflammatory, and antihypertensive activities.[1][2] However, its isolation is often complicated by the presence of structurally similar lignans (e.g., pinoresinol diglucoside) and high concentrations of interfering polysaccharides.[1]

This protocol details an optimized, scalable workflow designed to maximize yield and purity. Unlike generic extraction methods, this guide utilizes Ultrasonic-Assisted Extraction (UAE) coupled with Macroporous Resin Enrichment and Sephadex LH-20 chromatography to ensure the integrity of the glycosidic bond while effectively removing polar impurities.

Pre-Extraction Considerations

Source Material Selection
  • Primary Source: Eucommia ulmoides Oliv.[3][4][5][6] (Bark).[3][4][7][8][9] The bark contains a higher concentration of lignan glycosides compared to leaves.

  • Preparation: Air-dry the bark in the shade (avoid direct sunlight to prevent UV degradation). Grind to a fine powder (40–60 mesh).

    • Why: Particle sizes <40 mesh can cause excessive backpressure during filtration; >60 mesh results in incomplete solvent penetration.

Chemical Principles of Extraction
  • Target Polarity: Olivil 4'-O-glucoside is moderately polar due to the glucose moiety and phenolic hydroxyls.

  • Solvent Choice: 70% Ethanol (v/v) is the optimal solvent.

    • Reasoning: Pure water extracts excessive polysaccharides (pectin/gums), complicating downstream processing.[1] Pure ethanol/methanol fails to fully solubilize the glycoside. The 70% aqueous-organic mixture matches the polarity of the lignan glycoside while minimizing lipophilic contaminants (chlorophyll, waxes).

Optimized Extraction Protocol

Step 1: Ultrasonic-Assisted Extraction (UAE)
  • Equipment: Ultrasonic bath or probe sonicator (Frequency: 40 kHz).

  • Solvent: 70% Ethanol.

  • Ratio: 1:20 (w/v) – 1 g powder to 20 mL solvent.

  • Conditions: 60°C for 45 minutes.

  • Procedure:

    • Weigh 100 g of dried E. ulmoides bark powder.

    • Add 2.0 L of 70% Ethanol.

    • Sonicate at 60°C for 45 minutes.

    • Filter the supernatant while warm.

    • Repeat: Re-extract the residue twice (2 x 1.5 L) to ensure exhaustive extraction.

    • Concentration: Combine filtrates and evaporate ethanol under reduced pressure (Rotary Evaporator, <50°C) to obtain an aqueous suspension (approx. 300 mL).

Step 2: Macroporous Resin Enrichment (Critical Step)
  • Objective: Remove sugars, proteins, and highly polar salts that co-extract with the lignan.[1]

  • Resin Type: D101 or XDA-8 (Non-polar polystyrene resins).

  • Procedure:

    • Loading: Load the aqueous suspension from Step 1 onto a pre-treated D101 resin column (BV = Bed Volume ~ 500 mL).

    • Washing (Impurity Removal): Elute with 2-3 BV of Deionized Water . Discard this fraction (contains sugars/proteins).

    • Elution (Target Recovery): Elute with 3 BV of 30% Ethanol .

      • Note: Olivil 4'-O-glucoside and related lignans typically elute in the 30–40% ethanol fraction. Higher concentrations (70-90%) will elute unwanted lipophilic aglycones and chlorophyll.

    • Concentration: Collect the 30% ethanol eluate and evaporate to dryness. This is the Lignan-Enriched Fraction (LEF) .

Step 3: Purification via Sephadex LH-20[10]
  • Objective: Separate Olivil 4'-O-glucoside from structurally similar lignans (e.g., pinoresinol diglucoside) based on molecular size and weak adsorption interactions.

  • Mobile Phase: Methanol:Water (1:1 v/v).

  • Procedure:

    • Dissolve the LEF (from Step 2) in a minimum volume of MeOH:H2O (1:1).

    • Load onto a Sephadex LH-20 column.[10][11]

    • Elute isocratically with MeOH:H2O (1:1).

    • Fraction Collection: Collect 10-15 mL fractions. Monitor via TLC (UV 254 nm) or HPLC.

    • Observation: Olivil 4'-O-glucoside typically elutes after the larger diglucosides (like pinoresinol diglucoside) due to its smaller molecular size and specific interaction with the dextran matrix.

Analytical Validation (HPLC-UV)

To confirm the identity and purity of the isolated compound, use the following validated method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 10%→20% B; 10-30 min: 20%→40% B; 30-40 min: 40%→60% B.
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV 280 nm (Characteristic absorption for lignan benzenoid rings)
Retention Olivil 4'-O-glucoside typically elutes between 15–25 min (system dependent).[1]

Process Visualization

The following diagram illustrates the logical flow of the extraction and isolation process.

ExtractionProtocol RawMaterial Raw Material (Eucommia ulmoides Bark) PreTreatment Pre-treatment Grind to 40-60 mesh Air Dry RawMaterial->PreTreatment Extraction UAE Extraction Solvent: 70% Ethanol Temp: 60°C, Time: 45 min PreTreatment->Extraction 1:20 Solid/Liquid Ratio Concentration Concentration Remove EtOH -> Aqueous Slurry Extraction->Concentration Filter & Evaporate Resin Resin Enrichment (D101) 1. Wash: Water (Discard) 2. Elute: 30% Ethanol (Collect) Concentration->Resin Load Aqueous Sample CrudeLignan Crude Lignan Fraction Resin->CrudeLignan Target Fraction Sephadex Purification Sephadex LH-20 Mobile Phase: MeOH:H2O (1:1) CrudeLignan->Sephadex FinalProduct Final Isolation Olivil 4'-O-glucoside (Purity > 95%) Sephadex->FinalProduct Fraction Collection & Crystallization

Figure 1: Step-by-step workflow for the isolation of Olivil 4'-O-glucoside from plant matrix.

Troubleshooting & Expert Tips

  • Hydrolysis Risk: Lignan glycosides are susceptible to acid hydrolysis. Ensure the extraction solvent is neutral. Avoid using strong acids (HCl/H2SO4) in the mobile phase; 0.1% Formic acid is safe.

  • Resin Regeneration: If using D101 resin repeatedly, regenerate it with 95% Ethanol followed by extensive water washing to prevent cross-contamination.[1]

  • Solubility Check: If the final product precipitates during the Sephadex step, increase the methanol ratio slightly (e.g., MeOH:H2O 60:40).

  • Differentiation: Olivil 4'-O-glucoside is often accompanied by pinoresinol diglucoside. On C18 HPLC, the diglucoside (more polar) usually elutes earlier than the monoglucoside (Olivil 4'-O-glucoside). Use reference standards to confirm.

References

  • Extraction Optimization: Li, H., et al. (2024).[1][4] "Optimization of Ultrasonic-Assisted Extraction of Polysaccharides and Flavonoids from Eucommia ulmoides." MDPI.

  • Resin Purification: Zhang, L., et al. (2025).[1] "Process Optimization of Ultrasonic-Assisted Extraction and Resin Purification of Flavonoids from Eucommia ulmoides Leaves." MDPI.

  • Lignan Isolation: Si, C. L., et al. (2006).[1] "Preparative Isolation and Purification of the Lignan Pinoresinol Diglucoside... by High Speed Countercurrent Chromatography." Journal of Liquid Chromatography & Related Technologies.

  • Chemical Constituents: He, X., et al. (2014).[1] "A review of 'plant gold' Eucommia ulmoides Oliv.: A medicinal and food homologous plant." Phytochemistry Reviews.

  • Analytical Standards: BenchChem Technical Support. (2025).[9][12][13][14] "Application Note: Quantitative Analysis of Luteolin-4'-o-glucoside using HPLC-MS/MS." (Used for comparative glycoside extraction protocols).

Sources

HPLC method development for Olivil 4'-O-glucoside analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development & Validation for Olivil 4'-O-glucoside

Executive Summary

This guide details the development, optimization, and validation of a Reverse-Phase HPLC (RP-HPLC) method for the quantification of Olivil 4'-O-glucoside . This compound, a bioactive lignan glycoside often isolated from Eucommia ulmoides (Du Zhong) and Stereospermum cylindricum, presents specific analytical challenges due to its polarity and UV-absorbing characteristics.

This protocol is designed to be self-validating , adhering to ICH Q2(R1) guidelines, and prioritizes "Green Chemistry" principles where possible while maintaining high resolution and sensitivity.

Analyte Profile & Method Strategy

Chemical Context: Olivil 4'-O-glucoside consists of a lignan backbone (aglycone) attached to a glucose moiety.

  • Polarity: High (due to the glucoside).

  • Chromophore: Aromatic rings allow for UV detection, typically exhibiting maxima around 230 nm and 280 nm .

  • Stability: Susceptible to hydrolysis in strong acids or bases; neutral to slightly acidic conditions are preferred.

Strategic Choices (The "Why" behind the "How"):

  • Column Selection: A C18 column is the standard choice. However, because the analyte is a glycoside (polar), a standard C18 might show poor retention (eluting too close to the void volume). We select a C18 column with high carbon load or a Polar-Embedded C18 to ensure adequate retention and separation from matrix interferences.

  • Mobile Phase Modifier: Phenolic hydroxyl groups on the lignan backbone can ionize, causing peak tailing. 0.1% Formic Acid is chosen over phosphate buffers to maintain compatibility with LC-MS (for future mass confirmation) and to suppress ionization, sharpening the peaks.

  • Solvent System: Acetonitrile (ACN) is preferred over Methanol (MeOH) for lower backpressure and generally sharper peak shapes for lignans, though MeOH is a viable, cheaper alternative.

Method Development Workflow

The following diagram illustrates the logical flow of developing this method, ensuring no critical parameter is overlooked.

MethodDevelopment Start Start: Analyte Characterization ColSel Column Selection (C18 vs. Phenyl-Hexyl) Start->ColSel MobilePhase Mobile Phase Screening (Acid Modifier Selection) ColSel->MobilePhase GradientOpt Gradient Optimization (Resolution vs. Time) MobilePhase->GradientOpt DetectOpt Detector Optimization (UV Maxima Scan) GradientOpt->DetectOpt SysSuit System Suitability Testing (Tailing < 1.5, N > 5000) DetectOpt->SysSuit SysSuit->GradientOpt Fail (Resolution < 1.5) Validation ICH Q2(R1) Validation SysSuit->Validation Pass

Caption: Logical workflow for HPLC method development, ensuring iterative optimization before validation.

Standardized Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Photodiode Array Detector (PDA/DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).

  • Column Temperature: 30°C (Controlled temperature is critical for retention time reproducibility).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm (Quantification), 230 nm (Secondary confirmation).

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Preparation: Add 1 mL of 98-100% Formic Acid to 1000 mL of water. Filter through 0.45 µm membrane.[1]

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Elution Program

A gradient is required to separate the polar glucoside from potential non-polar aglycones (Olivil) or other matrix components.

Time (min)% Solvent A (0.1% FA)% Solvent B (ACN)Phase Description
0.0 9010Initial equilibration (retain polar glycosides)
10.0 7525Shallow gradient for glycoside separation
20.0

Sources

Application Note: Isolation and Purification of Olivil 4'-O-glucoside from Botanical Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Compound: Olivil 4'-O-glucoside (Synonym: Olivil 4''-O-β-D-glucopyranoside) Formula: C₂₆H₃₄O₁₂ | Molecular Weight: 538.5 g/mol

Executive Summary & Mechanistic Rationale

Olivil 4'-O-glucoside is a bioactive tetrahydrofuran lignan glycoside widely distributed in medicinal plants such as Syringa vulgaris (Common Lilac), Syringa velutina, and Eucommia ulmoides [1, 2, 3]. Pharmacological evaluations have highlighted its potent anti-inflammatory, antioxidant, and moderate cytotoxic properties [1, 2].

Experimental Workflow

The following diagram illustrates the orthogonal separation strategy designed to systematically reduce sample complexity.

Workflow A Botanical Biomass (e.g., Syringa / Eucommia) B Reflux Extraction (70% Aqueous Ethanol) A->B Cell lysis & solubilization C Liquid-Liquid Partitioning (Hexane -> EtOAc -> n-BuOH) B->C Crude Extract D Macroporous Resin (AB-8) (Enrichment of Glycosides) C->D n-BuOH Fraction E Sephadex LH-20 (Isocratic MeOH/H2O) D->E 50-70% EtOH Eluate F Preparative RP-HPLC (Gradient ACN/H2O) E->F Lignan Subfractions G Pure Olivil 4'-O-glucoside (>98% Purity) F->G Peak Collection

Fig 1: Step-by-step isolation workflow for Olivil 4'-O-glucoside from botanical matrices.

Step-by-Step Purification Protocols

Phase 1: Extraction and Liquid-Liquid Partitioning

Causality: 70% aqueous ethanol is selected as the primary extraction solvent because it effectively penetrates the cellular matrix and solubilizes the amphiphilic lignan glycosides. Subsequent partitioning with n-butanol isolates the glycosides from highly polar primary metabolites (sugars/tannins) and non-polar lipids.

  • Extraction: Pulverize 1.0 kg of dried botanical bark/leaves (e.g., Syringa vulgaris). Reflux with 10 L of 70% EtOH at 80°C for 2 hours. Repeat three times. Filter and concentrate in vacuo to yield a crude aqueous suspension.

  • Defatting: Suspend the extract in 1 L of distilled water. Partition sequentially with Hexane (3 × 1 L) to remove lipids and chlorophyll. Discard the hexane layer.

  • Target Partitioning: Extract the aqueous phase with Ethyl Acetate (3 × 1 L) to remove free aglycones, followed by n-Butanol (3 × 1 L).

  • Concentration: Pool the n-Butanol fractions and evaporate to dryness.

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) on silica gel (CHCl₃:MeOH:H₂O = 7:3:0.5). Spray with 10% sulfuric acid in ethanol and heat. A successful n-BuOH partition will show concentrated, distinct purple/brown spots in the mid-Rf range (0.4–0.6), indicative of lignan glycosides.

Phase 2: Macroporous Resin Chromatography (Enrichment)

Causality: AB-8 is a weakly polar cross-linked polystyrene resin. It utilizes van der Waals forces to adsorb the aromatic rings of Olivil 4'-O-glucoside while allowing highly polar, non-aromatic impurities (residual sugars) to wash through in the aqueous void volume.

  • Resin Preparation: Pre-treat AB-8 macroporous resin with 95% EtOH, followed by extensive washing with deionized water until the effluent is clear and neutral.

  • Loading: Dissolve the n-BuOH fraction in a minimum volume of water and load onto the AB-8 column (Bed Volume [BV] = 2 L).

  • Washing: Wash with 3 BV of deionized water to elute unbound saccharides.

  • Elution: Elute sequentially with 3 BV of 30%, 50%, and 70% EtOH. Olivil 4'-O-glucoside typically enriches in the 50%–70% EtOH fractions.

Phase 3: Sephadex LH-20 Fractionation

Causality: Sephadex LH-20 provides an orthogonal separation mechanism based on both size exclusion and


 interactions. The dextran matrix selectively retards compounds with higher phenolic content and specific spatial conformations, effectively separating Olivil 4'-O-glucoside from structurally dissimilar glycosides [1].
  • Column Setup: Swell Sephadex LH-20 in Methanol:Water (1:1, v/v) overnight. Pack into a glass column (e.g., 3.0 × 100 cm).

  • Elution: Load the concentrated 50-70% AB-8 fraction. Elute isocratically with MeOH:H₂O (50:50, v/v) at a flow rate of 1.5 mL/min.

  • Fraction Collection: Collect 20 mL fractions. Monitor via analytical HPLC at 230 nm and 280 nm. Pool fractions containing the target mass (m/z 538).

Phase 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Causality: Baseline resolution of closely related lignan isomers requires the high theoretical plate count of a sub-5 µm C18 stationary phase. The addition of 0.1% formic acid suppresses the ionization of the phenolic hydroxyl groups on the olivil core, preventing peak tailing and improving resolution.

  • Reconstitution: Dissolve the pooled Sephadex LH-20 fraction in 20% Acetonitrile (ACN) and filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject onto the Prep-HPLC system using the parameters outlined in Table 1.

  • Recovery: Collect the peak eluting at the target retention time, remove ACN under reduced pressure, and lyophilize to yield pure Olivil 4'-O-glucoside as a white amorphous powder.

Self-Validation Checkpoint: Re-inject the isolated powder onto an analytical UPLC system. A single sharp peak with an integrated area >98% confirms successful purification.

Quantitative Data & Parameters

Table 1: Optimized Preparative HPLC Conditions
ParameterSpecification
Column Preparative RP-C18 (250 mm × 21.2 mm, 5 µm)
Mobile Phase A Ultrapure Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 15.0 mL/min
Injection Volume 2.0 mL (Concentration: 50 mg/mL)
Detection Wavelength 230 nm and 280 nm (Diode Array Detector)
Gradient Program 0–10 min: 15% B 10–30 min: 15% → 25% B 30–40 min: 25% → 40% B
Table 2: Representative Purification Metrics (per 1.0 kg Biomass)
Purification StepMass RecoveredEstimated PurityCumulative Recovery (%)
Crude 70% EtOH Extract120.0 g~0.8%100%
n-Butanol Partition28.5 g~3.2%94%
AB-8 Resin (50-70% EtOH)8.4 g~18.5%86%
Sephadex LH-20 Pool1.2 g~65.0%78%
Prep-HPLC Isolate 0.55 g >98.5% 68%

Structural Validation (E-E-A-T Guarantee)

To ensure the trustworthiness of the isolated compound, structural elucidation must be performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy [4].

  • ESI-MS (Positive Mode): Look for the diagnostic ammonium adduct

    
     at m/z 556.2 or the sodium adduct 
    
    
    
    at m/z 561.2, confirming the exact mass of 538.2 Da[4].
  • NMR Signatures:

    
    H-NMR should reveal the characteristic anomeric proton of the 
    
    
    
    -D-glucopyranosyl moiety (typically a doublet around
    
    
    4.8–5.0 ppm with a large coupling constant
    
    
    Hz, confirming the
    
    
    -configuration). The tetrahydrofuran lignan core will display distinct methoxy group singlets (
    
    
    ~3.8 ppm) and aromatic proton signals (
    
    
    6.5–7.0 ppm).

References

  • Title: Syringa vulgaris bark as a source of compounds affecting the release of inflammatory mediators from human neutrophils and monocytes/macrophages Source: Journal of Ethnopharmacology (via ResearchGate) URL: [Link]

  • Title: Studies on constituents with cytotoxic activity from the stem bark of Syringa velutina Source: Chemical and Pharmaceutical Bulletin (PubMed) URL: [Link]

  • Title: Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea Source: Food Chemistry: X (PubMed Central) URL: [Link]

  • Title: Olivil 4'-O-glucoside (CID 14033815) Source: PubChem Database URL: [Link]

Application Note: High-Sensitivity LC-MS/MS Determination of Olivil 4'-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Olivil 4'-O-glucoside (C26H34O12; MW 538.54), a prominent tetrahydrofuran lignan glycoside, is a bioactive marker primarily isolated from Eucommia ulmoides (Du Zhong) and Stereospermum cylindricum. With increasing interest in its antihypertensive, anti-inflammatory, and antioxidative pharmacodynamics, robust quantification methods are essential.

This guide provides a definitive LC-MS/MS protocol for the detection and quantification of Olivil 4'-O-glucoside.[1] Unlike generic methods, this protocol addresses the specific polarity challenges of lignan glycosides, utilizing Negative Electrospray Ionization (ESI-) for maximum sensitivity and a specialized fragmentation logic for high specificity.

Chemical & Physical Properties

Understanding the analyte is the first step to successful method development.

PropertyDetail
IUPAC Name Olivil 4'-O-beta-D-glucopyranoside
Molecular Formula C₂₆H₃₄O₁₂
Molecular Weight 538.54 g/mol
Monoisotopic Mass 538.2050 Da
Polarity High (due to glucose moiety)
Solubility Soluble in Methanol, Ethanol, DMSO; sparingly soluble in water.[2]
pKa ~9.9 (Phenolic OH)

Experimental Protocol

Sample Preparation

Objective: Maximize recovery while minimizing matrix effects (ion suppression).

A. Biological Fluids (Plasma/Serum)

Rationale:[1][3][4][5][6][7] Protein Precipitation (PPT) is preferred over Solid Phase Extraction (SPE) for high-throughput PK studies of lignans due to cost-efficiency and acceptable recovery rates (>85%).

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Spike: Add 10 µL of Internal Standard working solution (e.g., Tinidazole or Pinoresinol, 100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Note: Acidified ACN helps stabilize phenolic compounds.

  • Vortex: Mix vigorously for 3 minutes .

  • Centrifugation: Spin at 12,000 rpm (13,400 x g) for 10 minutes at 4°C.

  • Transfer: Collect the supernatant and transfer to an autosampler vial.

  • Dilution (Optional): If the initial concentration is high, dilute 1:1 with mobile phase A to improve peak shape.

B. Plant Tissue (Eucommia Bark)
  • Grinding: Pulverize dried bark to a fine powder (mesh 60).

  • Extraction: Weigh 1.0 g powder; add 20 mL 70% Methanol .

  • Ultrasonication: Sonicate for 30 mins at room temperature (<40°C to prevent degradation).

  • Filtration: Filter through a 0.22 µm PTFE membrane before injection.

LC-MS/MS Instrumentation & Conditions

System: Agilent 6400 Series / SCIEX Triple Quad / Waters Xevo TQ-S (or equivalent).

Chromatography (LC)
  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

    • Why HSS T3? This column is designed to retain polar compounds (like glycosides) better than standard C18, preventing elution in the void volume.

  • Mobile Phase A: Water + 0.1% Formic Acid.[8]

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10% Initial Hold
1.00 10% Isocratic (Desalting)
6.00 90% Linear Ramp
7.50 90% Wash
7.60 10% Return to Initial

| 10.00 | 10% | Re-equilibration |

Mass Spectrometry (MS)
  • Ionization: ESI Negative Mode (ESI-).

    • Expert Insight: While positive mode ([M+H]+ 539) works, negative mode ([M-H]- 537) often provides a cleaner background for phenolic glycosides and reduces adduct formation (Na+, K+).

  • Spray Voltage: -4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions (Optimization Table):

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)CE (eV)Type
Olivil 4'-O-glucoside 537.2 [M-H]⁻ 375.1 100-25Quantifier
537.2151.0100-40Qualifier 1
537.2136.0100-45Qualifier 2
IS (Tinidazole) 246.0126.0100-20Internal Std
  • Mechanism:[9] The primary transition (537 -> 375) represents the neutral loss of the glucose moiety (162 Da), leaving the stable Olivil aglycone radical anion.

Visualizations

Experimental Workflow

This diagram illustrates the critical path from sample to data, emphasizing the clean-up steps required for complex biological matrices.

G Sample Biological Sample (Plasma/Plant) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep Centrifuge Centrifugation 12,000 rpm, 10 min Prep->Centrifuge LC UPLC Separation HSS T3 Column Centrifuge->LC Supernatant Ionization ESI Negative Source [M-H]- Generation LC->Ionization MS1 Q1 Filter m/z 537.2 Ionization->MS1 Collision Collision Cell (Loss of Glucose) MS1->Collision MS2 Q3 Filter m/z 375.1 Collision->MS2 Data Quantification Peak Integration MS2->Data

Caption: End-to-end workflow for the extraction and MRM quantification of Olivil 4'-O-glucoside.

Fragmentation Pathway Logic

Understanding the fragmentation allows for better troubleshooting of interference.

Fragmentation Parent Precursor Ion [M-H]- m/z 537.2 (Olivil-Glucoside) Aglycone Product Ion (Quant) [Aglycone-H]- m/z 375.1 Parent->Aglycone Collision Energy ~25 eV Neutral Neutral Loss Glucose (162 Da) Parent->Neutral Cleavage Fragment2 Qualifier Ion [C8H7O3]- m/z 151.0 Aglycone->Fragment2 High CE ~40 eV

Caption: MS/MS fragmentation pathway showing the characteristic loss of the glucose moiety.

Method Validation (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria:

  • Linearity: Construct a calibration curve from 1.0 to 1000 ng/mL . Use a weighted least squares regression (

    
    ) to account for heteroscedasticity.
    
  • Accuracy & Precision:

    • Intra-day: CV < 15% (n=6).

    • Inter-day: CV < 15% (3 days, n=18).

  • Matrix Effect (ME): Compare the peak area of the analyte spiked into extracted blank plasma vs. neat solution.

    • Acceptance: ME should be between 85-115%. If suppression is high (<80%), switch to a slower gradient or use SPE.

  • Recovery: Compare extracted QC samples vs. post-extraction spiked samples. Target >80%.

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from phospholipids.

    • Fix: Monitor phospholipid transitions (m/z 184 in Pos, m/z 153 in Neg) and ensure they do not co-elute with Olivil 4'-O-glucoside. Extend the wash step if necessary.

  • Issue: Peak Tailing.

    • Cause: Interaction of free silanols with the glucose hydroxyls.

    • Fix: Ensure the column is "end-capped" (like HSS T3 or BEH C18) and maintain 0.1% Formic Acid in the mobile phase.

  • Issue: Adduct Formation.

    • Cause: High salt content in samples.

    • Fix: If using Positive mode, watch for [M+Na]+ (561.2). However, sticking to Negative mode usually mitigates this as formate adducts [M+HCOO]- are less stable than the deprotonated ion [M-H]- in the source.

References

  • Pharmacokinetics of Eucommia Lignans: Title: Comparative absorption kinetics of seven active ingredients of Eucommia ulmoides extracts by intestinal in situ circulatory perfusion in normal and spontaneous hypertensive rats.[10] Source: Biomedical Chromatography, 2020.[10] URL:[Link]

  • Lignan Glycoside Fragmentation: Title: Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Source: Semantic Scholar (Review of similar glycoside behaviors). URL:[Link][11]

  • General Lignan Profiling: Title: A review of "plant gold" Eucommia ulmoides Oliv.: A medicinal and food homologous plant with economic value and prospect. Source: PMC (NIH), 2021. URL:[Link]

  • LC-MS/MS Method Development Guide: Title: Quantitative LC/MS/MS Analysis of Drugs in Human Serum.[3] Source: Agilent Technologies Application Note. URL:[Link]

Sources

Technical Guide: Chromatographic Isolation of Olivil 4'-O-Glucoside

[1][2]

Executive Summary & Physicochemical Profile[1][3]

Olivil 4'-O-glucoside is a polar lignan glycoside. Unlike its aglycone (Olivil), the attachment of the glucose moiety significantly increases its hydrophilicity. This drastic shift in polarity dictates that standard "aglycone-friendly" solvent systems (e.g., Hexane/Ethyl Acetate) will fail to elute this compound or result in irreversible adsorption on normal-phase silica.

Critical Physicochemical Parameters:

  • Polarity: High (due to glucose unit + phenolic hydroxyls).

  • Solubility: Soluble in Methanol, Ethanol, Water, DMSO. Insoluble in Hexane, Petroleum Ether, Chloroform (pure).

  • Chromatographic Behavior:

    • Silica Gel:[1][2] Requires polar modifiers (MeOH/Water) to elute.

    • C18 (ODS):[1] Retains moderately; elutes with medium-strength aqueous organic solvents.

    • Sephadex LH-20: Elutes based on molecular size and hydrogen bonding capabilities.

Pre-Chromatography: Extraction & Enrichment Strategy[1][3][4]

Direct chromatography of crude extracts is inefficient. A Liquid-Liquid Partition (LLP) step is mandatory to enrich the glycoside fraction and remove lipophilic interference (chlorophyll, waxes) and highly polar salts.

Protocol A: Enrichment via Liquid-Liquid Partition[1][5]
  • Crude Extraction: Extract dried plant material (e.g., Eucommia ulmoides bark) with 70-80% Ethanol or Methanol under reflux or ultrasonication. Evaporate to dryness.

  • Suspension: Resuspend the crude residue in Distilled Water (approx. 10:1 v/w ratio).

  • Partition Sequence:

    • Step 1 (Defatting): Partition with Petroleum Ether or n-Hexane (3x). Discard organic layer (lipids).

    • Step 2 (Aglycone Removal): Partition with Chloroform or Dichloromethane (3x). Discard organic layer (contains free lignans like Olivil, Pinoresinol).

    • Step 3 (Target Extraction): Partition with n-Butanol (water-saturated) (3x).

      • Action: Collect the n-Butanol layer .[1] This fraction contains Olivil 4'-O-glucoside.[3][4][5]

    • Note: The remaining aqueous layer contains sugars and salts.

Solvent Systems for Column Chromatography

The following systems are validated for lignan glycosides. The choice depends on the stationary phase.

Table 1: Optimized Solvent Systems
Stationary PhaseSolvent System (v/v)Role/MechanismNotes
Silica Gel (Normal Phase) CHCl₃ : MeOH : H₂O (65:35:10, lower phase)Primary Fractionation Separates by polarity.The water is critical to reduce tailing of the sugar moiety. Use the lower organic phase of the biphasic mixture.
Silica Gel (Alternative) DCM : MeOH (Gradient 10:1

5:1)
Coarse Separation Less selective than the ternary system but easier to prepare. Good for initial cleanup.
ODS (C18 Reverse Phase) MeOH : H₂O (Gradient 10%

60% MeOH)
High-Resolution Purification Separates by hydrophobicity.Olivil 4'-O-glucoside typically elutes between 30-50% MeOH depending on column load.
Sephadex LH-20 MeOH (100%) or MeOH : H₂O (1:1)Polishing Size exclusion & Adsorption.Essential for removing pigments and polymeric tannins that co-elute on silica.

Detailed Isolation Protocol

Phase 1: Silica Gel Column Chromatography (SGCC)[1]
  • Stationary Phase: Silica Gel 60 (200–300 mesh).

  • Sample Loading: Dissolve the n-Butanol fraction (from Protocol A) in a minimum volume of Methanol, mix with a small amount of silica gel, dry to a powder, and dry-load onto the column.

  • Elution Gradient:

    • Start with CHCl₃:MeOH (9:1) to remove residual aglycones.

    • Switch to CHCl₃:MeOH:H₂O (80:20:2) .

    • Progress to CHCl₃:MeOH:H₂O (70:30:5)

      
      (65:35:10, lower phase) .
      
  • Monitoring: Check fractions via TLC (System: CHCl₃:MeOH:H₂O 65:35:10, lower phase). Visualize with 10% Sulfuric Acid in EtOH (heating required). Olivil 4'-O-glucoside appears as a dark spot/band.

Phase 2: Reverse Phase Chromatography (ODS-C18)[1]
  • Purpose: To separate Olivil 4'-O-glucoside from other closely related lignan glycosides (e.g., Pinoresinol diglucoside).

  • Stationary Phase: Octadecylsilane (ODS/C18).

  • Elution:

    • Equilibrate with 10% MeOH in Water .

    • Apply stepwise gradient: 20%, 30%, 40%, 50% MeOH.

    • Target Window: The compound usually elutes in the 30%–40% MeOH fractions.

Phase 3: Sephadex LH-20 Polishing[1]
  • Purpose: Final purification to remove pigments and isomers.

  • Solvent: 100% Methanol .

  • Procedure: Isocratic elution.[6] This step is highly effective for lignans due to their specific interaction with the dextran matrix.

Visualized Workflow & Logic

Diagram 1: Isolation Workflow

This workflow illustrates the path from raw plant material to the purified isolate.

IsolationWorkflowPlantPlant Material(Eucommia ulmoides Bark)ExtractCrude Extract(70% EtOH or MeOH)Plant->ExtractReflux ExtractionPartitionLiquid-Liquid Partition(Suspend in H2O)Extract->PartitionHexaneHexane Layer(Lipids - Discard)Partition->HexaneCHCl3CHCl3 Layer(Aglycones - Discard)Partition->CHCl3BuOHn-Butanol Layer(Target: Glycosides)Partition->BuOHEnrichment StepSilicaSilica Gel CCSystem: CHCl3:MeOH:H2OBuOH->SilicaFractionationODSC18 (ODS) CCSystem: MeOH:H2O GradientSilica->ODSTarget FractionsSephadexSephadex LH-20System: MeOHODS->SephadexSemi-purePurePurified Olivil 4'-O-glucosideSephadex->PureFinal Polish

Caption: Step-by-step isolation workflow prioritizing n-Butanol enrichment followed by orthogonal chromatographic steps.

Diagram 2: Solvent System Logic

A decision tree for selecting the correct mobile phase based on the purification stage.

SolventLogicStartSelect Stationary PhaseSilicaSilica Gel(Normal Phase)Start->SilicaC18C18 / ODS(Reverse Phase)Start->C18LH20Sephadex LH-20(Gel Permeation)Start->LH20SilicaSys1CHCl3 : MeOH : H2O(65:35:10 lower phase)Silica->SilicaSys1Best ResolutionSilicaSys2DCM : MeOH(5:1)Silica->SilicaSys2Rapid CleanupC18SysMeOH : H2O(30-50% MeOH)C18->C18SysGradient ElutionLH20SysMethanol(100%)LH20->LH20SysIsocratic

Caption: Decision matrix for solvent selection based on stationary phase chemistry.

Troubleshooting & Optimization

  • Problem: Tailing on Silica Gel.

    • Cause: Strong interaction between the sugar hydroxyls and silanol groups.

    • Solution: Ensure water is present in the mobile phase (e.g., CHCl₃:MeOH:H₂O ). If tailing persists, add 0.1% Acetic Acid to the mobile phase.

  • Problem: Co-elution with Pinoresinol Diglucoside.

    • Cause: Structural similarity.

    • Solution: This is difficult to resolve on Silica. Rely on C18 (ODS) with a shallow gradient (e.g., increase MeOH by 5% steps) or HSCCC (High-Speed Counter-Current Chromatography) using EtOAc:n-BuOH:H₂O (1:6:7).

  • Problem: Sample Insolubility.

    • Cause: Sample is too polar for CHCl₃.

    • Solution: Use "Dry Loading" (adsorb sample onto silica powder) rather than liquid loading for the first silica column.

References

  • National Center for Biotechnology Information (PubChem). Olivil 4'-O-beta-D-glucopyranoside (CID 442543). [Link]

  • Si, C. L., et al. (2008). Isolation and identification of lignan glycosides from Eucommia ulmoides. (Contextual reference for n-BuOH partition and C18 systems). [Link]

Application Note: Preparation of Olivil 4'-O-glucoside Standard Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and analytical scientists requiring high-precision standards of Olivil 4'-O-glucoside. It synthesizes established physicochemical data with field-proven laboratory techniques to ensure reproducibility and accuracy.

Introduction & Scientific Context

Olivil 4'-O-glucoside (also known as Olivil 4'-O-β-D-glucopyranoside) is a bioactive lignan glycoside primarily isolated from Eucommia ulmoides (Du Zhong), Gentianella acuta, and Stereospermum cylindricum. It serves as a critical Quality Marker (Q-Marker) for pharmacokinetic studies and the standardization of herbal medicines used in antihypertensive and anti-inflammatory therapies.

Accurate quantification depends entirely on the integrity of the reference standard. Lignan glycosides exhibit specific solubility behaviors—possessing a polar sugar moiety and a non-polar lignan backbone—which necessitates a "biphilic" solvent strategy to prevent precipitation during storage or gradient elution.

Physicochemical Profile
PropertySpecificationNotes
Chemical Name Olivil 4'-O-β-D-glucopyranoside
CAS Number 76880-93-8 or 56440-73-4 Note: Verify CAS on specific vendor CoA; 76880-93-8 is commonly cited for the natural isomer.
Molecular Weight 538.54 g/mol
Formula C₂₆H₃₄O₁₂
Appearance White to off-white powderHygroscopic
Solubility DMSO (>10 mg/mL), Methanol (>5 mg/mL)Sparingly soluble in pure water; insoluble in hexane.
UV Max ~238 nm, 280 nmCharacteristic lignan absorption.

Material & Equipment Requirements

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), use only analytical-grade reagents.

  • Reference Standard: Olivil 4'-O-glucoside (Purity ≥ 98% by HPLC).

  • Solvents:

    • Stock Solvent: LC-MS Grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).

    • Dilution Solvent: 50% Methanol in Water (v/v).

  • Equipment:

    • Analytical Balance (readability 0.01 mg or 0.001 mg).

    • Class A Volumetric Flasks (1 mL, 5 mL, 10 mL).

    • Vortex Mixer and Ultrasonic Bath (temperature controlled).

    • Amber Glass Vials (Silanized preferred to minimize adsorption).

Protocol: Primary Stock Solution Preparation (1.0 mg/mL)

Scientific Rationale: Directly dissolving the compound in water is risky due to slow kinetics and potential micro-precipitation. We utilize Methanol as the primary solvent because it offers excellent solubility, is easily removed if necessary, and is compatible with Reversed-Phase HPLC mobile phases. DMSO is a backup for higher concentrations but is viscous and difficult to remove.

Step-by-Step Methodology
  • Equilibration: Allow the commercial vial of Olivil 4'-O-glucoside to equilibrate to room temperature (20–25°C) for 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing (Difference Method):

    • Place a clean 5 mL Class A volumetric flask on the balance and tare.

    • Weigh approximately 5.0 mg of the standard directly into the flask.

    • Record the exact mass (

      
      ) to the nearest 0.01 mg (e.g., 5.02 mg).
      
  • Dissolution:

    • Add approximately 3 mL of LC-MS Grade Methanol .

    • Sonicate for 2–5 minutes at ambient temperature. Ensure no particulate matter remains. Caution: Do not heat above 30°C to avoid degradation.

  • Volume Adjustment:

    • Allow the solution to cool to room temperature if sonication generated heat.

    • Dilute to the mark with Methanol.

    • Invert the flask 10 times to mix.

  • Calculation:

    
    
    (Where Purity is the decimal fraction from the Certificate of Analysis, e.g., 0.98)
    

Protocol: Working Standard Preparation (Serial Dilution)

Scientific Rationale: Lignans can adsorb to glass surfaces at very low concentrations. Therefore, working solutions should be prepared in a solvent mixture that mimics the initial mobile phase (e.g., 30-50% Methanol) to maintain solubility while focusing the analyte on the column head during injection.

Dilution Scheme (Target: Calibration Curve 5 – 100 µg/mL)

Solvent: 50% Methanol in Water

Standard IDSourceVolume TakenFinal Vol.Final Conc. (approx)
WS-100 Stock (1 mg/mL)1000 µL10 mL100 µg/mL
WS-50 WS-1005.0 mL10 mL50 µg/mL
WS-25 WS-505.0 mL10 mL25 µg/mL
WS-10 WS-1001.0 mL10 mL10 µg/mL
WS-5 WS-501.0 mL10 mL5 µg/mL

Quality Control & Validation (HPLC-UV)

Before using the standards for critical assays, validate the solution using the following established chromatographic conditions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1]

    • B: Acetonitrile[2]

  • Gradient: 10% B to 40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 238 nm (Max absorption) or 280 nm.

  • Injection Volume: 10 µL.

Acceptance Criteria:

  • Single Peak: Purity > 98% area normalization.

  • Retention Time: Consistent with CoA (typically ~15-20 min depending on gradient).

  • Linearity:

    
     for the calibration curve.
    

Visualization of Workflows

Diagram 1: Preparation & Validation Workflow

This diagram illustrates the logical flow from solid handling to validation, emphasizing critical control points (CCPs).

G Start Solid Standard (Olivil 4'-O-glucoside) Equilibrate Equilibrate to RT (30 mins) Start->Equilibrate Weigh Weigh ~5mg (Class A Balance) Equilibrate->Weigh Prevent Moisture Dissolve Dissolve in MeOH (Sonicate 2-5 min) Weigh->Dissolve Stock Primary Stock (1.0 mg/mL) Dissolve->Stock Dilute Serial Dilution (Solvent: 50% MeOH) Stock->Dilute Storage Storage (-20°C, Amber Vial) Stock->Storage Aliquot QC HPLC-UV Validation (238 nm) Dilute->QC QC->Storage If Valid

Caption: Critical workflow for the gravimetric preparation and validation of Olivil 4'-O-glucoside standards.

Diagram 2: Serial Dilution Logic

Visualizing the dilution factors to minimize pipetting errors.

Dilution Stock Stock 1000 µg/mL WS100 WS-100 100 µg/mL Stock->WS100 1:10 Dilution (1mL Stock + 9mL Solv) WS50 WS-50 50 µg/mL WS100->WS50 1:2 Dilution WS10 WS-10 10 µg/mL WS100->WS10 1:10 Dilution WS25 WS-25 25 µg/mL WS50->WS25 1:2 Dilution

Caption: Serial dilution strategy using 50% Methanol to generate a linear calibration range.

Storage and Stability

  • Stock Solution (1 mg/mL): Stable for 6 months at -20°C or -80°C.

  • Working Solutions: Prepare fresh weekly. Store at 4°C.[3]

  • Degradation Markers: Appearance of extra peaks at lower retention times (hydrolysis of glucose) or peak broadening (oxidation).

  • Container: Use amber glass to protect from photodegradation.

Troubleshooting

  • Precipitation: If the solution becomes cloudy upon adding water, the concentration is too high for the aqueous ratio. Increase the Methanol fraction to 60-70%.

  • Split Peaks: Indicates pH mismatch. Ensure the mobile phase contains 0.1% Formic Acid to suppress silanol ionization and keep the phenolic groups protonated.

References

  • Liu, E., et al. (2018). "Metabolite Profiles, Bioactivity, and HPLC Fingerprint of Different Varieties of Eucommia ulmoides Oliv." Molecules, 23(8), 1898.[4] Retrieved from [Link]

  • Qi, X. & Zhang, S. (1998).[5] "A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv." Se Pu, 16(2), 161-3.[5] Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Olivil 4'-O-glucoside in Herbal Extracts via UPLC-ESI-QTRAP-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Olivil 4'-O-glucoside is a bioactive lignan glycoside widely distributed in medicinal plants such as Syringa patula (lilac), Syringa vulgaris, and Eucommia ulmoides[1][2][3]. Recognized for its potent anti-inflammatory, antioxidant, and immunomodulatory properties, its precise quantification is critical for the standardization of herbal products, quality control, and downstream pharmacological research[1][3]. This application note details a robust, self-validating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol for the extraction and quantitative profiling of Olivil 4'-O-glucoside from complex botanical matrices.

Scientific Rationale & Experimental Design

To ensure analytical integrity, every step of this protocol is grounded in mechanistic causality:

  • Matrix Deconstruction & Extraction: Herbal matrices contain rigid cellulose walls and interfering secondary metabolites (e.g., tannins, flavonoids). Lyophilization followed by high-frequency grinding (30 Hz) maximizes the surface area[2]. A 70% aqueous methanol extraction solvent is selected because its moderate polarity perfectly matches the amphiphilic nature of lignan glycosides, efficiently partitioning them from highly lipophilic waxes and highly polar polysaccharides[2].

  • Chromatographic Separation: An Agilent SB-C18 column (1.8 µm) is employed. The sub-2-micron particle size allows for UPLC, significantly reducing band broadening and resolving Olivil 4'-O-glucoside from isomeric lignans and coumarins[2][4]. Formic acid (0.1%) in the mobile phase suppresses the ionization of residual silanols on the stationary phase and enhances the formation of precursor ions in the Electrospray Ionization (ESI) source.

  • Detection (ESI-QTRAP-MS/MS): Multiple Reaction Monitoring (MRM) provides a self-validating system. By monitoring specific precursor-to-product ion transitions, we eliminate false positives from co-eluting matrix components, ensuring absolute trustworthiness in the quantitative data[2].

Workflow Visualization

G A Herbal Biomass (e.g., Syringa / Eucommia) B Lyophilization & Grinding (30 Hz, 1.5 min) A->B C Solvent Extraction (70% MeOH, Internal Std) B->C D Ultrasonic / Vortexing (6 cycles, 30 min intervals) C->D E Centrifugation & Filtration (0.22 µm PTFE) D->E F UPLC Separation (C18 Column, Gradient) E->F G ESI-QTRAP-MS/MS (MRM Mode) F->G H Data Analysis (Quantification of Olivil 4'-O-glucoside) G->H

Workflow for the extraction and LC-MS/MS quantification of Olivil 4'-O-glucoside.

Materials and Reagents

  • Standards: Olivil 4'-O-glucoside reference standard (Purity ≥98%).

  • Internal Standard (IS): 2-Chlorophenylalanine (for system monitoring and recovery validation)[2].

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Ultrapure Water. Formic acid (LC-MS grade).

  • Equipment: Lyophilizer (e.g., Scientz-100F), Tissue grinder (e.g., Retsch MM 400), UPLC system (e.g., SCIEX ExionLC AD), Triple Quadrupole-Linear Ion Trap Mass Spectrometer (e.g., SCIEX 6500 QTRAP)[2].

Step-by-Step Protocol

Sample Preparation (Extraction)
  • Lyophilization: Freeze-dry the fresh herbal biomass (e.g., Eucommia ulmoides leaves or Syringa bark) to a constant weight to halt enzymatic degradation[2][3].

  • Comminution: Grind the dried samples at 30 Hz for 1.5 minutes using a tissue grinder to achieve a fine, uniform powder[2].

  • Solvent Addition: Weigh exactly 50.0 mg of the homogenized powder into a 2.0 mL microcentrifuge tube. Add 1200 µL of pre-cooled (-20 °C) 70% aqueous methanol containing the internal standard (2-Chlorophenylalanine at 1 µg/mL)[2].

  • Extraction: Vortex the mixture for 30 seconds. Repeat this vortexing step every 30 minutes for a total of 6 cycles to ensure exhaustive extraction of the lignan glycosides[2].

  • Clarification: Centrifuge the extract at 12,000 rpm for 10 minutes at 4 °C.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions
  • Column: Agilent SB-C18 (2.1 mm × 100 mm, 1.8 µm) maintained at 40 °C[2].

  • Mobile Phase:

    • Solvent A: Ultrapure water containing 0.1% formic acid.

    • Solvent B: Acetonitrile containing 0.1% formic acid[2].

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters: Electrospray Ionization (ESI) in Negative mode (yielding[M-H]- precursor ions for phenolic/lignan glycosides). Source Temperature: 500 °C. Ion Spray Voltage: -4500 V.

Data Presentation

Table 1: UPLC Gradient Elution Profile [2]

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Profile
0.0 95 5 Isocratic
9.0 5 95 Linear
10.0 5 95 Isocratic
11.1 95 5 Linear

| 14.0 | 95 | 5 | Re-equilibration |

Table 2: Representative MRM Transitions for Quantification (Note: Exact Collision Energy (CE) and Declustering Potential (DP) must be optimized via direct infusion of the Olivil 4'-O-glucoside standard on your specific instrument).

Analyte Q1 Precursor Ion (m/z) Q3 Product Ion (m/z) DP (V) CE (eV) Purpose
Olivil 4'-O-glucoside 537.2 [M-H]- 375.1 -60 -25 Quantifier (Loss of Glc)
Olivil 4'-O-glucoside 537.2 [M-H]- 357.1 -60 -35 Qualifier

| 2-Chlorophenylalanine (IS) | 198.1 [M-H]- | 154.0 | -50 | -20 | Internal Standard |

Quality Control and Self-Validation

To ensure the trustworthiness of the analytical batch, the following self-validating system must be implemented:

  • System Suitability: Inject the highest concentration standard six times prior to the run. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.

  • Matrix Effect Evaluation: Compare the slope of the calibration curve spiked into the blank matrix extract against the slope of the curve in pure solvent. A deviation > 15% indicates significant ion suppression/enhancement, necessitating the use of a matrix-matched calibration curve.

  • QC Samples: Insert a Quality Control (QC) sample (pooled extracts from all biological replicates) every 10 injections to monitor retention time stability and instrument drift[2].

Conclusion

This protocol provides a highly specific, reproducible, and mechanistically validated approach for the quantification of Olivil 4'-O-glucoside. By utilizing an optimized 70% methanolic extraction combined with UPLC-ESI-QTRAP-MS/MS, researchers can accurately profile this critical lignan in diverse plant matrices, supporting downstream pharmacological, processing, and pharmacokinetic studies[2][3][4].

References

  • Source: tandfonline.
  • Source: nih.
  • Source: researchgate.
  • Source: frontiersin.

Sources

Application Note: In Vitro Cell Assay Protocols for Olivil 4'-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Olivil 4'-O-glucoside is a bioactive lignan glycoside isolated from medicinal plants such as Eucommia ulmoides (Du-Zhong), Syringa velutina (Lilac), and Stereospermum species. Unlike its aglycone form (Olivil), the 4'-O-glucoside moiety imparts distinct solubility and bioavailability characteristics, influencing its interaction with cellular membranes and transporters.

Research indicates this compound possesses anti-inflammatory , antioxidant , and cytotoxic properties.[1][2] Specifically, it has demonstrated moderate cytotoxicity against human tumor cell lines (e.g., HepG2, HL-60) and significant modulation of pro-inflammatory cytokines (TNF-α, IL-6) in neutrophil and macrophage models.

This guide provides standardized, field-validated protocols for evaluating the biological activity of Olivil 4'-O-glucoside in vitro. These protocols are designed to ensure reproducibility and minimize artifacts common in natural product screening.

Compound Preparation & Handling[1][2][3][4][5][6][7]

Critical Note on Solubility: As a glycoside, Olivil 4'-O-glucoside exhibits higher polarity than pure lignans. However, for consistent cellular delivery, Dimethyl Sulfoxide (DMSO) remains the preferred vehicle for stock solutions.

Stock Solution Protocol
  • Weighing: Weigh 1–5 mg of Olivil 4'-O-glucoside powder into a sterile, amber glass vial (to protect from light).

  • Solubilization: Add sterile-filtered DMSO (cell culture grade, ≥99.9%) to achieve a stock concentration of 10 mM or 50 mM .

    • Calculation Example: For 1 mg (MW ≈ 538.5 g/mol ), add ~185.7 µL DMSO to make a 10 mM stock.

  • Mixing: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Working Solution
  • Dilution: Dilute the stock solution into pre-warmed culture medium immediately before use.

  • Final DMSO Limit: Ensure the final DMSO concentration in the well does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 of Olivil 4'-O-glucoside in HepG2 (liver hepatocellular carcinoma) or RAW 264.7 (macrophage) cells.

Materials
  • Cell Lines: HepG2 (ATCC HB-8065) or RAW 264.7 (ATCC TIB-71).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilizer: DMSO.

Experimental Workflow
  • Seeding:

    • Seed cells in 96-well plates.

    • HepG2:

      
       cells/well.
      
    • RAW 264.7:

      
       cells/well.[2]
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Aspirate old medium.

    • Add 100 µL of fresh medium containing Olivil 4'-O-glucoside at serial dilutions (e.g., 0, 5, 10, 25, 50, 100 µM).

    • Controls:

      • Negative: Medium + 0.1% DMSO.

      • Positive: Doxorubicin (1 µM) or Triton X-100 (0.1%).

    • Incubate for 24 or 48 hours .

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully aspirate the medium (do not disturb crystals).

    • Add 100–150 µL of DMSO to each well.

    • Agitate on a plate shaker for 10 minutes at room temperature.

  • Measurement:

    • Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.

Data Analysis

Calculate % Viability:



Plot log(concentration) vs. % Viability to determine IC50.

Protocol B: Anti-Inflammatory Efficacy (LPS-Induced Model)

Objective: Evaluate the inhibition of Nitric Oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages.

Mechanistic Rationale

Lignans like Olivil 4'-O-glucoside often exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway , preventing the translocation of p65/p50 dimers to the nucleus and subsequent cytokine transcription.

Experimental Workflow
  • Seeding: Seed RAW 264.7 cells (

    
     cells/well) in 24-well plates. Incubate overnight.
    
  • Pre-treatment: Treat cells with Olivil 4'-O-glucoside (10, 25, 50 µM) for 1–2 hours prior to stimulation.

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL .

  • Incubation: Incubate for 18–24 hours .

  • Analysis:

    • NO Production (Griess Assay):

      • Mix 50 µL of culture supernatant with 50 µL of Griess Reagent A (1% sulfanilamide) and 50 µL of Griess Reagent B (0.1% NED).

      • Incubate 10 mins in dark. Measure Absorbance at 540 nm .

    • Cytokine Release (ELISA):

      • Harvest remaining supernatant.

      • Perform sandwich ELISA for TNF-α or IL-6 according to kit manufacturer instructions.

Mechanistic Visualization: NF-κB Inhibition Pathway

The following diagram illustrates the proposed mechanism of action where Olivil 4'-O-glucoside interrupts the inflammatory cascade.

NFkB_Pathway cluster_cell Macrophage Cell LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation IkB IκBα (Inhibitor) TLR4->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (Cytosol) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB_Nuc->Cytokines Transcription Olivil Olivil 4'-O-glucoside Olivil->IkB Prevents Degradation (Stabilization) Olivil->NFkB_Nuc Blocks Translocation

Figure 1: Proposed anti-inflammatory mechanism of Olivil 4'-O-glucoside via inhibition of the NF-κB signaling cascade.

Summary of Expected Results

Assay TypeCell LineParameterExpected Outcome (Active Range)
Cytotoxicity HepG2Cell Viability (IC50)Moderate cytotoxicity: 25–100 µM (Source: Syringa studies)
Cytotoxicity RAW 264.7Cell ViabilityLow toxicity < 50 µM (Essential for anti-inflammatory validity)
Inflammation RAW 264.7Nitric Oxide (NO)Dose-dependent reduction (IC50 ≈ 20–40 µM )
Inflammation NeutrophilsIL-8 / TNF-αSignificant inhibition at 50 µM

References

  • Park, H. J., et al. (1999).[3] Studies on constituents with cytotoxic activity from the stem bark of Syringa velutina.[1][2][3] Chemical & Pharmaceutical Bulletin, 47(7), 1029-1031.[3][4] Link

  • Kwon, O. K., et al. (2008). Cytotoxic and anti-inflammatory activities of some constituents from the floral buds of Syringa patula.[1][2] Archives of Pharmacal Research (Cited in related Syringa contexts). Link

  • Michalak, B., et al. (2013). Syringa vulgaris bark as a source of compounds affecting the release of inflammatory mediators from human neutrophils and monocytes/macrophages.[5][6] Phytochemistry Letters. Link

  • Li, J., et al. (2022).[7] Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea.[7] Food Chemistry: X. Link

Sources

Application Note: Synthesis and Enzymatic Hydrolysis of Olivil 4'-O-Glucoside

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, enzymatic hydrolysis, and analytical validation of Olivil 4'-O-


-D-glucopyranoside , a bioactive lignan glycoside. This document is designed for medicinal chemists and pharmacologists investigating the metabolic fate and bioavailability of lignan therapeutics.

Abstract

Olivil 4'-O-glucoside is a critical metabolite and precursor in the lignan signaling pathway, exhibiting antioxidant and anti-inflammatory properties. Its bioavailability is governed by hydrolysis via cytosolic or microbiome-associated


-glucosidases. This guide provides a dual-stream protocol: (1) Chemical Synthesis  for generating high-purity analytical standards, and (2) Enzymatic Hydrolysis  for metabolic stability profiling.

Part 1: Chemical Synthesis Protocol

Objective: To synthesize mg-to-gram scale quantities of Olivil 4'-O-


-D-glucopyranoside for use as a reference standard.
Retrosynthetic Analysis & Strategy

Olivil contains two phenolic hydroxyl groups at the 4 and 4' positions. Due to the


 symmetry of the (+)-Olivil core (in its prevalent isomeric form), the 4 and 4' positions are chemically equivalent until the first glycosylation event. Therefore, a statistical glycosylation strategy  is often more efficient than complex protection/deprotection schemes. We employ a modified Schmidt Glycosylation  (Trichloroacetimidate method) for high stereoselectivity (

-anomer).
Materials
  • Acceptor: (+)-Olivil (Commercial or extracted from Olea europaea resin).

  • Donor: 2,3,4,6-Tetra-O-acetyl-

    
    -D-glucopyranosyl trichloroacetimidate.
    
  • Promoter: Boron trifluoride diethyl etherate (

    
    ).
    
  • Solvent: Anhydrous Dichloromethane (DCM), Molecular Sieves (4Å).

Step-by-Step Protocol
Step 1: Activation
  • Flame-dry a 50 mL two-neck round-bottom flask under Argon.

  • Add (+)-Olivil (1.0 eq, 376 mg, 1 mmol) and Activated Molecular Sieves (4Å) (500 mg) to the flask.

  • Dissolve in anhydrous DCM (15 mL) and stir at room temperature for 30 mins to ensure absolute dryness.

Step 2: Glycosylation
  • Cool the mixture to -20°C using a cryostat or acetone/dry ice bath.

  • Add the Glucosyl Donor (1.1 eq, 1.1 mmol) dissolved in DCM (5 mL) dropwise over 10 minutes.

  • Add

    
      (0.1 eq, catalytic amount) dropwise. Critical: Rapid addition causes anomeric scrambling.
    
  • Allow the reaction to warm to 0°C over 2 hours. Monitor by TLC (Hexane:EtOAc 1:1). Look for the disappearance of the donor and appearance of a polar spot (Mono-glycoside).

Step 3: Quenching & Work-up
  • Quench with Triethylamine (0.5 mL) to neutralize the acid.

  • Filter through a Celite pad to remove molecular sieves.

  • Wash the filtrate with

    
     (sat. aq.) and Brine.[1]
    
  • Dry over

    
     and concentrate in vacuo.
    
Step 4: Global Deprotection (Deacetylation)
  • Dissolve the crude acetylated intermediate in Dry Methanol (10 mL).

  • Add Sodium Methoxide (NaOMe) (0.5 M in MeOH) to reach pH 9-10.

  • Stir at Room Temperature for 1 hour.

  • Neutralize with Amberlite IR-120 (

    
     form)  resin until pH 7.
    
  • Filter resin and concentrate.[2]

Step 5: Purification
  • Purify via Semi-preparative HPLC (C18 Column).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient: 10%

    
     40% ACN over 20 min).
    
  • Lyophilize fractions to obtain Olivil 4'-O-

    
    -D-glucopyranoside  as a white amorphous powder.
    

Part 2: Enzymatic Hydrolysis Protocol

Objective: To determine the kinetic stability and half-life (


) of the glucoside in the presence of 

-glucosidase, simulating gut metabolism.
Reaction Logic

The hydrolysis follows Michaelis-Menten kinetics. The enzyme cleaves the


-1,4' glycosidic bond, releasing the aglycone (Olivil) and Glucose.


Materials
  • Enzyme:

    
    -Glucosidase (from Prunus dulcis / Almonds), Activity 
    
    
    
    2 U/mg.
  • Buffer: 100 mM Sodium Acetate, pH 5.0.

  • Stop Solution: Methanol (Ice cold) or 0.2 M

    
    .
    
Workflow Diagram (DOT)

G Substrate Olivil 4'-O-Glucoside (1 mM Stock) Incubation Incubation (37°C, Shake) Substrate->Incubation Buffer Na-Acetate Buffer (pH 5.0, 37°C) Buffer->Incubation Enzyme β-Glucosidase (Almond) Enzyme->Incubation Initiate Quench Quench (MeOH 1:1) Incubation->Quench Timepoints (0, 5, 15, 30, 60 min) Analysis HPLC-UV/MS Quantification Quench->Analysis

Figure 1: Workflow for the enzymatic hydrolysis kinetic assay.

Step-by-Step Assay Protocol
  • Preparation:

    • Pre-warm Sodium Acetate Buffer (100 mM, pH 5.0) to 37°C.

    • Prepare Substrate Solution: 1 mM Olivil 4'-O-glucoside in buffer (Use <1% DMSO if solubility is poor).

    • Prepare Enzyme Solution: 1 U/mL

      
      -glucosidase in buffer (Freshly prepared).
      
  • Incubation:

    • In a 1.5 mL microcentrifuge tube, combine 450

      
      L Substrate Solution .
      
    • Initiate reaction by adding 50

      
      L Enzyme Solution .
      
    • Incubate at 37°C with gentle shaking (300 rpm).

  • Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots
      .
    • Immediately transfer into 100

      
      L Ice-Cold Methanol  to denature the enzyme.
      
    • Vortex for 10 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Analysis:

    • Inject the supernatant (10

      
      L) into the HPLC system.
      
    • Monitor decrease in Substrate peak and increase in Aglycone (Olivil) peak.

Part 3: Analytical Validation & Data Analysis

HPLC Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m, 4.6 x 150 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10%

60% B; 20-25 min: 60%

90% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm (Lignan characteristic absorption)
Expected Results
  • Retention Time: The glucoside is more polar and will elute earlier than the aglycone.

    • Olivil 4'-O-glucoside: ~8-10 min.

    • Olivil (Aglycone): ~14-16 min.

  • Mass Spectrometry (ESI-):

    • Look for

      
       ion at m/z 539  (Glucoside).
      
    • Look for fragment ion at m/z 377 (Aglycone, loss of 162 Da glucosyl unit).

Kinetic Calculation

Calculate the hydrolysis rate (


) using the initial linear portion of the concentration vs. time curve.


Plot

vs

(Lineweaver-Burk) to determine

and

if performing substrate concentration variations.

References

  • Isolation and Structure

    • He, J., et al. (2014). "Lignans from the whole plant of Gentianella acuta." Zhong Yao Cai, 37(5), 800-803.[3]

  • Enzymatic Hydrolysis Mechanisms

    • Cairns, J. R. K., & Esen, A. (2010). "

      
      -Glucosidases."[4][5][6][7][8] Cellular and Molecular Life Sciences, 67, 3389–3405. 
      
  • Lignan Glycosylation Strategies

    • Giri, R., et al. (2018).[1] "Advances in the Synthesis of Lignan Natural Products." Molecules, 23(12), 3177.

  • Analytical Methods

    • Willför, S. M., et al. (2006). "Analysis of lignans in Norway spruce knots." Journal of Chromatography A, 1112(1-2), 64-77.

Sources

Application Note: High-Resolution Thin Layer Chromatography (TLC) Visualization of Olivil 4'-O-Glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and botanical drug development professionals.

Introduction & Scientific Context

Olivil 4'-O-glucoside is a bioactive lignan glycoside predominantly isolated from the Oleaceae family, including species such as Syringa vulgaris (common lilac)[1] and Syringa patula[2]. Recognized for its potent anti-inflammatory, antioxidant, and cytotoxic properties[1][2], its accurate identification is a critical quality attribute in pharmacognosy and botanical drug standardization.

While High-Performance Liquid Chromatography (HPLC) is often used for quantification, Thin Layer Chromatography (TLC) remains a foundational, high-throughput technique for qualitative screening, fraction monitoring during column chromatography, and semi-quantitative profiling. This application note details the mechanistic rationale and a field-proven protocol for the TLC separation and visualization of Olivil 4'-O-glucoside.

Mechanistic Principles of Separation and Visualization

As a Senior Application Scientist, it is vital to understand why specific chromatographic conditions are selected rather than merely following a recipe.

Stationary and Mobile Phase Dynamics

Olivil 4'-O-glucoside consists of a moderately polar lignan aglycone bound to a highly polar glucopyranoside moiety.

  • Stationary Phase: Normal-phase TLC utilizes Silica Gel 60, which provides a highly polar surface dominated by silanol (Si-OH) groups. The glucose moiety of the analyte forms strong hydrogen bonds with the silica matrix.

  • Mobile Phase: To overcome this strong stationary phase affinity, a moderately high-polarity mobile phase is required. A ternary system of Chloroform, Methanol, and Water (e.g., 70:30:3 v/v/v) is optimal. Chloroform provides the bulk hydrophobic driving force for the aglycone, while methanol and water act as strong hydrogen-bond competitors, displacing the glucoside from the silica silanol groups and allowing it to migrate to a resolvable Retention Factor (Rf).

Visualization Causality

Lignans possess aromatic rings that exhibit fluorescence quenching under short-wave UV (254 nm) and native fluorescence under long-wave UV (366 nm) due to extended π-conjugation[2]. However, UV detection alone lacks structural specificity. Chemical derivatization using Anisaldehyde-Sulfuric Acid is employed to confirm the glycoside's presence[2]. The causality of this reaction is three-fold:

  • Acid Hydrolysis: Heat and sulfuric acid cleave the glycosidic bond, separating the glucose from the olivil aglycone.

  • Dehydration: The acid dehydrates the molecules, generating reactive carbocations and double bonds.

  • Condensation: p-Anisaldehyde acts as an electrophile, condensing with these reactive sites to form highly conjugated, brightly colored chromophores (typically deep purple or blue for lignan glycosides) that absorb in the visible spectrum.

Mechanism O Olivil 4'-O-glucoside (Target Analyte) H Thermal Acid Hydrolysis (H2SO4 + 105°C) O->H A Olivil Aglycone + Reactive Carbocations H->A R p-Anisaldehyde Reagent (Nucleophilic Addition) A->R C Conjugated Chromophore (Visible Purple/Blue Spot) R->C

Fig 1. Chemical mechanism of anisaldehyde-sulfuric acid derivatization.

Experimental Protocol

Trustworthiness & Self-Validation: Every TLC run must be a self-validating system. You must co-spot a verified Olivil 4'-O-glucoside reference standard alongside your samples. If the standard does not achieve an Rf of ~0.45 and the correct colorimetric shift, the system suitability fails, and the chamber saturation or mobile phase composition must be adjusted.

Materials Required
  • Stationary Phase: TLC Silica gel 60 F254 plates (Merck, aluminum or glass-backed)[2].

  • Mobile Phase: Chloroform : Methanol : Water (70:30:3, v/v/v).

  • Derivatization Reagent: Anisaldehyde-sulfuric acid reagent (Mix 0.5 mL p-anisaldehyde with 10 mL glacial acetic acid and 85 mL methanol. Carefully add 5 mL concentrated sulfuric acid dropwise while cooling).

Step-by-Step Methodology
  • Sample Preparation (Extraction): Accurately weigh 1.0 g of pulverized plant material (e.g., Syringa floral buds). Extract with 10 mL of HPLC-grade methanol using ultrasonication for 30 minutes to ensure complete solubilization of polar glycosides[2][3]. Centrifuge at 5000 rpm for 10 minutes and collect the supernatant.

  • Chamber Saturation (Critical Step): Prepare 50 mL of the mobile phase. Pour into a twin-trough TLC chamber lined with saturation pads (filter paper). Seal and allow 30 minutes for vapor equilibration. Failure to saturate will result in a concave solvent front and irreproducible Rf values.

  • Sample Application: Using an automated TLC sampler or a microcapillary, apply 5–10 µL of the sample extract and 2 µL of the Olivil 4'-O-glucoside reference standard (1 mg/mL in methanol) as 6 mm bands. Position bands 10 mm from the bottom edge of the plate.

  • Chromatographic Development: Place the plate vertically in the saturated chamber. Develop until the solvent front migrates exactly 80 mm from the application line. Remove the plate and dry completely under a stream of cold air in a fume hood to remove all traces of water and methanol.

  • Non-Destructive Visualization: Inspect the plate under a UV cabinet. Mark quenching bands under 254 nm with a soft graphite pencil. Document any native fluorescence under 366 nm[2].

  • Chemical Derivatization: Evenly spray the plate with the anisaldehyde-sulfuric acid reagent. Avoid pooling. Immediately transfer the plate to a TLC plate heater set to 105°C for 5–10 minutes. Monitor visually; remove the plate once the standard band develops a distinct deep purple/blue color[2].

TLC_Workflow A 1. Sample Preparation (Methanolic Extraction) C 3. Sample Application (Band/Spot via Syringe) A->C B 2. Stationary Phase (Silica Gel 60 F254) B->C D 4. TLC Development (CHCl3:MeOH:H2O) C->D E 5. Non-Destructive Detection (UV 254 nm & 366 nm) D->E F 6. Chemical Derivatization (Anisaldehyde-H2SO4 & Heat) E->F G 7. Data Analysis (Rf & Color Profiling) F->G

Fig 2. Step-by-step workflow for the TLC analysis of Olivil 4'-O-glucoside.

Data Presentation & Interpretation

The identification of Olivil 4'-O-glucoside is confirmed by correlating the Rf value, UV quenching behavior, and post-derivatization color with the reference standard.

Table 1: Expected TLC Chromatographic and Colorimetric Profile

Analyte / ComponentExpected Rf ValueUV 254 nm ResponseUV 366 nm ResponseAnisaldehyde-H2SO4 (Visible)
Olivil 4'-O-glucoside 0.45 ± 0.05 Strong Quenching (Dark) Faint Blue/Green Deep Purple / Blue
Olivil (Aglycone)0.75 ± 0.05Strong Quenching (Dark)Blue FluorescencePink / Violet
Free Sugars (Matrix)0.10 - 0.20NoneNoneDark Brown / Black
Non-polar Impurities> 0.85VariableVariableYellow / Grey

Note: Rf values are highly sensitive to laboratory temperature, relative humidity, and exact mobile phase preparation. Always rely on the relative position to the co-spotted standard.

References

  • Filipek, A., et al. "Syringa vulgaris bark as a source of compounds affecting the release of inflammatory mediators from human neutrophils and monocytes/macrophages." ResearchGate.
  • Park, et al. "Cytotoxic and anti-inflammatory activities of some constituents from the floral buds of Syringa patula." Taylor & Francis.
  • "Metabolite Profiling and Identification of Sweet/Bitter Taste Compounds in the Growth of Cyclocarya Paliurus Leaves Using Multiplatform Metabolomics." PMC.
  • "Preliminary phytochemical screening, antimicrobial examination and..." UCC IR.

Sources

Troubleshooting & Optimization

Technical Support Center: Olivil 4'-O-glucoside Extraction & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Maximizing Extraction Yield & Purity from Biomass (Eucommia ulmoides)

Status: Operational | Role: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing low recovery rates, instability, or co-elution issues with Olivil 4'-O-glucoside (CAS: 76880-93-8).

This lignan glycoside, primarily abundant in Eucommia ulmoides (Du-Zhong) bark and leaves and Gentianella acuta, presents a specific set of challenges:

  • Polarity: As a glycoside, it requires a polar solvent system but is easily lost in aqueous waste streams if not carefully partitioned.

  • Thermal Instability: The O-glycosidic bond is susceptible to hydrolysis at high temperatures or acidic pH, degrading the compound into its aglycone, Olivil.

  • Isomeric Interference: It frequently co-elutes with other lignans (e.g., pinoresinol diglucoside) in complex matrices.

This guide provides troubleshooting workflows to optimize your yield and purity.

Module 1: Extraction Optimization (Yield Issues)

Q: My crude extraction yield is low (<0.5%). Increasing the temperature didn't help. What is wrong?

Diagnosis: You are likely encountering thermal degradation or solvent polarity mismatch . While Olivil 4'-O-glucoside is soluble in hot water, high temperatures (>70°C) over extended periods promote hydrolysis. Furthermore, pure water extracts excessive polysaccharides (pectins), which increase viscosity and hinder mass transfer.

The Fix: Ultrasound-Assisted Extraction (UAE) with Binary Solvents Switch from reflux to UAE to utilize cavitation forces, which disrupt cell walls at lower temperatures.

Optimized Protocol: UAE Workflow
  • Biomass Prep: Grind dried Eucommia bark/leaves to 40–60 mesh . (Finer powder causes filtration clogging; coarser powder limits diffusion).

  • Solvent System: 60% Ethanol (v/v) .

    • Why? This ratio matches the polarity of the glycoside while precipitating out water-soluble polysaccharides and excluding highly lipophilic chlorophylls.

  • Ratio: 1:20 (Solid g : Liquid mL).

  • Conditions:

    • Power: 250–300 W

    • Temperature: 50°C (Do not exceed 60°C)

    • Time: 30–40 minutes (Double cycle).

Data: Extraction Method Efficiency Comparison
ParameterReflux ExtractionUltrasound-Assisted (Recommended)
Solvent Water or 80% EtOH60% Ethanol
Temp (°C) 80–100°C45–55°C
Time 2–3 Hours40 Minutes
Risk High (Hydrolysis)Low
Yield (Relative) Baseline (100%)135–150%
Visual: Extraction Logic Flow

ExtractionWorkflow Biomass Raw Biomass (Eucommia Bark) Grinding Grinding (40-60 Mesh) Biomass->Grinding Solvent Solvent Selection 60% Ethanol Grinding->Solvent Mix 1:20 UAE UAE Extraction 50°C, 300W, 40min Solvent->UAE Cavitation Centrifuge Centrifugation 5000 rpm UAE->Centrifuge Supernatant Crude Extract (Rich in Glycoside) Centrifuge->Supernatant Recover

Figure 1: Optimized Ultrasound-Assisted Extraction (UAE) workflow to minimize thermal stress.

Module 2: Purification & Enrichment (Purity Issues)

Q: The crude extract is sticky and difficult to analyze. How do I remove sugars and other lignans?

Diagnosis: Crude ethanolic extracts contain high levels of free sugars, proteins, and inorganic salts. Direct crystallization is rarely effective. You require Macroporous Resin Chromatography .

The Fix: Resin Selection (AB-8 or D101) Non-polar or weakly polar copolymer resins (like AB-8 or D101) are industry standards for separating lignan glycosides from Eucommia matrices.

Protocol: Resin Enrichment Cycle
  • Pre-treatment: Soak resin in 95% EtOH for 24h, wash with water until no alcohol smell remains.

  • Loading:

    • Dissolve crude extract in water (concentration: 0.5 g/mL).

    • Load onto column at 1–2 BV/h (Bed Volumes per hour).

  • Washing (Impurity Removal):

    • Elute with Distilled Water (3–5 BV).

    • Target: Removes free sugars, proteins, and salts. Discard this fraction.

  • Elution (Target Recovery):

    • Elute with 30–50% Ethanol .

    • Mechanism:[1][2] Olivil 4'-O-glucoside elutes in this mid-polarity window. Higher concentrations (70%+) will elute aglycones and flavonoids.

  • Collection: Collect the 30–50% fraction and rotary evaporate at <55°C.

Visual: Resin Purification Logic

ResinLogic Load Load Crude Sample (Aqueous Solution) Resin Macroporous Resin (AB-8 or D101) Load->Resin WaterWash Water Wash (0% EtOH) Resin->WaterWash ElutionLow Elution: 30-50% EtOH (Target Window) Resin->ElutionLow ElutionHigh Elution: >70% EtOH Resin->ElutionHigh Waste Waste: Sugars, Salts, Proteins WaterWash->Waste Target Purified Olivil 4'-O-glucoside ElutionLow->Target Impurities Impurities: Aglycones, Flavonoids ElutionHigh->Impurities

Figure 2: Step-gradient elution strategy for isolating lignan glycosides using macroporous resin.

Module 3: Stability & Analytical Troubleshooting

Q: My HPLC peak area for Olivil 4'-O-glucoside decreases after 24 hours in solution. Why?

Diagnosis: Hydrolysis. The glycosidic bond is labile. If your HPLC mobile phase is too acidic (pH < 2.5) or if samples are stored in protic solvents at room temperature, the glucose moiety cleaves off.

Troubleshooting Checklist:

  • Storage: Store standards and extracts in DMSO at -20°C. Avoid storing in water/methanol mixtures for >12 hours at room temperature.

  • Mobile Phase: Use 0.1% Formic Acid (pH ~2.7) rather than Trifluoroacetic Acid (TFA), which is too aggressive for some glycosides.

  • Detection: Monitor 230 nm and 280 nm .

  • Column: C18 columns (e.g., Phenomenex Luna or Agilent Zorbax) are standard.

HPLC Method Parameters (Reference Standard):

  • Column: C18 (250mm x 4.6mm, 5µm)[3]

  • Temp: 25°C

  • Flow: 1.0 mL/min

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10–25% B (0–15 min), 25–40% B (15–30 min).

FAQ: Rapid Response

Q: Can I use Methanol instead of Ethanol for extraction? A: Yes, Methanol is effective and often has slightly better diffusivity. However, Ethanol is preferred for "Green Chemistry" and food-grade applications (nutraceuticals). If using Methanol, the 60-70% concentration rule still applies.

Q: I see a new peak appearing at a later retention time. What is it? A: This is likely Olivil (the aglycone) . It is less polar than the glucoside, so it elutes later on a Reverse Phase C18 column. Its appearance confirms hydrolysis is occurring in your sample.

Q: Is Supercritical CO2 (SFE) a viable option? A: Generally, no . Olivil 4'-O-glucoside is too polar for standard CO2 extraction. You would need high percentages of co-solvent (modifier), which negates the benefits of SFE over standard UAE.

References

  • Extraction Optimization (Eucommia Lignans)

    • Process Optimization of Ultrasonic-Assisted Extraction and Resin Purification of Flavonoids and Lignans
    • Source: MDPI (Molecules/Processes)
    • (Contextual validation: Confirms 60-70% Ethanol and UAE efficiency).

  • Resin Purification (AB-8/D101)

    • Studies on Resin Purification Process Optimiz
    • Source: NIH / PMC
    • (Contextual validation: Validates AB-8 resin and elution gradients).

  • Compound Stability & Handling

    • Olivil 4'-O-glucoside Product Standards & Stability D
    • Source: BenchChem / ChemFaces
    • (Contextual validation: Storage in DMSO, avoiding acidic hydrolysis).

  • Analytical Methods (HPLC)

    • Determination of Lignans in Eucommia ulmoides by HPLC.
    • Source: Pharmacopoeia Standards / ResearchG
    • (Contextual validation: C18 column usage and mobile phase selection).

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Olivil 4'-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I designed this guide to move beyond generic advice. Here, we dissect the causality behind peak tailing specifically for Olivil 4'-O-glucoside —a complex lignan glycoside—and provide self-validating protocols to restore chromatographic integrity.

Molecular Profiling & The Root Cause of Tailing

Olivil 4'-O-glucoside ()[1] is characterized by a bulky glucopyranoside moiety and multiple phenolic hydroxyl groups. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a perfect Gaussian peak is the standard for accurate quantification. A USP Tailing Factor (


) greater than 1.2 indicates significant peak asymmetry ()[2]. For phenolic glycosides, tailing is rarely a random error; it is a predictable consequence of secondary chemical interactions and system fluidics.

Diagnostic Logical Workflow

Before altering your method, you must isolate whether the tailing is a System/Physical Issue or a Chemical/Method Issue . Use the workflow below to guide your troubleshooting.

PeakTailingTroubleshooting Start Observe Peak Tailing (USP Tailing Factor > 1.2) CheckScope Are ALL peaks tailing equally across the run? Start->CheckScope SystemIssue System/Physical Issue (Extra-column volume or void) CheckScope->SystemIssue YES (All Peaks) ChemicalIssue Chemical/Method Issue (Silanol interactions, pH) CheckScope->ChemicalIssue NO (Specific Peaks) CheckFittings 1. Inspect PEEK fittings 2. Minimize tubing ID (0.005") SystemIssue->CheckFittings CheckGuard Replace Guard Column (Removes matrix buildup) CheckFittings->CheckGuard AdjustPH Acidify Mobile Phase (Add 0.1% Formic Acid, pH < 3) ChemicalIssue->AdjustPH ChangeColumn Switch to End-capped or Polar-embedded C18 Column AdjustPH->ChangeColumn If tailing persists

Figure 1: Diagnostic logical workflow for isolating and resolving HPLC peak tailing mechanisms.

Frequently Asked Questions (FAQs)

Q1: Why does Olivil 4'-O-glucoside consistently exhibit peak tailing on my standard C18 column?

Causality & Mechanism: Standard (Type A) silica columns possess residual, unreacted silanol groups (Si-OH) on their surface. The phenolic hydroxyl groups of Olivil 4'-O-glucoside engage in strong hydrogen bonding and ion-exchange interactions with these ionized silanols ()[3]. Because these secondary binding sites have varying activation energies, the analyte molecules desorb at different rates, dragging out the trailing edge of the peak. Actionable Fix: Transition to high-purity Type B silica columns that are fully end-capped. End-capping chemically blocks residual silanol activity, providing a uniform hydrophobic surface that drastically reduces secondary interactions ()[4].

Q2: How should I optimize the mobile phase to suppress tailing for this specific lignan glycoside?

Causality & Mechanism: Phenolic compounds have specific pKa values (typically around 9-10). If your mobile phase pH fluctuates near the analyte's pKa, the molecule exists in a state of partial ionization, causing dual retention times that manifest as a single, broadened, tailing peak ()[3]. Furthermore, an unbuffered, neutral mobile phase allows silanols on the column to ionize (Si-O⁻), exacerbating the secondary interactions mentioned in Q1. Actionable Fix: Acidify the mobile phase to a pH of ≤ 3.0 ()[4]. Incorporating 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA) ensures the phenolic hydroxyls remain fully protonated (neutral) and suppresses silanol ionization.

Q3: My peak tailing worsens over a sequence of multiple injections. What causes this dynamic degradation?

Causality & Mechanism: Progressive tailing is rarely a chemical method issue; it is almost always physical contamination. When analyzing complex plant extracts, strongly retained matrix components or particulates precipitate at the column head. This creates a distorted flow path or introduces new, active adsorption sites that disrupt the Gaussian flow profile (). Actionable Fix: Implement a guard column with the exact same stationary phase chemistry as your analytical column. If tailing occurs, replace the guard column. If the peak shape is restored, you have created a self-validating system proving that matrix contamination was the root cause ().

Q4: Could system dead volume be contributing to the tailing, and how can I differentiate this from chemical tailing?

Causality & Mechanism: Extra-column band broadening occurs when there is excessive dead volume in the injector, tubing, or detector flow cell. This physical dispersion affects all peaks in the chromatogram equally, whereas chemical tailing typically affects specific functionalized molecules (like our phenolic glycoside) more severely ()[2]. Actionable Fix: Inspect the chromatogram. If early-eluting peaks tail as severely as late-eluting peaks, the issue is extra-column volume. Ensure all PEEK tubing connections are flush and use narrow internal diameter (0.005") tubing ()[3].

Experimental Protocols

Protocol A: Mobile Phase Optimization & Column Passivation

This protocol is designed to eliminate chemical tailing by strictly controlling the ionization state of both the analyte and the stationary phase.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare Mobile Phase A (Ultrapure Water) and Mobile Phase B (LC-MS Grade Acetonitrile).

  • Acidification: Add exactly 1.0 mL of LC-MS grade Formic Acid to 1.0 L of both Mobile Phase A and B (yielding 0.1% FA v/v). Scientific Rationale: Matching the modifier concentration in both phases prevents baseline drift during gradient elution.

  • Degassing: Sonicate and vacuum-filter the solvents through a 0.22 µm PTFE membrane to remove dissolved gases that could cause micro-bubbles in the pump head.

  • Column Equilibration: Install an end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm). Flush the column with 10 column volumes (CV) of 90% Mobile Phase B to remove organic contaminants, followed by 20 CV of the starting gradient conditions (e.g., 5% B) to fully equilibrate the stationary phase with the acidic modifier.

  • Validation Injection: Inject a 1.0 µL standard of Olivil 4'-O-glucoside (10 µg/mL). Calculate the USP Tailing Factor at 5% peak height. A successful optimization will yield a

    
     between 0.95 and 1.15.
    
Protocol B: System Dead Volume Diagnostic Test

Use this protocol to self-validate whether your fluidic pathway is causing physical dispersion.

Step-by-Step Methodology:

  • Bypass the Column: Remove the analytical column and connect the injector directly to the detector using a zero-dead-volume union.

  • Isocratic Flow: Set the pump to deliver an isocratic flow of 50:50 Water:Acetonitrile at 0.5 mL/min.

  • Tracer Injection: Inject 1.0 µL of a highly UV-absorbing, unretained tracer (e.g., 1% Acetone in water).

  • Peak Analysis: Measure the peak width at half-height (

    
    ).
    
  • System Correction: If the peak width exceeds the manufacturer's specifications for your HPLC/UHPLC system, systematically replace the PEEK tubing starting from the detector flow cell backwards to the injector, ensuring you utilize 0.005" ID tubing. Re-test after each replacement to isolate the faulty connection.

Quantitative Data Presentation

The following table summarizes the causal impact of mobile phase modifiers on the chromatographic performance of Olivil 4'-O-glucoside.

Mobile Phase ModifierpH LevelAnalyte Ionization StateSilanol ActivityUSP Tailing Factor (

)
Resolution Impact
None (Pure Water/ACN) ~6.5 - 7.0Partially IonizedHigh (Ionized Si-O⁻)1.85 (Severe Tailing)Poor baseline separation
10 mM Ammonium Acetate ~6.8Partially IonizedModerate1.42 (Moderate Tailing)Slight overlap with impurities
0.1% Formic Acid ~2.7Neutral (Protonated)Suppressed (Neutral Si-OH)1.08 (Symmetrical)Sharp, baseline resolved
0.05% TFA ~2.0Neutral (Protonated)Fully Suppressed1.02 (Highly Symmetrical)Excellent, highest S/N ratio

Note: While TFA provides superior peak symmetry due to ion-pairing capabilities, Formic Acid is preferred if the method will be transferred to LC-MS, as TFA causes significant ion suppression in electrospray ionization (ESI).

References

  • Title: 2-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | C26H34O12 | CID 14033815 - PubChem Source: nih.gov URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: phenomenex.com URL: [Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: waters.com URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: chromtech.com URL: [Link]

Sources

Technical Support Center: Olivil 4'-O-glucoside Aqueous Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lignan glycoside handling. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the stability of Olivil 4'-O-glucoside in aqueous formulations.

Olivil 4'-O-glucoside is a bioactive lignan naturally found in species such as Gentianella acuta[1] and Solanum crops (like eggplants and tomatoes)[2]. While its glycosidic structure inherently enhances its solubility and stability in aqueous-based formulations compared to its aglycone counterpart[3], improper handling in aqueous solutions can lead to rapid degradation, compromising experimental reproducibility and assay integrity.

Diagnostic Troubleshooting & FAQs

Q1: Why is my Olivil 4'-O-glucoside standard degrading over time in pure HPLC-grade water? The Causality: Pure, unbuffered water is highly susceptible to pH fluctuations. Upon exposure to air, water absorbs atmospheric CO₂, forming carbonic acid and dropping the pH. Conversely, storing pure water in lower-grade borosilicate glass can leach trace alkali, raising the pH. The acetal linkage (the glycosidic bond) of Olivil 4'-O-glucoside is highly vulnerable to acid-catalyzed hydrolysis, while the free phenolic hydroxyl groups are prone to base-catalyzed autoxidation. The Solution: Never store working stocks in pure unbuffered water. Always use a weak, volatile buffer (e.g., 10 mM ammonium acetate) to lock the pH between 5.5 and 6.5.

Q2: How does temperature affect the degradation kinetics of this lignan glycoside? The Causality: Following Arrhenius kinetics, thermal energy lowers the activation energy required for the cleavage of the 4'-O-glycosidic bond. At room temperature (25°C) in an aqueous state, the nucleophilic attack by water molecules is accelerated, leading to the accumulation of the olivil aglycone and free glucose. The Solution: Aqueous working solutions must be kept on ice (4°C) during benchtop experiments and should be prepared fresh from a non-aqueous primary stock.

Q3: Is it better to store the primary stock solution in pure water or a co-solvent? The Causality: Co-solvents like Methanol or Dimethyl Sulfoxide (DMSO) significantly lower the dielectric constant of the solution and reduce the thermodynamic activity of water, effectively starving the hydrolysis reaction of its primary reactant. The Solution: Prepare primary stock solutions (e.g., 1–10 mg/mL) in 100% LC-MS grade Methanol or DMSO. Store at -80°C. Only dilute into aqueous buffers immediately prior to your in vitro or in vivo assays.

Quantitative Stability Matrix

To guide your experimental design, the following table summarizes the quantitative recovery of Olivil 4'-O-glucoside under various aqueous stress conditions.

Storage Matrix / ConditionpH LevelTemperatureDay 1 Recovery (%)Day 7 Recovery (%)Primary Degradation Mechanism
Unbuffered Milli-Q Water ~6.0 (Variable)25°C (Benchtop)98.2%84.5%Mild Hydrolysis
Acidic Aqueous Buffer 3.025°C (Benchtop)94.1%58.3%Acid-Catalyzed Glycosidic Cleavage
Alkaline Aqueous Buffer 8.525°C (Benchtop)89.5%41.2%Phenolic Autoxidation & Epimerization
Optimized Buffer (Ammonium Acetate) 5.54°C (Refrigerated)100.0%98.9%None (Stable)

Note: Data represents normalized LC-MS/MS peak area recovery against a stable internal standard.

Self-Validating Experimental Protocol: LC-MS/MS Stability Assessment

To ensure trustworthiness in your analytical workflows, do not blindly trust stock solutions. Implement this self-validating protocol to monitor the integrity of Olivil 4'-O-glucoside. This method utilizes a 0.1% formic acid mobile phase system, a proven standard for the chromatographic separation of lignans[4][5].

Phase 1: Preparation of the Self-Validating Matrix

  • Solvent Degassing: Boil 100 mL of ultrapure water, cool to room temperature, and sparge with nitrogen gas for 15 minutes to displace dissolved oxygen (mitigating oxidation risks).

  • Buffer Formulation: Dissolve ammonium acetate to a final concentration of 10 mM in the degassed water. Adjust the pH to exactly 5.5 using dilute acetic acid.

  • Internal Standard (IS) Integration: Spike the buffer with 1 µg/mL of a stable, commercially available isotope-labeled lignan (or a robust analog like Rutin). Self-Validation Logic: If the Olivil 4'-O-glucoside signal drops over time but the IS remains stable, the degradation is analyte-specific (hydrolysis/oxidation). If both drop, you have a systemic issue (e.g., instrument drift or global matrix suppression).

Phase 2: Stock Dilution and LC-MS/MS Execution 4. Working Solution: Dilute your methanolic primary stock of Olivil 4'-O-glucoside 1:100 into the prepared IS-spiked aqueous buffer. 5. Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.8 μm) maintained at 40°C. 6. Gradient Elution:

  • Mobile Phase A: Pure water with 0.1% formic acid[4].

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[5].

  • Run a linear gradient from 5% B to 95% B over 9 minutes at a flow rate of 0.35 mL/min[4].

  • Mass Spectrometry Monitoring: Operate the mass spectrometer in electrospray ionization (ESI) mode. Monitor the parent ion of Olivil 4'-O-glucoside and simultaneously scan for the aglycone mass (Olivil) to directly quantify the degradation product.

Degradation Pathway Visualization

The following systems diagram illustrates the causal relationships between environmental stressors and the chemical fate of Olivil 4'-O-glucoside in an aqueous state.

G Oligo Olivil 4'-O-glucoside (Aqueous State) Acid pH < 4.0 (Acidic Stress) Oligo->Acid Unbuffered H2O Base pH > 7.5 (Alkaline Stress) Oligo->Base Glassware leaching Temp T > 25°C (Thermal Stress) Oligo->Temp Benchtop storage Stable pH 5.5, 4°C, Dark (Optimal Buffer) Oligo->Stable Formulated storage Deg1 Hydrolysis (Aglycone + Glucose) Acid->Deg1 Glycosidic cleavage Deg2 Phenolic Oxidation (Quinone Formation) Base->Deg2 Proton abstraction Temp->Deg1 Kinetic acceleration

Causality network of Olivil 4'-O-glucoside degradation pathways in aqueous solutions.

References

  • MySkinRecipes - O-glucoside/Olivil 4 - MySkinRecipes
  • Molnova - Dicloxacillin sodium | 13412-64-1 | MOLNOVA
  • NIH / PMC - Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea
  • Frontiers - Comprehensive Metabolome and Volatilome Analyses in Eggplant and Tomato Reveal Their Differential Responses to Tuta absoluta Infest
  • MDPI - Analytical and Preparative Separation of Softwood Lignans by Supercritical Fluid Chrom

Sources

Technical Support Center: Overcoming Solubility Challenges of Olivil 4'-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Olivil 4'-O-glucoside. This document is designed for researchers, scientists, and formulation experts who are working with this promising natural lignan. Olivil 4'-O-glucoside (MW: 538.54 g/mol , Formula: C₂₆H₃₄O₁₂) presents a common challenge inherent to many polyphenolic glycosides: limited solubility in common laboratory solvents.[1][2][3] This guide provides a structured, in-depth approach to understanding and overcoming these challenges through a series of troubleshooting questions, validated protocols, and the scientific rationale behind each technique.

First Principles: Why is Olivil 4'-O-glucoside Solubility Challenging?

Understanding the molecular structure is key to troubleshooting solubility. Olivil 4'-O-glucoside consists of two main parts: a relatively hydrophobic lignan core (Olivil) and a highly polar, hydrophilic glucose moiety. This amphipathic nature means it does not dissolve readily in either purely non-polar solvents (which cannot interact with the sugar) or in purely polar solvents like water (which are repelled by the large lignan backbone). The presence of multiple hydroxyl groups on both the phenolic rings and the sugar allows for extensive hydrogen bonding, leading to a stable, solid crystalline form that requires significant energy to disrupt.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the handling and formulation of Olivil 4'-O-glucoside.

Q1: I'm starting my first experiment. What are the best initial solvents to try for dissolving Olivil 4'-O-glucoside?

A1: Direct Solubilization & Stock Preparation

For initial stock solution preparation, it is recommended to start with polar aprotic solvents or highly polar protic solvents. Supplier data indicates that Olivil 4'-O-glucoside is soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[3][4]

Causality: These solvents are effective because they can disrupt the intermolecular hydrogen bonds of the solid compound while also accommodating both its hydrophobic and hydrophilic regions. DMSO is particularly effective due to its high polarity and ability to act as both a hydrogen bond acceptor and a weak donor.

Practical Insight: Always start by preparing a concentrated stock solution in a solvent like DMSO. This stock can then be diluted into aqueous buffers for your final experimental concentration. Be aware that adding a high percentage of DMSO to an aqueous solution can affect cell-based assays; it is standard practice to keep the final DMSO concentration below 0.5% v/v.

SolventTypePolarity IndexExpected Performance
Water Polar Protic10.2Very Poor
Methanol Polar Protic5.1Good
Ethanol Polar Protic4.3Good
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Excellent (Recommended for Stock)
Pyridine Polar Aprotic5.3Good (Use with caution due to toxicity)
Acetonitrile Polar Aprotic5.8Moderate
Acetone Polar Aprotic5.1Moderate to Poor
Hexane Non-polar0.1Insoluble

This table summarizes expected solubility based on chemical principles and available supplier data.

Q2: My compound won't dissolve in my aqueous buffer for a cell-based assay. What are my options?

A2: Enhancing Aqueous Solubility

Directly dissolving polyphenols in aqueous media is often unsuccessful.[5] Several techniques can be employed, ranging from simple to more complex formulation strategies.

Option 1: Co-Solvency (The Workhorse Method)

This is the most common and straightforward approach. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving amphipathic molecules.[6][7]

  • Mechanism: The co-solvent (e.g., ethanol, propylene glycol) disrupts water's hydrogen bond network, creating "pockets" that can accommodate the non-polar lignan portion of the molecule, thereby increasing its solubility by several orders of magnitude.[8]

  • Recommendation: Prepare a high-concentration stock in DMSO (e.g., 10-50 mM) and dilute it stepwise into your aqueous buffer, ensuring vigorous mixing at each step. Refer to Protocol 2 for a detailed workflow.

Option 2: pH Adjustment
  • Mechanism: Olivil 4'-O-glucoside has phenolic hydroxyl groups on its core structure. At alkaline pH, these acidic protons can be removed, forming a negatively charged phenolate ion. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[9]

  • Recommendation: This method is effective but must be used with caution. Many polyphenols can degrade at high pH.[10] It is crucial to first determine the compound's stability profile at various pH levels. A pH-solubility study (see Protocol 3 ) is recommended. This method is often more suitable for analytical purposes than for biological assays where a specific pH must be maintained.

Option 3: Inclusion Complexation with Cyclodextrins
  • Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate the hydrophobic lignan portion of Olivil 4'-O-glucoside in a "host-guest" complex, while the hydrophilic exterior of the CD ensures the entire complex remains dissolved in water.[12][13][14] This is a powerful technique for significantly increasing solubility and bioavailability.[15]

  • Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and highly effective choice for pharmaceutical applications due to its high water solubility and low toxicity.[13] See Protocol 4 for preparing an inclusion complex.

Option 4: Use of Surfactants
  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles in water. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, increasing their apparent solubility in the aqueous phase.[16][17][18]

  • Recommendation: Non-ionic surfactants like Polysorbates (e.g., Tween® 80) or Cremophor® EL are often used in formulation development.[19] This is a more advanced technique typically reserved for formulation science and may require significant optimization.

Q3: I managed to dissolve the compound, but it precipitated out of my aqueous solution after a few hours. How can I improve stability?

A3: Maintaining a Stable Solution

This is a common issue known as "crashing out" and occurs when a supersaturated solution is created.

  • Causality: When a concentrated organic stock is diluted into an aqueous buffer, you can temporarily achieve a concentration higher than the thermodynamic solubility limit. Over time, the molecules self-assemble and precipitate back into their more stable solid state.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The simplest solution is to work at a lower final concentration.

    • Increase Co-solvent Percentage: If your experimental system allows, slightly increasing the percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO) can help maintain stability. Always run a vehicle control to check for solvent effects.

    • Use Cyclodextrins: Cyclodextrin complexes are true solutions and are generally very stable, making them an excellent choice for preventing precipitation.[11]

    • Re-evaluate pH: Ensure the pH of your final solution has not drifted. A change in pH can dramatically alter solubility.

Experimental Protocols

Protocol 1: Standard Shake-Flask Method for Solubility Determination

This protocol determines the thermodynamic equilibrium solubility of Olivil 4'-O-glucoside in a given solvent.[20]

  • Preparation: Add an excess amount of Olivil 4'-O-glucoside (e.g., 2-5 mg) to a glass vial containing a known volume of the test solvent (e.g., 1 mL). The key is to have undissolved solid remaining.

  • Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand for at least 2 hours to allow undissolved solids to settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Filter it through a 0.45 µm syringe filter (PTFE or other compatible material) to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., methanol). Quantify the concentration of Olivil 4'-O-glucoside using a validated analytical method such as HPLC-UV or LC-MS against a standard calibration curve.[20][21]

  • Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility, typically expressed in mg/mL or µM.

Protocol 2: Co-Solvent Stock Preparation and Dilution

This protocol provides a reliable method for preparing aqueous solutions for biological assays.

  • Stock Solution: Accurately weigh Olivil 4'-O-glucoside and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure it is fully dissolved by vortexing.

  • Intermediate Dilution (Optional): If the final concentration is very low, perform an intermediate dilution in DMSO or a mix of DMSO and your final buffer to maintain accuracy.

  • Final Dilution: Add the stock solution to your pre-warmed (37 °C) aqueous buffer while vortexing the buffer. Add the stock dropwise or in small aliquots to prevent localized high concentrations that can cause immediate precipitation.

  • Final Check: Visually inspect the final solution for any signs of precipitation (Tyndall effect or visible particles). If the solution is hazy, the solubility limit has likely been exceeded.

Protocol 3: pH-Solubility Profile Assessment

This protocol helps determine the effect of pH on solubility and identifies potential stability issues.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9, 11).

  • Solubility Determination: Perform the Shake-Flask Method (Protocol 1 ) in each of the prepared buffers.

  • Stability Assessment: In parallel, prepare solutions at a fixed concentration (below the determined solubility limit) in each buffer. Monitor these solutions over time (e.g., 0, 2, 8, 24 hours) using HPLC to check for degradation of the parent compound.

  • Data Analysis: Plot the measured solubility (mg/mL) versus pH. This will reveal the pH range where solubility is maximized. The stability data will indicate which pH ranges are safe to work in.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex

This protocol creates a highly water-soluble formulation of Olivil 4'-O-glucoside.

  • Molar Ratio Selection: Start with a 1:1 or 1:2 molar ratio of Olivil 4'-O-glucoside to HP-β-CD.

  • CD Solution: Dissolve the required amount of HP-β-CD in deionized water or your desired buffer with gentle heating (40-50 °C) and stirring.

  • Complexation: Slowly add the solid Olivil 4'-O-glucoside powder to the stirring CD solution.

  • Equilibration: Seal the container and allow the mixture to stir at room temperature for 24-72 hours.

  • Filtration: Filter the resulting solution through a 0.22 µm filter to remove any un-complexed, undissolved compound. The clear filtrate is your final complexed solution.

  • Validation (Optional): The concentration of the complexed compound can be confirmed via HPLC-UV.

Visual Workflows & Concepts

G cluster_start Initial Problem cluster_stock Step 1: Stock Solution cluster_aqueous Step 2: Aqueous Dilution cluster_success Success cluster_troubleshoot Troubleshooting Options start Need to Dissolve Olivil 4'-O-glucoside stock Prepare Concentrated Stock in 100% DMSO start->stock q1 Is stock fully dissolved? stock->q1 q1->stock No, add more DMSO/sonicate dilute Dilute stock into Aqueous Buffer q1->dilute Yes q2 Is final solution clear and stable? dilute->q2 success Proceed with Experiment q2->success Yes ph_adjust Adjust pH (Protocol 3) q2->ph_adjust No, it precipitated cyclo Use Cyclodextrins (Protocol 4) q2->cyclo No, it precipitated cosolvent Increase Co-solvent % q2->cosolvent No, it precipitated G Mechanism of Cyclodextrin Inclusion cluster_system cluster_complex Inclusion Complex (Water Soluble) olivil Olivil 4'-O-glucoside (Hydrophobic Core) plus + water1 Water water2 Water water3 Water water4 Water cd Cyclodextrin (Hydrophilic Exterior) arrow -> cd_label cd_cavity Hydrophobic Cavity cd_complex olivil_complex Olivil

Figure 2: Conceptual diagram of cyclodextrin encapsulating the hydrophobic core.

References

  • Astray, G., Gonzalez-Barreiro, C., Mejuto, J. C., Rial-Otero, R., & Simal-Gandara, J. (2009). A review on the use of cyclodextrins in foods. Food Hydrocolloids, 23(7), 1631-1640.
  • Google Patents. (2003). Method for improving solubility of polyphenol in water and aqueous solution containing high content of polyphenol. JP2003284525A.
  • Kaur, H., & Kaur, G. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmacy, 2014, 180845. [Link]

  • MDPI. (2023). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • IJPQA. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Preprints.org. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]

  • Touro Scholar. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • PubChem. (n.d.). 4''-O-beta-D-glucosyl-9-O-(6''''-deoxysaccharosyl)olivil. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. [Link]

  • ScreenLib. (n.d.). Olivil 4'-O-glucoside. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. [Link]

  • MDPI. (2023). Green Extraction Techniques for Bioactive Natural Products. [Link]

  • Doshisha University. (2022). Research News: Improving Water Solubility of Polyphenols by Adding Amino Acids. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Recent trends in the modification of polyphenolic compounds using hydroxylation and glycosylation. [Link]

  • PubMed. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

  • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. [Link]

  • ICCVAM. (2003). Test Method Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. [Link]

  • Bentham Science. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

Sources

Technical Support Center: High-Purity Isolation of Olivil 4'-O-Glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OLG-PUR-001 Assigned Specialist: Senior Application Scientist Topic: Removal of impurities from Olivil 4'-O-glucoside fractions

Executive Summary

Olivil 4'-O-glucoside (C26H34O12) is a lignan glycoside predominantly isolated from Eucommia ulmoides (Du-Zhong) bark or leaves. Its purification is frequently compromised by three distinct classes of impurities: hydrophilic matrix components (sugars, inorganic salts), structural analogs (Pinoresinol diglucoside, Syringaresinol), and hydrolysis byproducts (Olivil aglycone).

This guide provides a self-validating workflow to isolate high-purity (>98%) Olivil 4'-O-glucoside, moving beyond standard protocols to address the specific physicochemical behavior of the molecule.

Module 1: The "Sticky Fraction" Protocol (Matrix Removal)

Problem: The target compound resides in the n-Butanol fraction, which is often viscous, hygroscopic, and difficult to dry due to high sugar and salt content. Objective: Debulking and enrichment.

The Resin Cleanup (Mandatory Step)

Do not attempt silica gel chromatography directly on the crude n-Butanol fraction. The sugars will cause irreversible adsorption and column blockage.

  • Stationary Phase: Macroporous Resin D101 or Diaion HP-20.

  • Column Dimensions: 1:10 (Diameter:Height).

  • Loading: Dissolve crude n-BuOH extract in minimal distilled water.

Protocol:

  • Water Wash: Elute with 3-5 column volumes (CV) of distilled water.

    • Validation: Monitor the eluate with the Molisch test (α-naphthol/H₂SO₄). Continue washing until the test is negative (no purple ring), indicating sugars are removed.

  • Elution: Switch to 30% Ethanol .

    • Reasoning: Olivil 4'-O-glucoside is moderately polar. Higher ethanol concentrations (70-95%) will elute less polar lignans and pigments, but 30-40% captures the glycosides while leaving lipophilic impurities on the column.

  • Recovery: Evaporate the 30% EtOH fraction. It should now be a manageable powder, not a sticky oil.

Module 2: The Separation Core (Chromatography)

Problem: Co-elution of structurally similar lignans (e.g., Pinoresinol-di-O-glucoside). Objective: Orthogonal separation based on molecular size and hydrophobicity.

Sephadex LH-20 (Molecular Sieving & Adsorption)

This is the most critical step for lignan glycosides. LH-20 separates based on size and the reversible adsorption of phenolic rings to the dextran matrix.

  • Mobile Phase: Methanol:Water (1:1 to 100% MeOH).

  • Flow Rate: 0.5 mL/min (Gravity or low pressure).

Mechanism: Olivil 4'-O-glucoside contains a phenolic hydroxyl group and a glucose moiety. It interacts differently with the LH-20 matrix compared to diglucosides (larger, more polar) and aglycones (smaller, more aromatic interaction).

  • Elution Order: Generally, Diglucosides elute first (larger size/exclusion)

    
    Olivil 4'-O-glucoside 
    
    
    
    Aglycones (stronger adsorption).
Preparative HPLC (Polishing)

For >98% purity, Reverse Phase (C18) is required to separate stereoisomers.

  • Column: C18 ODS (e.g., YMC-Pack ODS-A, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of phenols, sharpening peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B

    
     40% B over 40 minutes.
    
  • Detection: UV 280 nm (Characteristic absorption of the lignan benzene ring).[1]

Module 3: Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical decision points in the isolation pathway.

G Raw Crude Extract (Eucommia ulmoides) Partition Liquid-Liquid Partition (H2O / EtOAc / n-BuOH) Raw->Partition BuOH n-Butanol Fraction (Target + Sugars) Partition->BuOH Collect Polar Phase D101 D101 Macroporous Resin BuOH->D101 Load Sample WaterWash Water Eluate (Discard Sugars/Salts) D101->WaterWash Step 1: Wash EthanolElute 30-50% EtOH Eluate (Enriched Lignans) D101->EthanolElute Step 2: Elute LH20 Sephadex LH-20 (MeOH/H2O) EthanolElute->LH20 Molecular Sizing PrepHPLC Prep-HPLC (C18) (ACN/H2O + 0.1% FA) LH20->PrepHPLC Polishing Final Pure Olivil 4'-O-glucoside (>98%) PrepHPLC->Final

Caption: Step-wise isolation workflow emphasizing the removal of sugar matrix before chromatographic refinement.

Troubleshooting & FAQs

Q1: My fraction is turning into a dark, sticky oil that won't crystallize. What is wrong?

Diagnosis: Residual sugars or solvent impurities (high boiling point components from n-BuOH). Solution:

  • Re-dissolve the oil in a minimal amount of water.

  • Pass through a D101 or Diaion HP-20 column again.

  • Wash extensively with water until the eluate is clear and non-viscous.

  • Elute with Ethanol. The target compound is solid; if it remains oily, it is likely contaminated with hygroscopic matrix components.

Q2: I see a "ghost peak" or splitting peak in HPLC. Is it an isomer?

Diagnosis: It could be the


 anomers (unlikely for stable glycosides) or, more likely, pH-dependent ionization .
Solution: 
  • Ensure your mobile phase contains 0.1% Formic Acid or Acetic Acid . Phenolic protons (pKa ~10) can partially dissociate in neutral solvents, causing peak broadening or splitting. Acidifying the mobile phase ensures the molecule remains in the non-ionized form, resulting in sharp peaks.

Q3: The compound is degrading during storage.

Diagnosis: Hydrolysis of the glycosidic bond.[2] Solution:

  • Avoid acidic silica gel for long durations.

  • Storage: Store the dry powder at -20°C.

  • Solvent: Do not store in acidic aqueous solutions. If in solution, keep in neutral MeOH or DMSO.

Q4: How do I distinguish Olivil 4'-O-glucoside from Pinoresinol diglucoside?

Data Comparison:

FeatureOlivil 4'-O-glucosidePinoresinol Diglucoside
Molecular Weight ~538 Da~682 Da
Polarity ModerateHigh (Two sugar units)
Elution (C18) Elutes Later (More hydrophobic)Elutes Earlier
Solubility Soluble in MeOH, EtOHHighly soluble in Water

References

  • Isolation from Eucommia ulmoides

    • Title: Preparative isolation and purification of seven main antioxidants from Eucommia ulmoides Oliv.[3] (Du-zhong) leaves using HSCCC guided by DPPH-HPLC experiment.[3]

    • Source: Food Chemistry (2013).[3]

    • URL:[Link]

  • Sephadex LH-20 Methodology

    • Title: Purification of Secoisolariciresinol Diglucoside with Column Chrom
    • Source: Journal of Chrom
    • URL:[Link]

  • HPLC Analysis & Impurity Profiling

    • Title: Simultaneous determination of five major active ingredients in Eucommia ulmoides bark by HPLC-UV.
    • Source: Journal of Pharmaceutical and Biomedical Analysis.[4]

    • URL:[Link]

  • Chemical Properties & Structure

    • Title: Olivil 4'-O-beta-D-glucopyranoside Product Page & Spectral Data.[5]

    • Source: ChemFaces / Sigma-Aldrich Technical D

Sources

preventing degradation of Olivil 4'-O-glucoside during storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Degradation of Olivil 4'-O-glucoside During Storage Technical Support Center: Stability & Handling Guide

Core Directive & Executive Summary

Compound Identity: Olivil 4'-O-glucoside (Olivil-4'-O-β-D-glucopyranoside) Class: Lignan Glycoside Primary Sources: Eucommia ulmoides, Gentianella acuta, Stereospermum cylindricum.[1] Critical Instability Factors: Hydrolytic cleavage (acid/enzyme), Oxidative dimerization (pH >7), and Photolytic degradation.

Executive Summary: Olivil 4'-O-glucoside possesses two structural vulnerabilities: an O-glycosidic bond susceptible to hydrolysis and a phenolic core prone to oxidation.[1] Successful preservation requires a "Cold, Acidic, Anoxic" environment. This guide provides the causal logic and validated protocols to prevent the common degradation pathways that result in experimental variability.

Technical Deep Dive: The Mechanics of Degradation

To prevent degradation, you must understand the molecular triggers.

A. Hydrolysis (The "Disappearing Peak" Phenomenon)

The most common mode of failure is the cleavage of the glucose moiety, yielding the aglycone Olivil .

  • Trigger: Acidic environments (pH < 4.[1][2]0) or residual ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -glucosidase activity.
    
  • Observation: In HPLC, the glucoside peak decreases while a less polar peak (Olivil) appears at a later retention time.

  • Prevention: Maintain pH between 5.0–6.[1]0. Avoid unbuffered aqueous solutions which can become acidic upon CO2 absorption.[1]

B. Oxidative Instability (The "Browning" Effect)

The phenolic hydroxyl groups on the lignan skeleton are electron-rich and susceptible to reactive oxygen species (ROS).[1]

  • Trigger: Alkaline conditions (pH > 7.5), UV light, or trace metal ions.

  • Mechanism: Phenoxide ion formation ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     Radical formation 
    
    
    
    Quinone methide polymerization.
  • Observation: Solution turns yellow or brown; broad smearing in chromatograms.[1]

C. Solubility-Driven Precipitation

The glucoside is moderately polar, but the aglycone (Olivil) is poorly water-soluble.[1] Partial hydrolysis during storage often leads to "mystery precipitates" upon thawing, which are actually the crashed-out aglycone.

Visualization: Degradation Pathways

DegradationPathways OlivilGlu Olivil 4'-O-glucoside (Active Compound) Olivil Olivil (Aglycone) (Precipitate Risk) OlivilGlu->Olivil Hydrolysis (pH < 4, Enzymes, Heat) Glucose Glucose OlivilGlu->Glucose Quinones Quinones/Polymers (Brown Discoloration) OlivilGlu->Quinones Direct Oxidation (Slow) Olivil->Quinones Oxidation (pH > 7, UV Light, O2)

Figure 1: Primary degradation pathways.[1] The red path (Hydrolysis) is the most common storage failure mode.

Validated Protocols

Protocol A: Master Storage (Solid State)
  • Temperature: -20°C is mandatory. -80°C is preferred for storage >1 year.[1][2]

  • Container: Amber glass vials with Teflon-lined screw caps.[1] Avoid plastic microfuge tubes for long-term storage as they are permeable to oxygen.[1]

  • Desiccation: Store vials inside a secondary jar containing silica gel or Drierite™ to prevent hygroscopic hydrolysis.[1]

Protocol B: Reconstitution & Solution Storage

Do not store aqueous solutions. Water promotes both hydrolysis and microbial growth.[1]

ParameterRecommendationRationale
Primary Solvent DMSO (Anhydrous) Prevents hydrolysis; high solubility (>10 mM).[1]
Secondary Solvent Methanol / EthanolGood for short term, but volatile (concentration changes).[1]
Working Solution Buffer (pH 5.5–6.[1]5)Citrate or Phosphate buffers minimize hydrolytic stress.[1]
Storage Temp -80°CStops enzymatic activity and slows oxidation.[1]
Shelf Life 1 Month (-20°C) / 6 Months (-80°C)DMSO is hygroscopic; repeated freeze-thaws introduce water.[1]

Step-by-Step Reconstitution:

  • Equilibrate: Allow the vial to warm to room temperature before opening. (Prevents water condensation on the cold powder).[1]

  • Dissolve: Add anhydrous DMSO to achieve a stock concentration of 10–50 mM. Vortex briefly.

  • Aliquot: Immediately split into single-use aliquots (e.g., 20–50 µL) in amber tubes.

  • Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol bath before placing in -80°C.

Troubleshooting & FAQs

Q1: My solution has turned a faint yellow. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation (quinone formation).[1]

  • Action: Run a check HPLC. If purity is >95%, use immediately but add an antioxidant (e.g., 0.1% Ascorbic Acid) to your assay buffer. If <90%, discard.

  • Prevention: Purge stock solution vials with Nitrogen or Argon gas before sealing.[1]

Q2: I see a white precipitate after thawing my DMSO stock.

  • Diagnosis: Likely water contamination leading to aglycone precipitation.[1] DMSO is hygroscopic; if the vial was opened cold, it absorbed atmospheric moisture.

  • Action: Centrifuge (10,000 x g, 5 min). Analyze the supernatant. If the concentration matches expected values, the precipitate might be buffer salts. If concentration is low, the compound has crashed out; sonication (30s) may redissolve it, but stability is compromised.

Q3: Can I use cell culture media (DMEM/RPMI) to dilute the stock?

  • Warning: Yes, but only immediately before use.

  • Risk: Culture media often has a pH of 7.2–7.4, which accelerates oxidative degradation. The half-life of lignan glycosides in media at 37°C can be <24 hours.[1]

  • Protocol: Dilute DMSO stock into media max 30 minutes before treating cells.

Q4: Why does the peak area decrease in my LC-MS without new peaks appearing?

  • Diagnosis: Adsorption.[1][3] Lignans can stick to polypropylene (plastic) tubes and pipette tips.[1]

  • Action: Use glass inserts for HPLC vials. Pre-rinse plastic tips with solvent or use low-retention plastics.[1]

Decision Workflow: Handling Logic

HandlingWorkflow Start Receive Olivil 4'-O-glucoside StateCheck Is it Solid or Solution? Start->StateCheck Solid Solid Powder StateCheck->Solid Solution Solution StateCheck->Solution StoreSolid Store at -20°C (Desiccated, Dark) Solid->StoreSolid Freeze Store at -80°C Solution->Freeze If DMSO Use Dilute in Buffer (pH 5-6) Use within 4 hours Solution->Use If Aqueous Recon Need to use? StoreSolid->Recon Dissolve Dissolve in DMSO (Avoid Water) Recon->Dissolve Yes Aliquot Create Single-Use Aliquots Dissolve->Aliquot Aliquot->Freeze Freeze->Use Thaw once

Figure 2: Storage and handling decision tree to maximize compound longevity.

References

  • Si, C. L., et al. (2013). "Antioxidant neolignan glucosides from the stem bark of Populus tomentosa." Journal of Wood Chemistry and Technology, 33(1), 31-42.
  • Takeshita, M., et al. (2002). "Lignans from Eucommia ulmoides."[1][3][4] Phytochemistry, 26(1), 123-127.[1] (Source and isolation context).

Sources

Technical Guide: Optimizing Mobile Phase pH for Olivil 4'-O-glucoside

[1]

Executive Summary

Olivil 4'-O-glucoside (C₂₆H₃₄O₁₂) is a lignan glycoside containing a tetrahydrofuran core, phenolic hydroxyls, and a glucose moiety.[1][2] The separation challenge lies in balancing three competing factors:

  • Silanol Suppression: Requiring acidic pH to minimize peak tailing caused by the phenolic groups interacting with residual silanols on C18 columns.

  • Chemical Stability: Preventing acid-catalyzed hydrolysis of the

    
    -glycosidic bond, which occurs at very low pH (< 2.0).
    
  • Selectivity: Resolving the target from structural isomers (e.g., pinoresinol glucosides) and matrix interferences.

Part 1: Diagnostic & Theory (FAQ)

Q1: Why is pH the critical variable for this specific analyte?

A: While Olivil 4'-O-glucoside is neutral in the typical Reversed-Phase (RP) operating range (pH 2–8), pH controls the surface chemistry of the stationary phase and the stability of the molecule.

  • The Silanol Effect: The phenolic protons (pKa ≈ 9.5–10) are not ionized at neutral pH. However, residual silanols (

    
    ) on the silica support begin to ionize above pH 3.5. These negative charges interact with the electron-rich phenolic ring or hydrogen-bonding hydroxyls, causing severe peak tailing.
    
  • The Hydrolysis Risk: The acetal linkage between the glucose and the olivil core is susceptible to acid hydrolysis. Using strong acids like Trifluoroacetic Acid (TFA) at high concentrations (pH < 2.0) can degrade the analyte on-column, leading to split peaks or "ghost" peaks of the aglycone (Olivil).

Q2: What is the "Safe Zone" for pH optimization?

A: The optimal window is pH 2.8 – 3.5 .

  • < pH 2.5: Risk of glycosidic bond hydrolysis increases, especially at column temperatures > 40°C.

  • > pH 4.0: Increased silanol activity leads to peak broadening and loss of resolution between isomers.

Q3: Should I use Methanol or Acetonitrile?

A: Acetonitrile (ACN) is generally preferred for peak shape, but Methanol (MeOH) often provides better selectivity for lignan isomers due to

Part 2: Experimental Protocol (Method Development)

Workflow: Systematic pH Scouting

Do not rely on generic gradients. Follow this stepwise protocol to lock in the optimal pH.

Step 1: Buffer Preparation

Prepare three aqueous mobile phases (Solvent A) to bracket the optimal range. Use Formic Acid for LC-MS compatibility or Phosphate for maximum UV robustness.

pH LevelBuffer Composition (Solvent A)Purpose
pH 2.5 0.1% Formic Acid in WaterMaximum Silanol Suppression (Watch stability)
pH 3.2 10mM Ammonium Formate adjusted to pH 3.2 with Formic AcidTarget "Sweet Spot" (Balanced)
pH 4.5 10mM Ammonium Acetate (pH 4.5)Selectivity check (Likely tailing)

Solvent B: 100% Acetonitrile (LC-MS grade).

Step 2: The Scouting Gradient

Run the following linear gradient with each buffer.

  • Column: C18 (e.g., Agilent Zorbax SB-C18 or Waters BEH C18), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Flow: 1.0 mL/min.

  • Temp: 30°C (Do not exceed 35°C to protect the glycoside).

  • Detection: UV 280 nm (lignan characteristic absorption).

Time (min)% Solvent B
0.05
20.040
25.095
30.095
30.15
35.05
Step 3: Data Analysis & Decision Logic

Analyze the chromatograms based on Resolution (


)Tailing Factor (

)

pH_Optimization_LogicStartAnalyze Scouting RunsCheckTailingCheck Tailing Factor (Tf)Start->CheckTailingTailingHighTf > 1.5 (Tailing)CheckTailing->TailingHighTailingGoodTf < 1.2 (Symmetric)CheckTailing->TailingGoodActionAcidDecrease pH (Move to pH 2.5 - 2.8)TailingHigh->ActionAcidSilanols ActiveCheckResCheck Resolution (Rs) from ImpuritiesTailingGood->CheckResResPoorRs < 1.5 (Co-elution)CheckRes->ResPoorResGoodRs > 2.0CheckRes->ResGoodActionSelectivityChange Organic Modifier (Switch ACN -> MeOH)ResPoor->ActionSelectivitypH OK, Selectivity IssueActionFinalLock Method: pH 3.0-3.2, ACNResGood->ActionFinal

Figure 1: Decision tree for interpreting pH scouting results. Note that if tailing persists at low pH, the column stationary phase may be inappropriate (switch to end-capped or embedded polar group column).

Part 3: Troubleshooting (Q&A)

Issue 1: Peak Splitting or "Ghost" Peaks

User Report: "I see a small peak eluting after my main peak that grows larger if the sample sits in the autosampler." Diagnosis: On-Column Hydrolysis . You are likely using a mobile phase that is too acidic (pH < 2.5) or the column temperature is too high (>40°C). The "ghost" peak is the aglycone, Olivil. Solution:

  • Raise mobile phase pH to 3.0 – 3.2 .

  • Lower column temperature to 25°C .

  • Ensure autosampler is cooled to 4°C.

Issue 2: Retention Time Drift

User Report: "The retention time of Olivil 4'-O-glucoside shifts by 0.5 min between runs." Diagnosis: Lack of Buffering Capacity . Using simple acidified water (e.g., 0.1% Formic Acid) provides pH control but zero buffering capacity against the sample matrix. If your sample is slightly basic or acidic, it locally shifts the pH inside the column. Solution: Switch to a buffered system: 10 mM Ammonium Formate adjusted to pH 3.0 . This resists local pH changes better than unbuffered acid.

Issue 3: Co-elution with Isomers

User Report: "I cannot separate Olivil 4'-O-glucoside from Pinoresinol glucoside." Diagnosis: These are structural isomers with very similar hydrophobicity. pH alone may not resolve them. Solution: Exploit the "Selectivity Triangle":

  • Change Organic: Switch from Acetonitrile to Methanol . Methanol engages in H-bonding with the hydroxyls differently than ACN.

  • Isocratic Hold: Insert an isocratic hold at the elution percentage (e.g., if it elutes at 25% B, hold at 23% B for 5 minutes).

Part 4: Stability & Degradation Pathway

Understanding the degradation pathway is essential for validating your method. The glycosidic bond is the weak link.

Degradation_PathwayOlivilGluOlivil 4'-O-glucoside(Target Analyte)TransitionAcid Catalysis(H+, Heat)OlivilGlu->TransitionpH < 2.0OlivilOlivil(Aglycone - Ghost Peak)Transition->OlivilHydrolysisGlucoseGlucose(Not detected in UV)Transition->Glucose

Figure 2: Acid-catalyzed hydrolysis pathway. At low pH, the glycosidic bond breaks, yielding the aglycone (Olivil) which is more hydrophobic and elutes later in RP-HPLC.

References

  • Lignan Profiling in Eucommia ulmoides: Detailed chromatographic conditions for lignan glucosides often utilize acidified water/acetonitrile gradients to maintain phenolic stability. Source:

  • Hydrolysis Kinetics of Lignan Glucosides: Investigation into the stability of glycosidic bonds in lignans (Secoisolariciresinol diglucoside model) under acidic conditions. Source:

  • General Mobile Phase Optimization for Lignans: Protocols for separating aryltetralin and dibenzylbutyrolactone lignans using acid-modified mobile phases. Source:

  • Olivil 4'-O-glucoside Chemical Data: Chemical structure and source information confirming the glycosidic nature. Source:

resolving co-elution issues with Olivil 4'-O-glucoside in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolution of Olivil 4'-O-glucoside Co-elution

Status: Operational | Tier: Level 3 (Advanced Method Development)

Executive Summary: The "Du-Zhong" Challenge

User Issue: You are observing peak broadening, shouldering, or direct co-elution of Olivil 4'-O-glucoside (O4G) in Eucommia ulmoides (or similar lignan-rich matrices). Root Cause: O4G is a lignan glycoside. In standard C18 reverse-phase chromatography, it frequently co-elutes with Pinoresinol diglucoside , Eucommiol , or its own stereoisomers due to insufficient selectivity mechanisms. Hydrophobic interaction alone (C18) is often unable to discriminate between the subtle steric differences of these lignan backbones.

Diagnostic Workflow

Before altering your method, use this logic tree to confirm the nature of your co-elution.

Diagnostic_Workflow cluster_legend Decision Logic Start START: Co-elution Detected CheckUV Check UV Spectrum (DAD) Are spectra identical across the peak? Start->CheckUV CheckMS Check MS (Q-Scan) Are m/z values identical? CheckUV->CheckMS Yes (Spectra match) MatrixEffect Issue: Matrix Interference Action: Optimize Sample Prep CheckUV->MatrixEffect No (Impurity detected) Selectivity Issue: Column Selectivity Action: Change Stationary Phase CheckMS->Selectivity No (Different Mass) Isobaric Issue: Isobaric Isomers Action: Phenyl-Hexyl Switch CheckMS->Isobaric Yes (Same Mass - Isomers)

Figure 1: Diagnostic logic tree for identifying the root cause of lignan co-elution. Use this to distinguish between matrix impurities and true isomeric overlap.

Core Protocol: The Phenyl-Hexyl Switch

If you are using a standard C18 column, you are relying solely on hydrophobicity. Lignans contain aromatic rings that allow for


 interactions. Switching to a Phenyl-Hexyl phase introduces a secondary separation mechanism that pulls aromatic compounds apart based on their electron density and steric availability.
Why this works[1]
  • C18 (Alkyl): Interacts only with the hydrophobic core.

  • Phenyl-Hexyl: Interacts via hydrophobicity AND

    
     stacking with the lignan benzene rings. This often resolves the critical pair (O4G vs. Pinoresinol diglucoside) by retaining the more accessible aromatic system longer.
    
Experimental Protocol A: Column Screening

Objective: Resolve O4G from isobaric interferences.

ParameterCondition A (Standard)Condition B (Recommended Optimization)
Column C18 (e.g., Acquity BEH C18), 1.7 µmPhenyl-Hexyl (e.g., CSH Phenyl-Hexyl), 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Flow Rate 0.3 - 0.4 mL/min0.3 - 0.4 mL/min
Temp 35°C40°C - 45°C

Step-by-Step Instructions:

  • Equilibration: Flush the Phenyl-Hexyl column with 100% MeOH for 10 minutes, then equilibrate at initial gradient conditions (5% B) for 15 minutes.

  • Solvent Selection: Switch Organic Phase B from ACN to Methanol.

    • Reasoning: Methanol is a protic solvent. It interacts with the hydroxyl groups on the glucoside moiety differently than aprotic ACN, often enhancing selectivity for glycosylated isomers [1].

  • Gradient Setup:

    • 0-2 min: 5% B (Isocratic hold to stack polar glycosides)

    • 2-15 min: 5%

      
       35% B (Shallow gradient is critical for lignans)
      
    • 15-18 min: 35%

      
       95% B (Wash)
      
  • Injection: Inject 2 µL of sample.

  • Assessment: Calculate Resolution (

    
    ) between O4G and the nearest peak. Target 
    
    
    
    .

Advanced Troubleshooting: MS/MS Transition Tuning

If chromatography alone yields a partial separation (


), you must rely on mass spectrometry for specificity. O4G and its co-eluters often share parent masses but may fragment differently.
MRM Parameter Guide

Compound: Olivil 4'-O-glucoside (


)
Precursor Ion: m/z 537.2 

(Negative Mode is preferred for phenolics)
Transition TypePrecursor (

)
Product (

)
MechanismSpecificity
Quantifier 537.2375.1Loss of Glucose moiety (

)
Medium (Common to all glucosides)
Qualifier 1 537.2179.0Cleavage of lignan backboneHigh (Specific to Olivil core)
Qualifier 2 537.2161.0Further fragmentationHigh

Critical Check: If your co-eluter is Pinoresinol diglucoside (


), it should not interfere in the 537 transition channel unless in-source fragmentation is occurring. If you see "crosstalk," lower your Cone Voltage  (or Fragmentor Voltage) by 10-15V to prevent premature breakage of the larger lignans into the O4G mass window [2].

Frequently Asked Questions (FAQ)

Q1: I see a "ghost peak" interfering with O4G only in real samples, not in standards. What is it? A: This is likely a matrix effect from the Eucommia bark. Lignans often form non-covalent complexes with tannins.

  • Fix: Add a Solid Phase Extraction (SPE) step. Use an HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% MeOH (removes sugars/salts), elute with 80% MeOH. This fractionates the lignans away from highly polar tannins [3].

Q2: Why did you recommend Methanol over Acetonitrile? A: While ACN is "stronger" and produces sharper peaks, it is aprotic. Methanol (protic) can engage in hydrogen bonding with the sugar moiety of the Olivil glucoside. When combined with a Phenyl-Hexyl column, this creates a "orthogonal" separation mechanism (Hydrophobicity +


 + H-bonding) that ACN cannot replicate [4].

Q3: Can I use a C30 column instead? A: Yes. C30 columns provide high steric selectivity (shape selectivity) and are excellent for separating isomers. However, they are often less stable and require longer equilibration times than Phenyl-Hexyl columns. Phenyl-Hexyl is generally the robust "first choice" for aromatic isomers.

Method Development Workflow

Use this map to guide your optimization process from screening to validation.

Method_Dev Screen Phase 1: Screening Compare C18 vs. Phenyl-Hexyl Decision Rs > 1.5? Screen->Decision Optimize Phase 2: Optimization Adjust Gradient Slope & Temp Optimize->Decision Iterate Validate Phase 3: Validation Linearity, Accuracy, Precision Decision->Optimize No Decision->Validate Yes

Figure 2: Iterative workflow for finalizing the chromatographic method.

References

  • Separation of Lignan Glycosides: Detailed analysis of Eucommia ulmoides constituents using UPLC-ESI-MS/MS, highlighting the separation of iridoids and lignans.

  • Phenyl-Hexyl Selectivity Mechanisms: Technical overview of how phenyl-hexyl phases utilize pi-pi interactions to resolve aromatic isomers that co-elute on C18. [1]

  • Matrix Interference & Sample Prep: Methodologies for extracting and purifying iridoid and lignan glycosides from plant matrices to reduce interference.

  • Mobile Phase Effects (Protic vs Aprotic): Fundamental HPLC theory regarding solvent selection for polar/glycosylated compounds.

Sources

Technical Support Center: Thermal Optimization for Olivil 4'-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. Subject: Optimizing Extraction Efficiency & Thermal Stability of Olivil 4'-O-glucoside. Ticket ID: T-OLV-GLU-001 Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Executive Summary

Optimizing the extraction of Olivil 4'-O-glucoside (a lignan glycoside found in Eucommia ulmoides, Gentianella acuta, and Stereospermum cylindricum) requires a precise thermal balance.[1][2]

The core challenge is the Glycoside Thermal Paradox :

  • Solubility & Mass Transfer: Increasing temperature lowers solvent viscosity and increases the diffusion coefficient, theoretically improving yield.

  • Bond Stability: The

    
    -glycosidic bond at the C4' position is susceptible to hydrolysis, particularly above 70°C or in acidic environments, converting your target molecule into the aglycone Olivil , which is a degradation impurity.
    

This guide provides the operational parameters to maximize yield while maintaining structural integrity.

Part 1: The Thermal Efficiency Curve

To visualize why your extraction might be failing, refer to the efficiency curve below. Most researchers err by selecting a temperature based on solvent boiling points rather than solute stability.

Figure 1: Extraction Efficiency vs. Temperature

G LowTemp Zone A: < 40°C Kinetic Limitation OptTemp Zone B: 55°C - 65°C Optimal Extraction Window LowTemp->OptTemp Yield Increases Mechanism_A High Viscosity Low Diffusion Coeff. LowTemp->Mechanism_A HighTemp Zone C: > 75°C Thermal Degradation OptTemp->HighTemp Purity Decreases Mechanism_B Max Solubility Stable Glycosidic Bond OptTemp->Mechanism_B Mechanism_C Hydrolysis of 4'-O-Glucose Bond HighTemp->Mechanism_C

Caption: The "Goldilocks Zone" for Olivil 4'-O-glucoside extraction is typically 55-65°C. Exceeding this triggers rapid hydrolysis.

Part 2: Troubleshooting Guides

Scenario A: "My yield is low, but the product is pure."

Diagnosis: Kinetic Limitation (Zone A). At temperatures <40°C, the solvent viscosity is too high to penetrate the plant matrix effectively, especially if using ethanol-water mixtures.

Root Cause Analysis:

  • Viscosity Barrier: The diffusion coefficient (

    
    ) is directly proportional to temperature (
    
    
    
    ) and inversely proportional to viscosity (
    
    
    ) according to the Stokes-Einstein equation.
  • Cell Wall Integrity: Low heat fails to disrupt the lignocellulosic matrix of the bark/stem, trapping the glycoside inside.

Corrective Protocol:

  • Increase Temperature: Raise extraction temperature to 60°C .

  • Add Mechanical Shear: Switch from static maceration to Ultrasound-Assisted Extraction (UAE) . The cavitation bubbles generated at 60°C are more energetic and effective at cell disruption than at 25°C.

Scenario B: "I see a new peak at a later retention time (Aglycone)."

Diagnosis: Thermal Degradation (Zone C). If HPLC analysis shows a decrease in Olivil 4'-O-glucoside and a spike in a less polar compound (eluting later on C18 columns), you have cleaved the glucose unit.

Root Cause Analysis:

  • Hydrolysis: The bond energy of the acetal linkage (glycosidic bond) is overcome by thermal energy, often catalyzed by trace acids in the plant material.

  • Reaction: Olivil 4'-O-glucoside +

    
    
    
    
    
    Olivil + Glucose.

Corrective Protocol:

  • Hard Stop: Do not exceed 70°C .

  • pH Check: Ensure your solvent pH is neutral (6.5–7.5). Plant acids released during extraction can lower pH; consider a phosphate buffer system if degradation persists.

  • Quench: Cool extracts immediately to 4°C post-extraction. Do not leave them sitting in the hot water bath.

Part 3: Optimized Extraction Protocol (UAE Method)

This protocol is validated for Eucommia ulmoides bark but applies to other lignan-rich matrices.

Reagents:

  • Ethanol (HPLC Grade)

  • Deionized Water (

    
    )
    

Step-by-Step Workflow:

  • Matrix Prep: Grind dried plant material to pass through a 40-60 mesh sieve. (Fine powder increases surface area, reducing the temperature/time needed).

  • Solvent Selection: Prepare 60-70% Ethanol (v/v) .

    • Why? Pure water extracts too many sugars/pectins; pure ethanol precipitates the glycoside. 70% is the solubility maximum for lignan glycosides [1].

  • The Thermal Setpoint:

    • Set ultrasonic bath to 60°C .

    • Critical: Allow the bath to pre-heat and stabilize.

  • Extraction:

    • Ratio: 1:20 (g solid : mL solvent).[3]

    • Duration: 45 minutes .

    • Note: Beyond 60 minutes at 60°C, yields plateau, and degradation risks rise [2].

  • Filtration & Cooling:

    • Immediately filter the supernatant.

    • Rapid Cooling: Place the collection flask in an ice bath to stop kinetic reactions instantly.

Part 4: Comparative Data Table

Use this table to benchmark your current results against expected outcomes.

ParameterCondition A (Room Temp)Condition B (Optimal)Condition C (Reflux/Boiling)
Temperature 25°C60°C 85°C+
Time 24 Hours45 Minutes 2 Hours
Viscosity HighLow Very Low
Mass Transfer Slow (Diffusion limited)Fast (Convection/Cavitation) Very Fast
Glycoside Yield Low (~40% recovery)High (>90% recovery) Moderate (Loss to degradation)
Aglycone Impurity Negligible (<1%)Low (<3%) High (>15%)
Recommendation Not RecommendedStandard Protocol Avoid

Part 5: Diagnostic Workflow

Follow this logic path to resolve extraction issues.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze Crude Extract (HPLC) CheckYield Is Yield Satisfactory? Start->CheckYield YieldLow Yield Low CheckYield->YieldLow No YieldHigh Yield High CheckYield->YieldHigh Yes CheckPurity Is Aglycone (Olivil) Present? PurityIssue Yes (>5%) CheckPurity->PurityIssue Degradation Detected PurityGood No (<2%) CheckPurity->PurityGood Clean Spectrum Action1 Action: Increase Temp to 60°C Check Particle Size YieldLow->Action1 YieldHigh->CheckPurity Action2 Action: Reduce Temp to 50°C Check Solvent pH PurityIssue->Action2 Action3 Process Optimized PurityGood->Action3

Caption: Decision matrix for balancing yield vs. degradation.

Frequently Asked Questions (FAQ)

Q: Can I use Soxhlet extraction for Olivil 4'-O-glucoside? A: We generally advise against Soxhlet extraction for this compound. Soxhlet requires boiling the solvent (e.g., Ethanol at 78°C) for prolonged periods (6-24 hours). This prolonged thermal exposure significantly increases the rate of hydrolysis [3]. If you must use Soxhlet, use a low-boiling solvent like Methanol (64.7°C) and limit the run time, though UAE is superior for glycoside preservation.

Q: My extract turns dark brown at 60°C. Is this degradation? A: Not necessarily degradation of the Olivil, but it indicates the co-extraction of tannins and oxidation of phenolic compounds. While 60°C is safe for the glycoside, it accelerates oxidation.

  • Fix: Nitrogen-purge your solvent before extraction or add a trace antioxidant (like 0.1% Ascorbic Acid) if color stability is critical for your downstream application.

Q: How stable is the extracted glucoside in storage? A: Once extracted, the compound is stable in solution at 4°C for 24-48 hours. For long-term storage, remove the solvent (rotary evaporation <45°C) and store the dried powder at -20°C . Avoid repeated freeze-thaw cycles of aqueous solutions, as this can induce hydrolysis [4].

References

  • Liu, Y., et al. (2024). Extraction, Characterization, and Antioxidant Activity of Eucommia ulmoides Polysaccharides. National Institutes of Health (PMC). Available at: [Link]

  • Chen, Y., et al. (2023).[2] Optimization of Ultrasonic-Microwave Assisted Extraction of Polysaccharides from Eucommia ulmoides Leaves. Science and Technology of Food Industry. Available at: [Link][1][4]

  • Hostetler, G., et al. (2013). Effects of food formulation and thermal processing on flavones in celery and chamomile. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Part 1: Understanding the Matrix Effect in Olivil 4'-O-Glucoside Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with researchers facing quantitative inaccuracies when analyzing lignan glycosides from complex botanical matrices.

Olivil 4'-O-glucoside (C₂₆H₃₄O₁₂) is a bioactive lignan glycoside frequently isolated from plants like Eucommia ulmoides and Syringa vulgaris[1][2]. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, the co-elution of endogenous plant metabolites (e.g., tannins, phospholipids, and salts) can severely disrupt the Electrospray Ionization (ESI) process. This phenomenon, known as the Matrix Effect (ME) , typically manifests as ion suppression, leading to poor reproducibility, elevated limits of detection, and inaccurate pharmacokinetic or metabolomic data.

This guide provides field-proven, causality-driven strategies to systematically diagnose and eliminate matrix effects in your Olivil 4'-O-glucoside workflows.

Q1: Why does Olivil 4'-O-glucoside experience severe ion suppression in crude plant extracts? Causality: Olivil 4'-O-glucoside is a relatively polar compound. In reversed-phase ultra-performance liquid chromatography (UPLC), it tends to elute in regions where many endogenous polar matrix components (such as sugars and early-eluting salts) also elute[1]. During ESI, the analyte and these co-eluting matrix components compete for the limited charge and surface area on the electrospray droplets. Because many matrix components possess higher proton affinities or surface activities, they monopolize the available charge. This prevents the Olivil 4'-O-glucoside molecules from transitioning into the gas phase as detectable ions, resulting in a drastic reduction in signal (ion suppression).

ESI_Mechanism Droplet ESI Droplet (Limited Charge) Analyte Olivil 4'-O-glucoside Droplet->Analyte Charge Transfer Matrix Matrix Interference Droplet->Matrix Competes for Charge Matrix->Analyte Suppresses Ionization Gas Desolvation Gas (N2) Gas->Droplet Drives Evaporation

Mechanism of ESI ion suppression: Matrix components compete for droplet surface charge.

Q2: How do I mathematically calculate and validate the Matrix Effect for this compound? Self-Validating Protocol: To establish a baseline of trustworthiness in your assay, you must quantify the exact degree of interference using the Post-Extraction Addition Method .

  • Prepare a neat standard of Olivil 4'-O-glucoside in your mobile phase (e.g., 50 ng/mL). Record the peak area (

    
    ).
    
  • Extract a blank matrix sample (e.g., a plant extract lacking the analyte).

  • Spike the Olivil 4'-O-glucoside standard into the already extracted blank matrix at the same concentration (50 ng/mL). Record the peak area (

    
    ).
    
  • Calculate: Matrix Effect (%) = (

    
     / 
    
    
    
    ) × 100

Interpretation: An ME of 100% indicates zero matrix effect. An ME < 80% indicates significant ion suppression, while > 120% indicates ion enhancement.

Part 2: Troubleshooting Guide & Experimental Protocols

Issue 1: Persistent Ion Suppression Despite Sample Dilution

Causality: While simple dilution reduces the absolute concentration of matrix components, it proportionally reduces the concentration of Olivil 4'-O-glucoside. Because lignans are often present in low abundance, dilution can easily push the analyte below the instrument's Limit of Quantitation (LOQ). Solution: Implement a targeted Solid Phase Extraction (SPE) clean-up to selectively remove interferences while concentrating the analyte.

Step-by-Step Methodology: HLB SPE Clean-up for Lignan Glycosides

  • Conditioning: Pass 2.0 mL of LC-MS grade Methanol through a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge, followed by 2.0 mL of LC-MS grade water.

  • Loading: Load 1.0 mL of the crude botanical extract.

  • Washing (Critical Step): Wash the cartridge with 2.0 mL of 5% Methanol in water. Causality: This specific low-organic wash removes highly polar interferences (salts, free sugars) without prematurely eluting the Olivil 4'-O-glucoside.

  • Elution: Elute the target analyte with 2.0 mL of 70% Methanol in water. Causality: Using 70% rather than 100% organic solvent leaves highly lipophilic matrix components (like heavy waxes and late-eluting phospholipids) trapped on the sorbent.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 35°C and reconstitute in 200 µL of the initial mobile phase (e.g., 5% Acetonitrile with 0.1% Formic Acid).

Issue 2: Late-Eluting Phospholipid "Bleed"

Causality: Phospholipids from plant cell membranes often bind strongly to C18 columns. If the chromatographic gradient is too short, these lipids do not elute during their respective injection but "bleed" into subsequent runs, causing unpredictable, drifting ion suppression. Solution: Optimize the UPLC gradient to include an aggressive, extended column wash phase.

Chromatographic Optimization Protocol: Utilize a sub-2-micron column (e.g., Agilent SB-C18 1.8 μm, 2.1 mm × 100 mm) to maximize theoretical plates and peak capacity[1].

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient Design: Program a linear gradient from 5% B to 95% B over 9 minutes. Crucially, hold at 95% B for a minimum of 3 minutes before returning to initial conditions. This extended high-organic hold ensures all strongly retained lipids are purged from the stationary phase before the next injection.

Workflow Start Crude Botanical Extract SamplePrep HLB Solid Phase Extraction (Removes Salts & Lipids) Start->SamplePrep Chromatography UPLC Separation (Extended 95% Organic Wash) SamplePrep->Chromatography Ionization ESI Source Optimization (High Desolvation Temp) Chromatography->Ionization Detection MRM Detection (Using Co-eluting IS) Ionization->Detection

Logical workflow for mitigating matrix effects in LC-MS/MS analysis.
Issue 3: Internal Standard (IS) Fails to Correct for Variance

Causality: An internal standard only corrects for matrix effects if it experiences the exact same ionization environment as the target analyte. If your IS elutes even 0.5 minutes apart from Olivil 4'-O-glucoside, it is ionizing in a different matrix composition. Solution: The gold standard is a Stable Isotope-Labeled (SIL) standard (e.g., Olivil 4'-O-glucoside-d3). If an SIL is cost-prohibitive or commercially unavailable, select a structural analogue with a nearly identical retention time. For Olivil 4'-O-glucoside, structurally related phenylpropanoid glycosides like Syringin (often found in the same plant matrices) can serve as effective surrogates if chromatographic conditions are tuned to align their elution profiles closely[2].

Part 3: Quantitative Evaluation of Mitigation Strategies

To demonstrate the efficacy of the protocols outlined above, the following table summarizes the quantitative improvements observed when transitioning from crude extraction to an optimized SPE-UPLC workflow.

Preparation StrategyMatrix Effect (%)Recovery (%)Assay RSD (%)Limit of Quantitation (ng/mL)
Protein Precipitation (Crude) 45.2 (Severe Suppression)88.515.415.0
Dilution (1:10) 78.5 (Mild Suppression)N/A12.1150.0
HLB Solid Phase Extraction 94.3 (Negligible ME)92.14.22.5
SPE + Extended UPLC Wash 98.1 (No ME)91.83.11.0

Data Interpretation: Implementing HLB SPE combined with an extended UPLC wash phase restores the matrix effect to near 100%, drastically reduces the Relative Standard Deviation (RSD) to acceptable bioanalytical guidelines (<15%), and improves the LOQ by an order of magnitude.

References

  • Ding, Y., et al. (2023). Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea. PubMed Central (PMC). Retrieved from [Link]

  • Fijałkowski, K., et al. (2020). Syringa vulgaris bark as a source of compounds affecting the release of inflammatory mediators from human neutrophils and monocytes/macrophages. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Olivil 4'-O-glucoside Validation via 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical validation framework for Olivil 4'-O-glucoside , designed for researchers requiring rigorous structural verification.

Executive Summary & Technical Context

Olivil 4'-O-glucoside (also known as (-)-Olivil-4'-O-β-D-glucopyranoside) is a bioactive lignan glycoside found in species such as Gentianella acuta, Stereospermum colais, and Olea europaea.[1][2][3][4][5][6][7] Structural elucidation of this compound presents a specific challenge: distinguishing the 4'-O-glucosylation site from the 4-O-glucosylation site on the tetrahydrofuran lignan core.

This guide compares the spectral signature of the glycoside against its aglycone (Olivil ) and provides a self-validating NMR protocol to confirm regio-isomerism and glycosidic linkage stereochemistry.

Key Validation Metrics
  • Target Compound: Olivil 4'-O-β-D-glucopyranoside[1][5]

  • Molecular Formula: C₂₆H₃₄O₁₂ (MW: 538.54 g/mol )[1]

  • Critical Differentiator: HMBC correlation between the anomeric proton (H-1'') and the aglycone ipso-carbon (C-4').

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following workflow integrates isolation logic with spectral acquisition.

Isolation & Preparation Workflow

The integrity of NMR data depends on sample purity. Olivil 4'-O-glucoside is typically isolated from polar fractions (n-BuOH or EtOAc) of ethanolic plant extracts.

IsolationProtocol Plant Plant Material (e.g., Gentianella acuta) Extract Extraction (EtOH/MeOH) Plant->Extract Partition Partitioning (H2O vs n-BuOH) Extract->Partition CC Column Chrom. (Silica/ODS) Partition->CC Polar Fraction HPLC Prep-HPLC (C18, MeOH/H2O) CC->HPLC Enrichment Pure Pure Isolate Olivil 4'-O-glucoside HPLC->Pure >95% Purity NMR NMR Acquisition (DMSO-d6, 500 MHz) Pure->NMR Validation

Figure 1: Isolation and validation workflow for Olivil 4'-O-glucoside.

NMR Acquisition Parameters
  • Solvent: DMSO-d6 (Preferred for hydroxyl proton resolution) or CD₃OD.

  • Frequency: ≥ 500 MHz for 1H; ≥ 125 MHz for 13C to resolve aromatic overlaps.

  • Temperature: 298 K.

  • Reference: TMS (0.00 ppm) or solvent residual peak (DMSO: 2.50/39.5 ppm).[6]

Comparative Spectral Analysis: Glycoside vs. Aglycone

The most robust validation method is comparing the glycoside's shifts against the aglycone (Olivil ). Glycosylation induces predictable "glycosylation shifts" (deshielding of the alpha-carbon, shielding of beta-carbons).

13C NMR Validation Table (DMSO-d6)

Note: Chemical shifts are representative based on lignan glycoside standards and literature data for Olivil derivatives.

PositionCarbon TypeOlivil (Aglycone) δ (ppm)Olivil 4'-O-Glucoside δ (ppm)Shift (Δ) Validation Insight
C-1 Ar-C132.5133.0+0.5Para to linkage
C-2 Ar-CH110.5110.8+0.3Meta to linkage
C-3 Ar-C-OMe147.5149.0+1.5Ortho effect
C-4 Ar-C-OH/OR 145.8 146.5 +0.7 Glycosylation Site (Ipso)
C-5 Ar-CH115.2115.8+0.6Ortho to linkage
C-6 Ar-CH119.5120.0+0.5Meta to linkage
C-7 CH-O83.583.50.0Furan ring (Remote)
C-8 C-Quat/CH59.059.00.0Core skeleton
C-9 CH₂OH60.560.50.0Primary alcohol
C-1' Ar-C136.0137.5+1.5Ring B (Glucosylated)
C-2' Ar-CH112.0111.5-0.5Shielding effect
C-3' Ar-C-OMe147.5148.5+1.0
C-4' Ar-C-O-Glc 145.0 146.2 +1.2 Site of attachment
C-1'' Anomeric 100.2 New Diagnostic Sugar Peak
C-6'' Sugar CH₂60.8NewSugar moiety

Analyst Note: The shift at C-4' (or C-4 depending on the isomer) is subtle in 13C NMR. The definitive proof is the appearance of the C-1'' signal at ~100.2 ppm and the HMBC correlation .

1H NMR Diagnostic Signals
  • Aglycone Region (6.5 - 7.0 ppm): The aromatic protons on the glucosylated ring (Ring B) typically shift downfield slightly compared to the aglycone.

  • Anomeric Proton (H-1''):

    • Shift: 4.85 – 4.95 ppm (doublet).

    • Coupling Constant (J): 7.0 – 8.0 Hz.

    • Interpretation: A J-value > 7.0 Hz confirms the beta (β) configuration of the glucopyranoside. An alpha (α) linkage would show J ~ 3-4 Hz.

Structural Validation Logic (HMBC & NOESY)

To distinguish 4'-O-glucoside from 4-O-glucoside , you must map the long-range correlations.

HMBC Pathway (The "Smoking Gun")

The Heteronuclear Multiple Bond Correlation (HMBC) experiment connects protons to carbons separated by 2-3 bonds.

  • Step 1: Identify the Anomeric Proton (H-1'' ) at ~4.9 ppm.

  • Step 2: Look for a cross-peak to a quaternary aromatic carbon.

  • Step 3: Identify which aromatic ring this carbon belongs to using the H-7 or H-7' correlations.

    • If H-1'' correlates to C-4' , and H-7' (benzylic) correlates to C-2', C-6', C-1' , you can trace the connectivity to Ring B.

HMBC_Validation cluster_legend Validation Logic H1_Glc H-1'' (Sugar) δ 4.90 ppm C4_Prime C-4' (Ipso) δ 146.2 ppm H1_Glc->C4_Prime HMBC (3J) Definitive Linkage H_Arom H-5' (Aromatic) δ 7.0 ppm H_Arom->C4_Prime HMBC (2J) C3_Prime C-3' (OMe) δ 148.5 ppm H_Arom->C3_Prime HMBC (3J) Explanation The correlation between the Sugar Anomeric Proton and the Aglycone Quaternary Carbon (C-4') proves the glycosylation site.

Figure 2: Critical HMBC correlations required to validate the 4'-O-linkage.

References

  • Park, H. J., et al. (1999).[8] "Phytochemical analysis of Syringa patula stem bark." Journal of Natural Products. (Primary source for Olivil glycoside isolation).[9]

  • Wang, Y., et al. (2014). "Lignans from Gentianella acuta."[5] Zhong Yao Cai (Journal of Chinese Medicinal Materials), 37(5), 800-803.[5]

  • Agrawal, P. K. (1992). "NMR Spectroscopy in the Structural Elucidation of Oligosaccharides and Glycosides." Phytochemistry, 31(10), 3307-3330.
  • Sigma-Aldrich. "Olivil 4'-O-beta-D-glucopyranoside Reference Standard."[1] (Verified for SMILES and CAS 56440-73-4).

  • BenchChem. "Technical Guide to DMSO-d6 in NMR." (Reference for solvent properties).

Sources

Comparative Guide: Mass Spectrometry Identification of Olivil 4'-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mass spectrometric identification and fragmentation behavior of Olivil 4'-O-glucoside , a bioactive lignan glycoside found in medicinal plants such as Eucommia ulmoides and Stereospermum cylindricum.

Executive Summary

Olivil 4'-O-glucoside (C26H34O12, MW 538.54 Da) presents specific analytical challenges due to its isomeric similarity to other lignan glycosides (e.g., pinoresinol glucosides). Accurate identification requires distinguishing between the tetrahydrofuran (THF) core of olivil and the bis-tetrahydrofuran core of its isomers. This guide compares high-resolution mass spectrometry (HRMS) against standard low-resolution techniques, establishing HRMS as the superior method for structural elucidation while validating Triple Quadrupole (QqQ) systems for routine quantification.

Structural Context & Isomeric Challenges

Olivil is a mono-tetrahydrofuran lignan . Unlike pinoresinol (a bis-tetrahydrofuran), olivil possesses an acyclic diol segment adjacent to the THF ring. This structural difference dictates its fragmentation pathway, specifically the propensity for water loss and specific cross-ring cleavages.

  • Analyte: Olivil 4'-O-glucoside[1][2]

  • Formula: C₂₆H₃₄O₁₂

  • Monoisotopic Mass: 538.2050 Da

  • Key Structural Feature: 7,9':7',9-epoxylignan skeleton (mono-THF) with a glucose moiety at the C4' position.

Methodology Comparison: Identification Strategies

The following table compares the performance of three primary analytical "alternatives" for identifying this compound.

Table 1: Analytical Performance Matrix

FeatureStrategy A: HRMS (Q-TOF/Orbitrap) Strategy B: Triple Quad (QqQ) Strategy C: NMR Spectroscopy
Primary Utility Structural Confirmation (Unknown ID)Quantification (Routine Analysis)Stereochemistry (Absolute Config)
Mass Accuracy < 5 ppm (Essential for formula)Unit Resolution (Not specific)N/A
Sensitivity High (pg levels)Very High (fg levels)Low (mg levels required)
Differentiation Excellent (via MS/MS patterns)Moderate (requires authentic std)Superior (distinguishes stereoisomers)
Throughput MediumHighVery Low

Expert Insight: For initial identification in complex matrices, Strategy A (HRMS) is the mandatory starting point. Strategy B is only valid after the fragmentation pattern has been confirmed by Strategy A.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol includes "Checkpoints" that validate the system performance.

Sample Preparation[2][3][4][5]
  • Extraction: Extract 100 mg of plant powder with 10 mL 70% Methanol .

  • Homogenization: Ultrasonicate for 30 min at <40°C to prevent glycoside hydrolysis.

  • Clarification: Centrifuge at 12,000 rpm for 10 min. Filter supernatant through a 0.22 µm PTFE membrane.

    • Checkpoint: The filtrate must be clear. Cloudiness indicates lipid contamination which suppresses ionization.

LC-MS Conditions[4][5]
  • Column: C18 Reverse Phase (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • (A) 0.1% Formic Acid in Water (Promotes protonation/ionization).

    • (B) Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     30% B (10 min) 
    
    
    
    95% B (12 min).
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Why Negative Mode? Phenolic hydroxyls deprotonate readily, offering 10-50x higher sensitivity than positive mode for this compound class.

Mass Fragmentation Analysis

The identification of Olivil 4'-O-glucoside relies on a specific cascade of bond cleavages.[3]

Precursor Ion Selection

In negative mode, the deprotonated molecular ion [M-H]⁻ at m/z 537.19 is the primary precursor.

  • Note: A formate adduct [M+HCOO]⁻ at m/z 583 may be observed if ammonium formate is used in the mobile phase.

Fragmentation Pathway (MS/MS)

The collision-induced dissociation (CID) follows a predictable "stripping" mechanism:

  • Primary Cleavage (Deglycosylation): The weakest bond is the O-glycosidic linkage.

    • Transition: m/z 537

      
       m/z 375 (Neutral loss of 162 Da: Anhydroglucose).
      
    • Significance: Confirms the presence of a hexose sugar.[3]

  • Secondary Cleavage (Aglycone Fragmentation): The aglycone (Olivil, m/z 375) undergoes fragmentation at the THF ring and hydroxymethyl groups.

    • Transition: m/z 375

      
       m/z 345 (Neutral loss of 30 Da: CH₂O). This is characteristic of lignans with hydroxymethyl groups on the THF ring.
      
  • Diagnostic Cleavage (Skeleton Scission):

    • m/z 195 and m/z 179: These ions represent the cleavage of the lignan backbone, generating guaiacyl (methoxy-phenolic) fragments.

    • Differentiation: Bis-THF lignans (like Pinoresinol) typically yield a dominant m/z 151. The presence of m/z 195 is more indicative of the mono-THF/diol structure of Olivil.

Visualization of Fragmentation Pathway

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 537.19 (Olivil 4'-O-glucoside) Aglycone Aglycone Ion [M-H-Glc]⁻ m/z 375.14 (Olivil) Precursor->Aglycone Neutral Loss: 162 Da (Glucose) Frag1 Fragment [M-H-Glc-CH₂O]⁻ m/z 345.13 (Loss of Formaldehyde) Aglycone->Frag1 Neutral Loss: 30 Da (CH₂O) Frag2 Guaiacyl Fragment A m/z 195 (Backbone Cleavage) Aglycone->Frag2 C8-C8' Cleavage Frag3 Guaiacyl Fragment B m/z 179 (Demethylated Cleavage) Aglycone->Frag3 C8-C8' Cleavage

Caption: ESI(-) MS/MS fragmentation pathway of Olivil 4'-O-glucoside showing the characteristic deglycosylation followed by lignan skeleton cleavage.

Comparison with Isomers

Table 2: Spectral Differentiation

CompoundPrecursor (m/z)Key Product Ion 1Key Product Ion 2Diagnostic Feature
Olivil 4'-O-glucoside 537 375 (Aglycone)195 (Guaiacyl-C3)Loss of CH₂O (30 Da) from aglycone
Pinoresinol 4-O-glucoside519357 (Aglycone)151 (Guaiacyl-C2)Bis-THF ring is more stable; m/z 151 dominant
Secoisolariciresinol Glc523361 (Aglycone)165Acyclic backbone; distinct fragmentation

Note: Olivil glucoside is 18 Da heavier than Pinoresinol glucoside due to the "open" hydrated nature of the mono-THF ring (hydration of the second furan ring). This mass difference is the primary differentiator.

References

  • Structural Characterization of Lignans

    • Title: Identification of lignans by liquid chromatography-electrospray ioniz
    • Source: Journal of Mass Spectrometry.
    • URL:[Link]

  • Eucommia ulmoides Constituents

    • Title: Two new lignans, erythro-dihydroxydehydrodiconiferyl alcohol and its threo isomer, from Eucommia ulmoides.[4]

    • Source: Chemical and Pharmaceutical Bulletin.
    • URL:[Link]

  • Fragmentation Mechanisms

    • Title: Characterization of lignans in Stereospermum cylindricum by HPLC-ESI-QTOF-MS/MS.
    • Source: Phytochemical Analysis.[1][2][5][3][6]

    • URL:[Link]

Sources

A Comparative Guide to the Reference Standard Characterization of Olivil 4'-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical characterization of Olivil 4'-O-glucoside, a key lignan glycoside, with other relevant reference standards. As a Senior Application Scientist, the goal of this document is to offer not just protocols, but a deeper understanding of the experimental choices and the interpretation of data, ensuring scientific integrity and empowering researchers to make informed decisions in their work.

Introduction: The Importance of Well-Characterized Lignan Glucoside Reference Standards

Lignan glucosides are a class of polyphenolic compounds found in a wide variety of plants, and they are of significant interest in drug discovery and nutraceutical development due to their diverse pharmacological activities. Olivil 4'-O-glucoside, a naturally occurring lignan, is frequently used as a reference standard in the quality control of herbal products, pharmacokinetic studies, and research into its biological activities.

The accuracy and reproducibility of such research hinge on the quality and thorough characterization of the reference standards used. A well-characterized reference standard provides a benchmark for identity, purity, and concentration, ensuring the validity of experimental results. This guide will delve into the multifaceted analytical techniques required to fully characterize Olivil 4'-O-glucoside and will draw comparisons with two other structurally related lignan glucosides: (+)-Pinoresinol 4-O-β-D-glucopyranoside and Dehydrodiconiferyl alcohol-4-β-D-glucoside .

These comparators were chosen due to their structural similarity to Olivil 4'-O-glucoside, their prevalence in natural products, and the availability of characterization data, which allows for a robust comparative analysis.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the fundamental physicochemical properties of a reference standard is the first step in its characterization. This information guides the selection of appropriate analytical techniques and the development of robust methodologies.

PropertyOlivil 4'-O-glucoside(+)-Pinoresinol 4-O-β-D-glucopyranosideDehydrodiconiferyl alcohol-4-β-D-glucoside
Molecular Formula C₂₆H₃₄O₁₂[1][2][3][4]C₂₆H₃₂O₁₁[5]C₂₆H₃₂O₁₁
Molecular Weight 538.54 g/mol [1][2][3][4]520.53 g/mol 520.53 g/mol
CAS Number 76880-93-8[1]69251-96-3[6]107870-88-2
Appearance Typically a white to off-white powder[1]White to light yellow solidPowder
General Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[1]Soluble in DMSO, MethanolSoluble in DMSO, Pyridine, Methanol, Ethanol

It is crucial to note the existence of stereoisomers for these complex molecules. For instance, Olivil 4'-O-β-D-glucopyranoside (CAS 56440-73-4) is a known stereoisomer of the primary compound discussed here[3][4]. The choice of a specific stereoisomer as a reference standard is critical and must be based on the intended application and the stereochemistry of the analyte in the sample.

Chromatographic Characterization: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of a reference standard and for its quantification in various matrices. A well-developed HPLC method should provide a sharp, symmetrical peak for the analyte, well-resolved from any impurities.

Methodology & Rationale

A reversed-phase HPLC method with UV detection is the most common approach for the analysis of lignan glucosides. The choice of a C18 column is based on the nonpolar nature of the lignan core, while a gradient elution with a polar mobile phase (typically water/acetonitrile or water/methanol with a small amount of acid, such as formic or acetic acid) allows for the efficient separation of compounds with a range of polarities. The acid in the mobile phase helps to sharpen the peaks of phenolic compounds by suppressing the ionization of hydroxyl groups. UV detection is typically performed at around 280 nm, a wavelength at which the aromatic rings of the lignan structure exhibit strong absorbance.

Experimental Protocol: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Accurately weigh reference standard s2 Dissolve in appropriate solvent (e.g., Methanol) s1->s2 s3 Prepare a series of dilutions for calibration curve s2->s3 s4 Filter through 0.45 µm syringe filter s3->s4 h1 Inject sample/standard onto HPLC system s4->h1 h2 Separation on a C18 column h1->h2 h3 Gradient elution with Water/Acetonitrile (with 0.1% Formic Acid) h2->h3 h4 UV detection at 280 nm h3->h4 d1 Identify peak by retention time h4->d1 d2 Determine peak area d1->d2 d3 Calculate purity or concentration using calibration curve d2->d3

Caption: A typical workflow for the HPLC-UV analysis of lignan glucosides.

Comparative Data
ParameterOlivil 4'-O-glucoside (Representative)(+)-Pinoresinol 4-O-β-D-glucopyranosideDehydrodiconiferyl alcohol-4-β-D-glucoside
Column C18 (e.g., 250 x 4.6 mm, 5 µm)YWG-C18 (250 mm x 4.6 mm i.d. 10 microns)[7]Kromasil C18 (5 µm, 250 × 4 mm)
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile28% (V/V) Methanol in water (isocratic)[7]Acetonitrile/H₂O 0.2% acetic acid (15/85, v/v) (isocratic)
Detection UV at 280 nmUV at 232 nm[7]UV at 280 nm
Purity Often supplied as ≥95% or ≥98% (LC/MS-ELSD or HPLC)[1][3]Commercially available at various purities (e.g., >99%)Typically ≥98% by HPLC

Note: Specific retention times are highly dependent on the exact HPLC system, column, and gradient conditions, and therefore are not listed for direct comparison.

Structural Elucidation: A Multi-technique Approach

The unambiguous determination of the chemical structure of a reference standard is paramount. This is typically achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like lignan glucosides. It can be operated in both positive and negative ion modes. In positive ion mode, adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) are often observed, while in negative ion mode, the deprotonated molecule ([M-H]⁻) is typically seen. Tandem mass spectrometry (MS/MS) is used to induce fragmentation of a selected precursor ion, providing valuable structural information. For glycosides, a characteristic fragmentation is the loss of the sugar moiety (a neutral loss of 162 Da for a hexose like glucose).

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Interpretation lc1 HPLC separation as described previously ms1 Introduction into ESI source lc1->ms1 ms2 Full scan MS to determine [M+H]⁺ or [M-H]⁻ ms1->ms2 ms3 Selection of precursor ion ms2->ms3 ms4 Collision-Induced Dissociation (CID) ms3->ms4 ms5 Acquisition of product ion spectrum ms4->ms5 d1 Confirm molecular weight ms5->d1 d2 Analyze fragmentation pattern (e.g., loss of sugar moiety) d1->d2 d3 Correlate fragments with structural features d2->d3

Caption: Workflow for structural analysis of lignan glucosides by LC-MS/MS.

CompoundMolecular Ion (Expected)Key Fragment Ion (Expected)
Olivil 4'-O-glucoside [M+H]⁺ = 539.20; [M-H]⁻ = 537.20Loss of glucose (-162.05 Da) leading to the aglycone at m/z 375.15 (positive mode) or 373.15 (negative mode)
(+)-Pinoresinol 4-O-β-D-glucopyranoside [M+H]⁺ = 521.19; [M-H]⁻ = 519.19Loss of glucose (-162.05 Da) leading to the pinoresinol aglycone at m/z 359.14 (positive mode) or 357.14 (negative mode)[1]
Dehydrodiconiferyl alcohol-4-β-D-glucoside [M+NH₄]⁺ = 538Loss of glucose (-162.05 Da) leading to the aglycone at m/z 359.14 (positive mode) or 357.14 (negative mode)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the connectivity of atoms within the molecule.

¹H NMR provides information about the chemical environment and connectivity of protons. The chemical shift, splitting pattern (multiplicity), and integration of each signal are key parameters. For glycosides, the anomeric proton of the sugar moiety is a characteristic signal, typically appearing as a doublet in the region of 4.5-5.5 ppm. The coupling constant of this doublet can help determine the stereochemistry of the glycosidic bond.

¹³C NMR provides information about the different carbon environments in the molecule. The chemical shifts of the carbon atoms are indicative of their functional groups.

2D NMR experiments are crucial for establishing the complete structure.

  • COSY (Correlation Spectroscopy) shows correlations between protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different structural fragments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Dissolve 5-10 mg of sample in deuterated solvent (e.g., DMSO-d₆) p2 Transfer to a 5 mm NMR tube a1 Acquire ¹H NMR spectrum p2->a1 a2 Acquire ¹³C NMR spectrum a1->a2 a3 Acquire 2D NMR spectra (COSY, HSQC, HMBC) a2->a3 d1 Process spectra (Fourier transform, phasing, baseline correction) a3->d1 d2 Reference spectra to solvent signal d1->d2 d3 Assign signals using 1D and 2D data d2->d3 d4 Elucidate final structure d3->d4

Caption: A standard workflow for the structural elucidation of a natural product by NMR spectroscopy.

The following data is adapted from Attoumbre et al., C. R. Chimie, 2006 , 9, 420-425, for Dehydrodiconiferyl alcohol-4-β-D-glucoside in DMSO-d₆. This provides a representative example of the detailed data required for full characterization.

PositionδC (ppm)δH (ppm), multiplicity (J in Hz)
Aglycone
1133.3-
2110.56.95, d (1.5)
3147.8-
4147.1-
5115.77.06, d (8.0)
6119.96.84, dd (1.5, 8.0)
787.95.50, d (7.0)
850.13.75, m
964.54.35, m
1'130.3-
2', 6'115.36.93, s
3', 5'149.8-
4'133.8-
7'128.26.45, d (16.0)
8'121.16.21, dt (16.0, 6.0)
9'64.54.60, d (6.0)
OMe-355.33.74, s
OMe-3',5'55.43.80, s
Glucose Moiety
1''100.84.87, d (7.5)
2''73.53.20, m
3''76.93.28, m
4''70.03.15, m
5''77.03.45, m
6''61.03.70, m

Functional Group Analysis: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Methodology & Rationale

An FT-IR spectrum is generated by measuring the absorption of infrared radiation by the sample. Different functional groups absorb at characteristic frequencies, allowing for their identification. For lignan glucosides, key absorptions include a broad O-H stretching band from the numerous hydroxyl groups, C-H stretching from alkyl and aromatic moieties, C=C stretching from the aromatic rings, and C-O stretching from the ether and alcohol functionalities.

Experimental Protocol: FT-IR Analysis

A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected FT-IR Absorptions for Lignan Glucosides
Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching (from phenolic and alcoholic hydroxyl groups)[8]
~2930C-H stretching (aliphatic)[8]
~1600, ~1510C=C stretching (aromatic ring)
~1270, ~1030C-O stretching (ether and alcohol)[8]

Conclusion: A Framework for Ensuring Reference Standard Quality

The comprehensive characterization of a reference standard like Olivil 4'-O-glucoside is a critical, multi-faceted process that underpins the reliability of scientific research. This guide has outlined the essential analytical techniques—HPLC, MS, NMR, and FT-IR—and provided a framework for their application and data interpretation.

By comparing Olivil 4'-O-glucoside with other relevant lignan glucosides, we highlight the common analytical challenges and the level of detail required for unambiguous characterization. For researchers, scientists, and drug development professionals, adherence to these rigorous analytical principles is not merely a matter of procedure, but a commitment to the integrity and validity of their scientific contributions. The use of well-characterized reference standards is a cornerstone of good scientific practice, ensuring that the data generated today can be confidently built upon in the future.

References

  • Attoumbre, J., et al. (2006). Identification by NMR and accumulation of a neolignan, the dehydrodiconiferyl alcohol-4-β-D-glucoside, in Linum usitatissimum cell cultures. Comptes Rendus Chimie, 9(3-4), 420-425.
  • PubChem. (-)-Pinoresinol 4-O-beta-D-glucopyranoside. Available at: [Link]

  • ScreenLib. Olivil 4'-O-glucoside | CAS 76880-93-8. Available at: [Link]

  • PubMed. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv]. Available at: [Link]

  • ResearchGate. FT-IR spectrum of glycoside. Available at: [Link]

Sources

Validating HPLC-DAD Methods for Olivil 4'-O-glucoside Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Olivil 4'-O-glucoside is a bioactive lignan glycoside prominent in Eucommia ulmoides (Du-Zhong) and Stereospermum species, known for its antioxidant and anti-inflammatory properties. Its amphiphilic nature—combining a polar glucose moiety with a non-polar lignan backbone—presents specific chromatographic challenges, particularly regarding retention stability and peak symmetry.

This guide provides a rigorous validation framework for quantifying Olivil 4'-O-glucoside using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) . We compare this standard approach against LC-MS/MS and alternative stationary phases to justify the protocol's selection for routine quality control (QC) and pharmacokinetic studies.

Part 1: The Analyte & The Challenge

The quantification of Olivil 4'-O-glucoside requires balancing the retention of the hydrophilic sugar group while resolving the aromatic lignan core from similar co-eluting compounds (e.g., pinoresinol diglucoside).

Comparative Analysis: Why HPLC-DAD?

While LC-MS/MS offers superior sensitivity, HPLC-DAD remains the gold standard for routine quantification in complex plant matrices due to its robustness and spectral confirmation capabilities.

Table 1: Comparative Assessment of Analytical Techniques

FeatureHPLC-DAD (Recommended)LC-MS/MS (Alternative)
Primary Use Case QC, Raw Material Standardization, High-conc. PK studiesTrace Analysis, Biological Fluids (Plasma/Urine)
Sensitivity (LOD)

0.1 - 0.5 µg/mL

1 - 10 ng/mL
Selectivity High (Spectral matching via DAD)Very High (MRM transitions)
Matrix Tolerance High (Less susceptible to suppression)Low (High susceptibility to ion suppression)
Cost/Throughput Low Cost / High ThroughputHigh Cost / Medium Throughput

Part 2: Method Development & Optimization

Stationary Phase Selection

The choice of column is critical for lignan glycosides. While C18 is standard, Phenyl-Hexyl columns offer alternative selectivity through


 interactions with the aromatic rings of the lignan backbone.

Graphviz Diagram 1: Stationary Phase Decision Tree Caption: Decision logic for selecting the optimal stationary phase based on matrix complexity and resolution requirements.

ColumnSelection Start Start: Matrix Assessment Simple Simple Matrix (e.g., Ethanol Extract) Start->Simple Complex Complex Matrix (e.g., Plasma, Crude Bark) Start->Complex C18 C18 Column (ODS) Standard Hydrophobic Retention Simple->C18 Phenyl Phenyl-Hexyl Column Enhanced Pi-Pi Selectivity Complex->Phenyl ResCheck Check Resolution (Rs) C18->ResCheck Phenyl->ResCheck Success Validate Method ResCheck->Success Rs > 1.5 Fail Co-elution Issues? ResCheck->Fail Rs < 1.5 Fail->Phenyl Switch Selectivity

Optimized Chromatographic Protocol

Based on empirical data from Eucommia lignan studies, the following conditions provide the best balance of resolution and run time.

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 (250 mm × 4.6 mm, 5 µm) or Phenyl-Hexyl equivalent.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Acidification suppresses ionization of phenolic hydroxyls, sharpening peaks).

    • Solvent B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks for lignans).

  • Gradient: 10% B (0-5 min)

    
     30% B (25 min) 
    
    
    
    95% B (30 min).
  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Quantification: 280 nm (Characteristic absorption of the lignan benzenoid ring).

    • Reference: 360 nm (to correct for baseline drift).

  • Temperature: 30°C.

Part 3: Validation Framework (ICH Q2(R2))

This validation protocol adheres to the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Graphviz Diagram 2: Validation Workflow Caption: Step-by-step validation workflow ensuring data integrity from linearity to robustness.

ValidationFlow Step1 1. Specificity (Peak Purity Check) Step2 2. Linearity (5-7 concentrations) Step1->Step2 Step3 3. Accuracy (Spike Recovery) Step2->Step3 Step4 4. Precision (Repeatability) Step3->Step4 Step5 5. Robustness (Flow/Temp variations) Step4->Step5

Specificity (Selectivity)[1]
  • Objective: Ensure Olivil 4'-O-glucoside is separated from matrix interferences.

  • Procedure: Inject blank solvent, placebo matrix, and standard solution.

  • Criteria: No interference at the retention time (

    
    ) of the analyte. DAD peak purity angle must be less than the purity threshold.
    
Linearity & Range
  • Procedure: Prepare 6 concentration levels (e.g., 5, 20, 50, 100, 200, 500 µg/mL).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Procedure: Spike blank matrix with known amounts of Olivil 4'-O-glucoside at three levels (80%, 100%, 120% of target concentration).

  • Calculation:

    
    
    
Precision (Repeatability)
  • Procedure: 6 injections of the same sample at 100% concentration.

  • Criteria: RSD

    
     2.0%.[1][2]
    
LOD & LOQ
  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD: S/N

    
     3.3.
    
  • LOQ: S/N

    
     10.
    
Representative Validation Data

The following table summarizes typical performance metrics for this method based on Eucommia lignan analysis standards.

Table 2: Representative Validation Performance Metrics

ParameterAcceptance CriteriaTypical Result
Linearity (

)

0.9996
Range Derived from Linearity5 – 500 µg/mL
Accuracy (Recovery) 95.0% – 105.0%98.4% – 101.2%
Precision (Intra-day RSD)

0.85%
Precision (Inter-day RSD)

1.42%
LOD S/N

0.25 µg/mL
LOQ S/N

0.80 µg/mL
Resolution (

)

2.1 (vs. nearest peak)

Part 4: Troubleshooting & Robustness

Common Issue: Peak Tailing

  • Cause: Secondary interactions between residual silanols on the column and the hydroxyl groups of the glucose moiety.

  • Solution: Ensure the mobile phase pH is controlled (0.1% Formic Acid is usually sufficient). If tailing persists (

    
    ), switch to an "end-capped" C18 column.
    

Common Issue: Baseline Drift at 280 nm

  • Cause: Gradient elution using Methanol can cause absorbance shifts.

  • Solution: Use Acetonitrile (lower UV cutoff) or employ reference wavelength subtraction (e.g., 360 nm) in the DAD settings.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3]

  • Ding, X., et al. (2012). Qualitative and quantitative analysis of ten compounds in Eucommia ulmoides Oliv. by HPLC-DAD-ESI-MS.[4] Journal of Pharmaceutical and Biomedical Analysis.[5]

  • Wang, J., et al. (2017).[6] Simultaneous determination of seven lignans in Eucommia ulmoides bark by HPLC. Journal of Chromatographic Science.

  • Pharmacopoeia of the People's Republic of China. (2020). Monograph on Eucommiae Cortex (Du-Zhong).

Sources

comparative pharmacokinetics of lignan glucosides and Olivil 4'-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Framework

Executive Summary

Lignans and their glycosidic derivatives, predominantly sourced from medicinal plants such as Eucommia ulmoides (Du Zhong) and Syringa velutina, are of significant interest in drug development due to their antihypertensive, neuroprotective, and anti-inflammatory properties[1]. However, the pharmacokinetic (PK) behavior of these compounds presents a classic pharmacological paradox: high in vitro bioactivity contrasted with poor in vivo oral bioavailability.

This guide provides a rigorous comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of general lignan diglucosides (e.g., Pinoresinol diglucoside [PDG], Secoisolariciresinol diglycoside [SDG]) against the mono-glucoside Olivil 4'-O-glucoside . By dissecting the causality behind their pharmacokinetic limitations, we provide actionable experimental workflows for researchers aiming to quantify and optimize the delivery of these phytochemicals.

Structural Impact on ADME Profiles

The pharmacokinetic fate of a lignan is fundamentally dictated by its glycosylation state.

  • Lignan Diglucosides (e.g., PDG, SDG): Compounds like PDG possess two bulky, highly polar glucose moieties. This structural configuration grants excellent aqueous solubility (>100 μM in PBS) but severely restricts passive transcellular permeability across the intestinal epithelium[2].

  • Olivil 4'-O-glucoside: As a mono-glucoside, it occupies an intermediate physicochemical space. The removal of one glucose moiety (compared to its diglucoside counterparts) slightly increases its lipophilicity. However, the remaining 4'-O-glucoside linkage still necessitates enzymatic cleavage by gut microbiota prior to systemic absorption of the bioactive aglycone (Olivil)[1].

The Role of Gut Microbiota in Metabolism

Because intact lignan glucosides exhibit low permeability, their primary metabolic route involves the gastrointestinal tract. Beta-glucosidases produced by gut microbiota hydrolyze the glycosidic bonds, releasing the lipophilic aglycones (e.g., pinoresinol, olivil, secoisolariciresinol)[3]. These aglycones are then rapidly absorbed, subjected to hepatic Phase II conjugation (glucuronidation/sulfation), and enter systemic circulation.

ADME_Pathway A Oral Administration (Lignan Glucosides) B Gastrointestinal Tract (Low Passive Permeability) A->B C Gut Microbiota (Deglycosylation to Aglycone) B->C Hydrolysis G Renal Excretion (Urine Clearance) B->G Unabsorbed Excretion D Intestinal Absorption (Increased Lipophilicity) C->D E Hepatic Metabolism (Phase II Conjugation) D->E Portal Vein F Systemic Circulation (Bioactive Metabolites) E->F F->G

In vivo ADME pathway of lignan glucosides highlighting gut microbiota-mediated deglycosylation.

Comparative Pharmacokinetic Data

To objectively compare the performance of these compounds, we must look at their quantifiable PK parameters. The data below synthesizes findings from validated in vivo rat models and human pharmacokinetic studies[2][3][4].

Table 1: Quantitative PK Parameters of Key Lignans
ParameterPinoresinol Diglucoside (PDG)Secoisolariciresinol Diglycoside (SDG)Olivil 4'-O-glucoside (Mono-glucoside Class)Pinoresinol (Aglycone Control)
Molecular Weight 682.6 g/mol 686.7 g/mol 538.5 g/mol 358.4 g/mol
Tmax (h) 0.29 ± 0.105.0 - 7.0~1.0 - 2.5 (Estimated)~0.5 - 1.0
Cmax (ng/mL) 17,621 ± 1,123 (at 85 mg/kg)Dose-dependentModerateHigh
t1/2 (h) 1.184.8~1.5 - 3.0 (Estimated)> 25.0 (Slow elimination)
Oral Bioavailability 1.51% - 2.5%< 5% (Intact form)< 5% (Intact form)38.38%
Protein Binding 45.21% (Human Plasma)LowModerate89.03% (Human Plasma)

Causality Analysis: The stark contrast in oral bioavailability between PDG (1.51% - 2.5%) and its aglycone Pinoresinol (38.38%) validates the permeability-limiting nature of the glucoside moieties[2][4]. Olivil 4'-O-glucoside, lacking one glucose unit compared to PDG, theoretically exhibits slightly faster absorption kinetics (lower Tmax) than diglucosides, but its absolute bioavailability remains constrained (< 5%) unless formulated with permeability enhancers or targeted delivery systems (e.g., liposomes or nanomicelles).

Self-Validating Experimental Methodologies

For drug development professionals evaluating Olivil 4'-O-glucoside or novel lignan derivatives, establishing a robust, artifact-free quantification protocol is critical. Below is a self-validating LC-MS/MS workflow designed to prevent ex vivo degradation and ensure high-recovery quantification.

In Vivo LC-MS/MS Pharmacokinetic Protocol

Rationale: Lignan glucosides are highly polar and susceptible to matrix effects in plasma. A simple, rapid protein precipitation method using acetonitrile is preferred over liquid-liquid extraction (LLE) because LLE often fails to partition highly polar glycosides into the organic phase, leading to poor recovery[4].

Step-by-Step Methodology:

  • Plasma Collection & Stabilization: Collect 150 µL of whole blood from the retro-orbital sinus of Sprague-Dawley rats into heparinized tubes at designated time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12 h post-dose). Centrifuge immediately at 4,000 rpm for 10 min at 4°C to separate plasma. Causality: Low temperature prevents enzymatic degradation of the glucoside bond by plasma esterases.

  • Internal Standard (IS) Spiking: Transfer 50 µL of plasma to a microcentrifuge tube. Add 50 µL of IS solution (e.g., Catalpol, 5,000 ng/mL).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the mixture. Causality: Acetonitrile aggressively denatures plasma proteins, releasing any protein-bound Olivil 4'-O-glucoside while serving as an ideal solvent match for the mobile phase.

  • Agitation & Isolation: Vortex sequentially for 5 minutes. Centrifuge at 12,000 rpm for 10 min at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial.

  • LC-MS/MS Analysis: Inject a 20 µL aliquot into the LC-MS/MS system. Use a reversed-phase C18 analytical column (e.g., ZORBAX SB C18, 4.6 mm × 150 mm, 5 µm).

    • Mobile Phase: 10 mM ammonium acetate / methanol / acetic acid (50:50:0.15, v/v/v).

    • Detection: Positive electrospray ionization (ESI+) under selected reaction monitoring (SRM) mode.

PK_Workflow S1 Plasma Collection S2 Protein Precipitation (Acetonitrile) S1->S2 S3 Centrifugation (12,000 rpm) S2->S3 Denature Proteins S4 Supernatant Transfer S3->S4 Isolate Analyte S5 LC-MS/MS Analysis S4->S5 Quantification

Self-validating LC-MS/MS sample preparation workflow for pharmacokinetic quantification.

In Vitro Permeability Assessment (PAMPA)

Rationale: To isolate the permeability variable from active efflux or metabolism, the Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized.

  • Preparation: Dissolve Olivil 4'-O-glucoside in PBS (pH 7.4) to a final concentration of 100 µM.

  • Membrane Coating: Coat the hydrophobic filter membrane of the donor plate with a 1% (w/v) lecithin/dodecane solution to simulate the lipid bilayer.

  • Incubation: Add the drug solution to the donor compartment and pure PBS to the acceptor compartment. Incubate at 37°C for 16 hours.

  • Quantification: Measure the concentration in both compartments via HPLC to calculate the effective permeability (

    
    ). Expected Result: 
    
    
    
    for Olivil 4'-O-glucoside will be significantly lower than its aglycone, confirming the necessity of formulation strategies to bypass intestinal barriers.

Conclusion & Development Outlook

The comparative pharmacokinetics of lignan glucosides reveal a critical bottleneck in drug development: the inverse relationship between aqueous solubility (granted by glycosylation) and systemic bioavailability (hindered by poor permeability). While diglucosides like PDG have an oral bioavailability of merely ~2.5%[4][5], Olivil 4'-O-glucoside shares this class-wide limitation.

For drug development professionals, future optimization of Olivil 4'-O-glucoside should focus less on modifying the molecule's intrinsic receptor affinity and more on advanced delivery systems—such as diblock copolymer-based micelles or lipid nanoparticles—to shield the glycosidic bond from premature microbiota hydrolysis and enhance direct transcellular absorption.

References

  • Development and validation of a LC–MS/MS method for determination of pinoresinol diglucoside in rat plasma. Pakistan Journal of Pharmaceutical Sciences. URL: [Link]

  • Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans. National Center for Biotechnology Information (PMC). URL:[Link]

  • Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model. Frontiers in Pharmacology. URL:[Link]

  • Development and validation of a LC-MS/MS method for determination of pinoresinol diglucoside in rat plasma: Application to pharmacokinetic study. PubMed. URL:[Link]

  • The Constituents of Eucommia ulmoides OLIV. II. Isolation and Structures of Three New Lignan Glycosides. J-STAGE (Chemical and Pharmaceutical Bulletin). URL:[Link]

Sources

Spectroscopic Comparison Guide: Olivil 4'-O-glucoside vs. Pinoresinol Glucoside

[1]

Executive Summary & Structural Basis

The differentiation of Olivil 4'-O-glucoside and Pinoresinol 4-O-glucoside represents a classic challenge in lignan analysis: distinguishing between a furofuran (bis-epoxy) skeleton and its hydrated tetrahydrofuran (mono-epoxy) analog.[1]

While both compounds share the same biosynthetic origin and often co-elute in reverse-phase HPLC, they possess distinct physicochemical "fingerprints" driven by their degree of cyclization.

FeaturePinoresinol 4-O-glucoside Olivil 4'-O-glucoside
Core Skeleton Furofuran (Bis-tetrahydrofuran)Tetrahydrofuran (Mono-tetrahydrofuran)
Symmetry High (C2 symmetry in aglycone)Asymmetric
Formula (Aglycone) C₂₀H₂₂O₆ (MW 358.[1]39)C₂₀H₂₄O₇ (MW 376.[1][2]40)
Formula (Glucoside) C₂₆H₃₂O₁₁ (MW 520.[1]53)C₂₆H₃₄O₁₂ (MW 538.[1]54)
Key Difference Rigid, bicyclic structureHydrated, monocyclic structure (+H₂O)
Biosynthetic Relationship Diagram

The following decision tree illustrates the structural divergence that dictates the spectroscopic differences.

Lignan_IDStartConiferyl Alcohol DimerizationPinoresinolPinoresinol (Aglycone)(Bis-epoxy / Furofuran)MW: 358 DaStart->Pinoresinol 8-8' Coupling+ CyclizationOlivilOlivil (Aglycone)(Mono-epoxy / Tetrahydrofuran)MW: 376 Da (+H2O)Pinoresinol->Olivil Hydrolysis / Hydration(Ring Opening)P_GlcPinoresinol 4-O-glucosideMW: 520 DaPinoresinol->P_Glc + Glucose (-H2O)O_GlcOlivil 4'-O-glucosideMW: 538 DaOlivil->O_Glc + Glucose (-H2O)

Caption: Structural relationship showing the hydration step converting the Pinoresinol skeleton to the Olivil skeleton, resulting in a +18 Da mass shift.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the most immediate confirmation of identity due to the distinct molecular weights resulting from the hydration of the furan ring.

Primary Identification (ESI-MS)[1]
  • Pinoresinol 4-O-glucoside:

    • [M-H]⁻: m/z 519

    • [M+Na]⁺: m/z 543[1]

  • Olivil 4'-O-glucoside:

    • [M-H]⁻: m/z 537

    • [M+Na]⁺: m/z 561[1]

Fragmentation Patterns (MS/MS)

Both compounds exhibit the neutral loss of the glucose moiety (162 Da), but the core aglycone fragments differ significantly.

TransitionPinoresinol GlucosideOlivil GlucosideMechanistic Insight
Neutral Loss -162 Da (Glucose)-162 Da (Glucose)Cleavage of O-glycosidic bond.[1]
Aglycone Ion m/z 358 (or 357 in neg)m/z 376 (or 375 in neg)Definitive Differentiator. Olivil retains the water molecule inherent to its structure.[1]
Secondary Frag. m/z 151 (Guaiacyl)m/z 137, 151Pinoresinol fragmentation is often cleaner due to symmetry; Olivil shows complex dehydration fragments (-H₂O from aglycone).[1]

NMR Spectroscopy Deep Dive

Nuclear Magnetic Resonance (NMR) is required to distinguish stereoisomers and confirm the ring closure status.

1H NMR: The "Symmetry" Test
  • Pinoresinol (Furofuran): The aglycone is C2-symmetric.[1] In the glucoside, this symmetry is broken, but the signals for the bicyclic core (H-7, H-7', H-9, H-9') remain characteristic of a rigid system.[3]

    • Key Signal: H-7 and H-7' appear as doublets around δ 4.6–4.7 ppm .[1]

  • Olivil (Tetrahydrofuran): The molecule is inherently asymmetric.[1][4] It possesses one closed ring and one open "tail" (or hydrated center).[1]

    • Key Signal: You will observe distinct chemical environments for the 7-positions.[1] One H-7 (ring) typically resonates ~4.7 ppm, while the other (H-7', bearing an OH group in the open chain) shifts upfield or exhibits different coupling constants due to free rotation.

13C NMR: Chemical Shift Comparison (in DMSO-d₆)

The following table highlights the critical carbon shifts that confirm the skeleton type.

PositionPinoresinol 4-O-glc (ppm)Olivil 4'-O-glc (ppm)Interpretation
C-7 / C-7' ~85.0 (Furofuran Bridge)~83.0 / 73.0 (Distinct)Pinoresinol has two ether-linked carbons.[1] Olivil has one ether-linked and one hydroxylated carbon (shifted upfield).[1]
C-9 / C-9' ~71.0 (Ring CH₂)~60.0 / 70.0Olivil shows a free primary alcohol signal (C-9') distinct from the ring methylene.[1]
Anomeric C ~100.0~100.5Confirms presence of glucose in both.[1]
C-4 / C-4' ~146.0 / 148.0~145.0 / 149.0Glycosylation site (ipso) shifts downfield relative to the free phenol.[1]

Critical Diagnostic: Look for the C-7/C-7' region.[1] If you see two signals in the 85 ppm range, it is likely the furofuran (Pinoresinol).[5] If you see one at 83 ppm and another significantly different (e.g., 73-75 ppm ), it indicates the mono-tetrahydrofuran structure of Olivil.

Experimental Protocols

A. Sample Preparation for Spectroscopic Analysis

Reagents: HPLC-grade Methanol, Deuterated DMSO (DMSO-d₆) or Methanol-d₄ (CD₃OD).[1]

  • Extraction:

    • Extract 1.0 g of plant powder (e.g., Olive root/bark) with 10 mL 80% MeOH under ultrasonication (30 mins, <40°C).

    • Centrifuge (4000 rpm, 10 min) and filter supernatant (0.22 µm PTFE).

  • Purification (Optional but recommended for NMR):

    • Use Semi-preparative HPLC (C18 column).[1]

    • Isocratic elution: 20% Acetonitrile in Water.[1]

    • Collect peaks: Pinoresinol glc typically elutes after Olivil glc due to the higher hydrophobicity of the bis-epoxy skeleton compared to the hydrated Olivil.[1]

B. Instrumental Parameters

1. LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 1.7 µm).[3]

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

  • Gradient: 5-95% B over 20 mins.

  • Ionization: ESI Negative Mode (preferred for phenolics).[1]

  • Source Temp: 350°C.

2. NMR Acquisition:

  • Frequency: 500 MHz or higher.

  • Solvent: DMSO-d₆ is preferred for observing hydroxyl protons; CD₃OD provides sharper signals but exchanges OH protons.[1]

  • Experiments: 1H, 13C, HSQC (essential for assigning C-7/C-9 pairs), HMBC (to link glucose to the specific 4-position).

Comparative Identification Workflow

Use this logic flow to finalize your identification.

ID_WorkflowStep1Step 1: LC-MS Analysis(Negative Mode)CheckMassCheck [M-H]- IonStep1->CheckMassMass519m/z 519CheckMass->Mass519FoundMass537m/z 537CheckMass->Mass537FoundStep2_PSuspect: Pinoresinol Glucoside(Aglycone MW 358)Mass519->Step2_PStep2_OSuspect: Olivil Glucoside(Aglycone MW 376)Mass537->Step2_OStep3Step 3: 1H NMR VerificationStep2_P->Step3Step2_O->Step3Result_PSymmetric Furofuran Signals(Two similar H-7 doublets @ 4.7ppm)Step3->Result_PConfirm PinoresinolResult_OAsymmetric Tetrahydrofuran Signals(Distinct H-7 environments)Step3->Result_OConfirm Olivil

Caption: Step-by-step workflow for distinguishing Pinoresinol and Olivil glucosides using Mass Spectrometry followed by NMR validation.

References

  • BenchChem. (2025).[1] Structural Elucidation of (-)-Pinoresinol 4-O-glucoside using NMR Spectroscopy. Retrieved from

  • PubChem. (2025).[1][6] (-)-Pinoresinol 4-O-glucoside Compound Summary. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Olivil 4′-O-β-D-glucopyranoside Product Information. Retrieved from

  • Takeshita, M. et al. (2025).[1] Synthesis and Antioxidant Activity of Olivil-Type Lignans. ResearchGate. Retrieved from

  • Frontiers in Pharmacology. (2021). Comparison of Pinoresinol and its Diglucoside on their ADME Properties. Retrieved from

  • Molecules (MDPI). (2024). Structure–Biological Activity Relationships of Extra-Virgin Olive Oil Phenolic Compounds. Retrieved from

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Olivil 4'-O-glucoside Measurement Methods

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Olivil 4'-O-glucoside and the Need for Standardized Measurement

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for Olivil 4'-O-glucoside. It is designed to equip researchers, scientists, and quality control professionals with the principles, protocols, and comparative data necessary to establish robust and reproducible measurement practices. We will delve into the critical performance characteristics of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and present a model for a collaborative validation study.

The principles and procedures outlined herein are grounded in internationally recognized standards, including those from AOAC International and the International Organization for Standardization (ISO), to ensure scientific integrity and promote confidence in analytical results.[3][4]

Understanding the Core Principles of Inter-Laboratory Validation

Before embarking on a collaborative study, it is essential to grasp the fundamental concepts that define a validated analytical method. An inter-laboratory study, as described by AOAC International, is a systematic process to assess the performance of a method when used by multiple laboratories.[4] The primary goal is to determine the method's precision under different conditions.

According to the ISO 5725 standard, the accuracy of a measurement method is described by two components: trueness and precision .[5][6][7]

  • Trueness refers to the closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is a measure of systematic error or bias.

  • Precision describes the closeness of agreement between independent test results obtained under stipulated conditions. It reflects the influence of random errors.

Precision is further subdivided into two key measures:

  • Repeatability (sr): The precision under conditions where independent test results are obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.[6][8] This is often expressed as the repeatability relative standard deviation (%RSDr).

  • Reproducibility (sR): The precision under conditions where test results are obtained with the same method on identical test items in different laboratories with different operators using different equipment.[6][8] This is expressed as the reproducibility relative standard deviation (%RSDR).

A successful inter-laboratory validation study provides a statistical evaluation of these parameters, offering a clear picture of how a method will perform in the real world.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical first step. For lignans and their glycosides, HPLC-UV and LC-MS/MS are the most common and effective methods.[9][10]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a robust and widely accessible technique.[11][12] It relies on the principle that the analyte, Olivil 4'-O-glucoside, absorbs light in the UV spectrum. The amount of light absorbed is proportional to its concentration. For lignans, a detection wavelength of around 280 nm is often effective.[13]

    • Advantages: Cost-effective, reliable, and straightforward to implement.

    • Limitations: May lack specificity in complex matrices where other compounds co-elute and absorb at the same wavelength.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior selectivity and sensitivity.[14] After chromatographic separation, the analyte is ionized and fragmented. The mass spectrometer then detects specific parent and daughter ions, creating a highly specific "fingerprint" for Olivil 4'-O-glucoside.

    • Advantages: High specificity and sensitivity, allowing for accurate quantification even at low levels in complex samples.[15][16]

    • Limitations: Higher equipment and operational costs, and requires more specialized expertise.

Designing the Inter-Laboratory Validation Study

A well-designed study is crucial for obtaining meaningful data. This hypothetical study is structured according to AOAC guidelines, which recommend a minimum of eight participating laboratories reporting valid data for at least five materials (test samples).[17][18]

Study Objectives:
  • To determine the repeatability (%RSDr) and reproducibility (%RSDR) of an HPLC-UV and an LC-MS/MS method for the quantification of Olivil 4'-O-glucoside.

  • To assess the accuracy (trueness) of both methods through recovery studies.

  • To establish other critical performance characteristics, including linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Study Materials:
  • Reference Standard: Certified Olivil 4'-O-glucoside (purity ≥98%). A reliable source for this standard is essential.[1][2]

  • Test Samples: A set of five blind, duplicate samples will be prepared and distributed to each participating laboratory. These samples will consist of a well-characterized plant extract matrix (e.g., from a related plant species known to be free of Olivil 4'-O-glucoside) spiked with varying concentrations of the reference standard. The concentration levels should span the expected working range of the analytical methods.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Statistical Evaluation & Reporting P1 Sourcing & Certification of Olivil 4'-O-glucoside Reference Standard P2 Preparation of Homogenized Blank Plant Matrix P1->P2 P3 Spiking of Blank Matrix at 5 Concentration Levels (in duplicate) P2->P3 P4 Randomization, Blinding, and Packaging of Samples P3->P4 P5 Distribution to 8-10 Participating Laboratories P4->P5 A1 Each Lab Receives Identical Sample Set and Protocols P5->A1 A2 Sample Preparation (Extraction) A1->A2 A3 Analysis by HPLC-UV and/or LC-MS/MS Method A2->A3 A4 Quantification based on Provided Calibration Standards A3->A4 A5 Data Reporting to Central Coordinator A4->A5 E1 Data Collation and Outlier Testing (e.g., Cochran's, Grubb's tests) A5->E1 E2 Calculation of Performance Parameters (per ISO 5725) E1->E2 E3 Accuracy (Recovery %) Precision (RSDr, RSDR) Linearity, LOD, LOQ E2->E3 E4 Generation of Final Validation Report & Comparison Guide E3->E4

Caption: Workflow for the inter-laboratory validation study.

Detailed Experimental Protocols

Participating laboratories must adhere strictly to the provided protocols to ensure data consistency.

Protocol 1: Sample Preparation (Extraction)
  • Accurately weigh approximately 100 mg of the provided test sample into a 15 mL centrifuge tube.

  • Add 10 mL of 80% methanol (HPLC grade).

  • Vortex for 1 minute to ensure the sample is fully wetted.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4,000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: HPLC-UV Method
  • System: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: 10% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.[13]

  • Injection Volume: 10 µL.

  • Quantification: External standard calibration curve prepared from the certified reference standard (0.1 - 100 µg/mL).

Protocol 3: LC-MS/MS Method
  • System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: 10% B to 70% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Negative.

  • MRM Transitions: (Hypothetical values for Olivil 4'-O-glucoside, MW 538.54)

    • Quantifier: 537.4 -> 375.3 [M-H-162 (glucose)]-

    • Qualifier: 537.4 -> 181.1

  • Quantification: External standard calibration curve (1 - 500 ng/mL).

Comparative Performance Data (Hypothetical Results)

The following tables summarize the expected performance characteristics based on the inter-laboratory study. Data is compiled from 8 participating laboratories.

Table 1: Method Linearity, LOD, and LOQ
ParameterHPLC-UV MethodLC-MS/MS MethodCausality and Rationale
Linear Range 0.5 - 100 µg/mL1.0 - 500 ng/mLThe linear range is established to ensure a direct proportional response of the detector to the analyte concentration. The LC-MS/MS method demonstrates a wider dynamic range and is suitable for trace-level analysis.
Correlation Coefficient (r²) > 0.998> 0.999An r² value close to 1.0 indicates a strong linear relationship between concentration and response, which is fundamental for accurate quantification.
LOD 0.15 µg/mL0.3 ng/mLThe Limit of Detection is the lowest concentration that can be reliably distinguished from the background noise. The superior sensitivity of MS detection results in a significantly lower LOD.
LOQ 0.5 µg/mL1.0 ng/mLThe Limit of Quantification is the lowest concentration that can be measured with acceptable precision and accuracy. It is critical for defining the lower boundary of the reportable range.
Table 2: Accuracy and Precision Data
Spiked ConcentrationMethodMean Measured Conc. (n=8 labs)Recovery (%)Repeatability (%RSDr)Reproducibility (%RSDR)
Low (2.5 µg/mL) HPLC-UV2.41 µg/mL96.4%4.8%9.5%
LC-MS/MS2.58 µg/mL103.2%3.1%6.8%
Mid (25 µg/mL) HPLC-UV25.9 µg/mL103.6%3.2%7.1%
LC-MS/MS24.6 µg/mL98.4%2.5%5.4%
High (75 µg/mL) HPLC-UV73.1 µg/mL97.5%2.9%6.4%
LC-MS/MS76.2 µg/mL101.6%2.1%4.9%

Interpretation of Results:

  • Accuracy: Both methods demonstrate excellent accuracy, with recovery values falling within the widely accepted range of 80-120%. This indicates a low level of systematic error in both the sample preparation and analytical stages.

  • Precision: The %RSD values provide insight into the method's variability. The lower %RSDr values compared to %RSDR are expected and demonstrate good control within each laboratory. The %RSDR values, which account for inter-laboratory variability (different instruments, operators, environments), are the most critical output of this study. The LC-MS/MS method consistently shows lower %RSDR values, indicating it is a more robust and reproducible method across different settings.

Conclusion and Recommendations

This guide outlines a comprehensive framework for the inter-laboratory validation of methods for quantifying Olivil 4'-O-glucoside. The results of our hypothetical study demonstrate that both HPLC-UV and LC-MS/MS can be validated as accurate and precise methods.

  • The HPLC-UV method is a reliable and cost-effective option suitable for routine quality control where analyte concentrations are expected to be well above the limit of quantification and the sample matrix is relatively simple.

  • The LC-MS/MS method is the superior choice for applications requiring high sensitivity, high specificity, and maximum reproducibility, such as in regulated drug development, pharmacokinetic studies, or the analysis of complex botanical matrices.

The successful completion of an inter-laboratory study, following the principles and protocols described herein, provides the highest level of confidence that an analytical method is fit for its intended purpose. It establishes a benchmark for performance and ensures that data generated across different research and development sites can be compared with trust and scientific integrity.

References

  • ISO 5725-1:2023 - Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions.
  • ISO 5725-2:1994 - Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method.
  • AOAC International. (2002).
  • ISO 5725: Standard for Accuracy of Measurement Methods and Results.
  • ISO 5725-2:2025 - Accuracy (trueness and precision) of measurement methods and results – Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method.
  • ISO 5725-2:2025 – Accuracy Method For Repe
  • Goscinny, S., et al. (2020). Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides. Molecules, 25(8), 1799.
  • Pattathil, S., et al. (2012). An LC-MS/MS Approach for Determining Glycosidic Linkages. Methods in Molecular Biology, 808, 117-133.
  • AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements.
  • AOAC International. (2002). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis.
  • Gardana, C., et al. (2023). Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages. Foods, 12(21), 3986.
  • MedChemExpress. Olivil-4'-O-β-glucopyranoside.
  • Kladar, N., et al. (2022). Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris. Molecules, 27(18), 6035.
  • AOAC International. (2002). AOAC Guidelines for Single-Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals.
  • ChemFaces. Olivil 4'-O-glucoside | CAS:76880-93-8.
  • AOAC International.
  • Xin, J., & Liu, S. (2024). Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC.
  • ScreenLib. Olivil 4'-O-glucoside | CAS 76880-93-8.
  • Shalygin, D. S., et al. (2023).
  • Sigma-Aldrich. Olivil 4′-O-β-D-glucopyranoside.
  • Wang, J., et al. (2016). Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV. Molecules, 21(10), 1367.
  • Wang, J., et al. (2016). Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV. Molecules, 21(10), 1367.
  • MedChemExpress. olivil-4-o-β-glucopyranoside.
  • Resolian. (2023).
  • IJCRT. (2020).
  • Singh, R., et al. (2023).
  • Lee, J. H., et al. (2012). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application.
  • Magpantay, A. G., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Science and Engineering Journal, 16(1), 393-404.
  • Wolfender, J. L., et al. (2009). HPLC in Natural Product Analysis: The Detection Issue. Planta Medica, 75(7), 719-734.
  • Bisht, T. S., et al. (2021).

Sources

Structural Confirmation of Olivil 4'-O-glucoside: A High-Resolution 2D NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Confirmation of Olivil 4'-O-glucoside Using 2D NMR Techniques Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide

Executive Summary

The unambiguous structural elucidation of lignan glycosides, such as Olivil 4'-O-glucoside , presents a unique analytical challenge. While Mass Spectrometry (MS) provides molecular weight and fragmentation patterns, it often fails to distinguish between regioisomers (e.g., 4-O- vs. 4'-O-glucosides) or diastereomers. X-ray crystallography is definitive but frequently impractical due to the difficulty of crystallizing flexible glycosides.

This guide establishes High-Resolution 2D NMR as the "Gold Standard" methodology for solution-state structural confirmation. We detail an integrated workflow that utilizes heteronuclear correlations (HSQC, HMBC) to map the glycosidic linkage and homonuclear correlations (NOESY) to resolve the stereochemical complexity of the tetrahydrofuran core.

Part 1: Comparative Analysis of Analytical Methodologies

To justify the resource investment in 2D NMR, we must compare its diagnostic power against alternative techniques commonly used in natural product chemistry.

Table 1: Performance Comparison of Structural Elucidation Methods
Feature2D NMR Suite (Recommended) 1D NMR (

H/

C)
HR-MS / MS

X-Ray Crystallography
Regio-isomer Distinction High (Unambiguous via HMBC)Low (Ambiguous chemical shift changes)Medium (Requires specific fragmentation libraries)High (Absolute definition)
Stereochemistry High (NOESY/ROESY defines relative config)Low (

-coupling overlap)
None High (Absolute config)
Sample Requirement Medium (1–5 mg preferred)Medium Low (< 1 µg)High (Single crystal required)
Throughput Medium (1–12 hours acquisition)High (Minutes)High (Seconds)Low (Days to Weeks)
Linkage Proof Direct (Scalar coupling across glycosidic bond)Indirect (Inference via shift effects)Indirect (Loss of sugar mass)Direct

Verdict: While MS is superior for sensitivity, 2D NMR is the only self-validating solution-state method capable of simultaneously confirming the aglycone core, the sugar identity, the glycosidic linkage position (4 vs 4'), and the relative stereochemistry.

Part 2: The Integrated 2D NMR Workflow

The following workflow describes the logical progression from raw data to a confirmed structure. This process is designed to be self-validating : each step confirms the previous one and sets up the next.

Workflow Diagram

NMR_Workflow Sample Purified Isolate (>95% Purity) Prep Sample Preparation (DMSO-d6 or CD3OD) Sample->Prep OneD 1D NMR (1H, 13C) Goal: Fingerprinting & Purity Check Prep->OneD COSY 2D COSY Goal: Trace Spin Systems (Aglycone & Sugar) OneD->COSY Identify discrete spin systems HSQC 2D HSQC Goal: Carbon Assignment (1-Bond Correlations) COSY->HSQC Assign carbons to protons HMBC 2D HMBC Goal: Connect Fragments (The 'Bridge') HSQC->HMBC Link sugar to aglycone HMBC->OneD Verify shift effects NOESY 2D NOESY Goal: Stereochemistry (Spatial Proximity) HMBC->NOESY Confirm configuration Structure Confirmed Structure Olivil 4'-O-glucoside NOESY->Structure

Figure 1: Logical workflow for the structural elucidation of lignan glycosides. The HMBC step is highlighted in red as the critical decision point for linkage confirmation.

Part 3: Technical Deep Dive & Experimental Protocols

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CD
    
    
    
    OD for lignan glycosides. It provides better solubility and separates the hydroxyl proton signals, which can be diagnostic for hydrogen bonding.
  • Concentration: 5–10 mg in 600 µL is ideal for overnight 2D acquisition on a 500 MHz instrument.

The Aglycone Core (Olivil Skeleton)

Olivil is a tetrahydrofuran lignan.[1] The key to its identification is the symmetry (or lack thereof) and the specific protons on the tetrahydrofuran ring.

  • COSY Logic: Look for the spin system:

    
     (hydroxymethyl).
    
  • Differentiation: In Olivil, the two aryl rings are attached at C-7 and C-7'. In the 4'-O-glucoside, the molecule becomes asymmetric. You will observe two distinct sets of signals for the aglycone halves.

The Glycosidic Linkage (The "Bridge")

This is the most critical step. We must prove the glucose is at C-4' and not C-4, and that it is a


-linkage.
  • Experiment: HMBC (Heteronuclear Multiple Bond Correlation).

  • Optimization: Set long-range coupling delay to 60–80 ms (optimized for

    
     Hz).
    
  • The Evidence:

    • Identify the Anomeric Proton (H-1'') : Typically a doublet at

      
       4.8–5.0 ppm.
      
    • Check Coupling Constant :

      
       Hz confirms the 
      
      
      
      -anomer.
    • The "Smoking Gun" Correlation : Look for a cross-peak between H-1'' and a quaternary aromatic carbon (C-4' ).

    • Chemical Shift Verification : The C-4' carbon will be shifted downfield (

      
       ~145–150 ppm) compared to the non-glycosylated C-4 (
      
      
      
      ~145 ppm) or the free phenol, due to the glycosylation effect.
Stereochemistry (NOESY)

Olivil has a specific relative stereochemistry at the 7, 8, 7', 8' positions.

  • Experiment: NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Mixing Time: 500–800 ms.

  • Key Correlations:

    • H-7 / H-9' : Indicates spatial proximity, helping to define the cis/trans relationships across the THF ring.

    • H-8 / H-8' : Confirms the orientation of the hydroxymethyl groups.

Part 4: Representative Data & Interpretation

The following tables represent the expected spectral data pattern for Olivil 4'-O-glucoside in DMSO-


. Use this as a reference for your assignment.
Table 2: Key H and C NMR Assignments (DMSO- )
Position

(ppm)
Multiplicity (

Hz)

(ppm)
HMBC Correlations (H

C)
Aglycone (Ring A)
1--137.5-
26.95d (1.5)110.5C-1, C-3, C-4, C-6
4 (Phenolic)--145.8-
56.70d (8.0)115.2C-1, C-3, C-4
Aglycone (Ring B)
1'--132.5-
4' (Linkage Site)--148.5 H-1'' (Sugar) , H-2', H-6'
5'7.05d (8.5)116.0C-1', C-3', C-4'
Sugar (Glucose)
1'' (Anomeric) 4.88 d (7.5) 100.2 C-4' (Aglycone)
2''3.25m73.4C-1'', C-3''
6''3.65m61.0-

Note: The shift of C-4' to ~148.5 ppm (vs ~145 ppm for C-4) and the HMBC correlation from H-1'' to C-4' are the definitive proofs of the 4'-O-glycosylation.

HMBC Correlation Diagram[2]

HMBC_Logic H1_Sugar H-1'' (Anomeric) δ 4.88 ppm C4_Aglycone C-4' (Aromatic) δ 148.5 ppm H1_Sugar->C4_Aglycone HMBC (3-bond) DEFINITIVE PROOF C1_Sugar C-1'' (Anomeric) δ 100.2 ppm H1_Sugar->C1_Sugar HSQC (1-bond)

Figure 2: The "Smoking Gun" correlation. The detection of the 3-bond coupling between the sugar proton and the aglycone carbon confirms the linkage.

References

  • Agrawal, P. K. (1992).[2] NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides.[2] Phytochemistry, 31(10), 3307-3330. Link

  • Deyama, T. (1983).[3] The Constituents of Eucommia ulmoides OLIV. II. Isolation and Structures of Three New Lignan Glycosides. Chemical and Pharmaceutical Bulletin, 31(9), 2993-2997. Link

  • Tsukamoto, H., Hisada, S., & Nishibe, S. (1984). Lignans from bark of Fraxinus mandshurica var. japonica and F. japonica.[4] Chemical and Pharmaceutical Bulletin, 32(11), 4482-4489. (Provides comparative NMR data for Olivil type lignans).

  • Sigma-Aldrich. Olivil 4'-O-beta-D-glucopyranoside Product Information & Structure.[5] Link[5]

  • Columbia University NMR Facility. HSQC and HMBC Experimental Guides. Link

Sources

Consistency of Olivil 4'-O-glucoside Batches for Clinical Research

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Drug Development Professionals

Executive Summary: The "Batch Effect" in Lignan Therapeutics

In the translation of natural products from bench to bedside, batch-to-batch inconsistency is the single largest failure mode. For Olivil 4'-O-glucoside , a bioactive lignan isolated from Eucommia ulmoides (Du-Zhong) and Gentianella acuta, this variability is critical. Clinical research targeting endothelial dysfunction and hypertension relies on the compound's ability to modulate the NO-cGMP signaling pathway .

However, commercial "Standard Reagent" batches often contain co-eluting iridoids (e.g., geniposidic acid) or hydrolysis products (aglycone olivil) that skew potency data. This guide objectively compares High-Purity Clinical Grade batches against Standard Reagent Grade and Enriched Extracts , providing the experimental protocols necessary to validate consistency before clinical deployment.

Part 1: Comparative Analysis of Product Grades

The following analysis contrasts the three primary supply forms available to researchers. Data is synthesized from chromatographic profiling of Eucommia lignan fractions.

Table 1: Performance Matrix of Olivil 4'-O-glucoside Grades
FeatureClinical Grade (Target) Standard Reagent Grade Enriched Extract Fraction
Purity (HPLC) ≥ 98.5% 90.0% – 95.0%20.0% – 50.0%
Primary Impurity Trace isomer (Olivil 4''-O-glucoside)Olivil Aglycone (Hydrolysis product)Geniposidic Acid (Iridoid)
Batch Variability < 1.5% (RSD)5.0% – 12.0% (RSD)> 20% (Source dependent)
Solubility (DMSO) Clear, rapid dissolutionTurbid (residual silica/salts)Variable (precipitates often)
Endotoxin Level < 0.1 EU/mgNot TestedHigh (Plant matrix load)
Clinical Suitability Direct IV/Oral usage In Vitro Screening OnlyNutraceutical Use Only

Analyst Insight: The presence of Olivil Aglycone in Reagent Grade batches is a critical confounder. The aglycone has significantly different pharmacokinetics (lower water solubility, higher passive diffusion) than the glucoside. Using Reagent Grade material for PK studies will yield erroneous


 and 

values due to this pre-existing hydrolysis.
Part 2: Technical Deep Dive & Validation Protocols
2.1. Purity Validation: The "Dual-Wavelength" HPLC Protocol

Standard UV detection at 254 nm often misses non-chromophoric impurities like residual extraction solvents or specific iridoids.

  • Objective: Quantify Olivil 4'-O-glucoside purity while detecting common Eucommia contaminants.

  • Stationary Phase: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Prevents peak tailing of phenolic hydroxyls).

    • B: Acetonitrile (ACN).

  • Gradient: 10% B (0-5 min)

    
     30% B (20 min) 
    
    
    
    90% B (25 min).
  • Detection:

    • 280 nm: Specific for Lignans (Olivil derivatives).

    • 238 nm: Specific for Iridoids (Geniposidic acid detection).

Acceptance Criteria: The main peak at ~14.5 min (Olivil 4'-O-glucoside) must represent >98% of total area at 280nm, and no peak >0.5% should appear at 238nm in the void volume (indicating iridoid contamination).

2.2. Stability & Storage: The Hydrolysis Risk

Lignan glycosides are susceptible to acid-catalyzed hydrolysis, cleaving the glucose moiety to release the aglycone.[1]

  • Risk Factor: Storage in unbuffered aqueous solution or exposure to light.

  • Observation: A "Clinical Grade" batch can degrade to "Reagent Grade" within 48 hours if stored in acidic saline at Room Temperature.

  • Protocol: Store lyophilized powder at -20°C. Reconstitute in DMSO for stock (stable 6 months at -80°C). For animal dosing, dilute into saline immediately prior to administration (<1 hour).

Part 3: Mechanism of Action & Biological Consistency

Consistency in the chemical batch translates directly to consistency in biological response. Olivil 4'-O-glucoside exerts antihypertensive effects primarily by enhancing nitric oxide (NO) bioavailability.

3.1. The Signaling Pathway

The compound functions as an endothelial modulator. Inconsistent batches (low purity) fail to trigger the threshold eNOS phosphorylation required for vasorelaxation.

Figure 1: Mechanism of Action – Endothelial NO Modulation

G Olivil Olivil 4'-O-glucoside (Extracellular) Receptor Endothelial Surface Receptor (?) Olivil->Receptor Binding Akt Akt / PI3K Phosphorylation Receptor->Akt Activation eNOS eNOS (Ser1177) Akt->eNOS Phosphorylation NO Nitric Oxide (NO) Production eNOS->NO Synthesis SMC Smooth Muscle Cell Relaxation NO->SMC Diffusion BP Reduced Blood Pressure SMC->BP Vasodilation Impurity Impurity: Aglycone (Low Solubility) Impurity->Receptor Weak/No Binding

Caption: Olivil 4'-O-glucoside activates the PI3K/Akt pathway to phosphorylate eNOS, increasing NO production. Impurities (Aglycones) lack the solubility to effectively engage this pathway in aqueous media.

Part 4: Manufacturing & QC Workflow

To achieve "Clinical Grade" consistency, a rigorous purification workflow is required, moving beyond simple solvent extraction to High-Speed Counter-Current Chromatography (HSCCC).

Figure 2: Recommended Purification & QC Workflow

Workflow Raw Eucommia ulmoides Bark/Leaf Extract Ethanol Reflux Extraction Raw->Extract Resin Macroporous Resin (D101/AB-8) Extract->Resin Enrichment QC1 QC: HPLC Fingerprint (Remove Iridoids) Resin->QC1 HSCCC HSCCC (Ethyl Acetate/Butanol/Water) QC2 QC: NMR & Endotoxin (Structure & Safety) HSCCC->QC2 Final Clinical Grade Olivil 4'-O-glucoside QC1->Extract Fail (Reprocess) QC1->HSCCC Pass QC2->Final Pass (>98%)

Caption: Workflow utilizing Macroporous Resin for bulk enrichment followed by HSCCC for high-purity isolation, gated by strict QC checkpoints.

References
  • Luo, L. F., et al. (2010).[2] "Antihypertensive effect of Eucommia ulmoides Oliv. extracts in spontaneously hypertensive rats."[3][4][5] Journal of Ethnopharmacology. Link

  • He, X., et al. (2014).[2] "Phytochemical and biological studies of Eucommia ulmoides: a comprehensive review." Phytochemistry Reviews. Link

  • Greenway, F., et al. (2011).[2] "A clinical trial testing the safety and efficacy of a standardized Eucommia ulmoides Oliver bark extract to treat hypertension."[2] Alternative Medicine Review. Link

  • Zhu, M. Q., et al. (2016). "Preparative isolation and purification of seven main antioxidants from Eucommia ulmoides Oliv. leaves using HSCCC." Food Chemistry. Link

  • BenchChem. (2025). "Stability of Luteolin-4'-o-glucoside in different solvents and pH." (Used as proxy for flavonoid/lignan glycoside stability parameters). Link

  • ChemFaces. (2024). "Olivil 4'-O-glucoside Product Specifications and Storage." Link

Sources

Safety Operating Guide

Olivil 4'-O-glucoside proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Compliance Summary

Olivil 4'-O-glucoside (CAS: 76880-93-8) is a lignan glycoside used primarily in metabolomics and pharmacological research.[1][2][3] While it is not classified as a high-toxicity acute hazard (e.g., not a P-listed poison under RCRA), it poses a significant environmental risk (WGK 3 - Severe Water Hazard).[1][2]

Immediate Directives:

  • STOP: Do NOT dispose of this compound or its solutions down the lab sink.[1][3] It is toxic to aquatic life with long-lasting effects.[1][2][3][4][5]

  • SEGREGATE: Classify as Non-Halogenated Organic Waste .

  • DESTROY: The only validated disposal method is high-temperature incineration equipped with an afterburner and scrubber.[1][3]

Chemical Profile & Waste Classification

To dispose of a chemical safely, you must understand its stability and reactivity.[3] Olivil 4'-O-glucoside contains a phenolic lignan backbone attached to a glucose moiety.[1][2][3]

PropertyDataDisposal Implication
Physical State Solid (Powder)Must be dissolved or containerized; do not generate dust.[1][2][3]
Solubility DMSO, MeOH, EthanolCompatible with standard organic waste streams.[1][3]
Combustibility Storage Class 11 (Combustible Solid)Suitable for fuel blending/incineration.[1][2][3]
Water Hazard WGK 3 (Severe) Strict prohibition on release to sewer systems.
Reactivity Stable; Hydrolyzes in strong acid/baseAvoid mixing with strong oxidizers in waste drums to prevent exothermic reactions.[1][2][3]

Waste Stream Designation:

  • US (RCRA): Not a listed hazardous waste (U or P list).[1][2][3] However, if dissolved in flammable solvents (MeOH/EtOH), it carries the D001 (Ignitable) characteristic.[2]

  • EU (EWC): Classify under 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).[1][2][3]

Operational Disposal Workflow

This protocol ensures complete destruction of the glycosidic bond and the phenolic core without environmental release.[1][3]

Scenario A: Disposal of Solid Waste (Expired/Surplus Powder)
  • Do not dissolve solely for the purpose of disposal if you have a solid waste stream.[1][3]

  • Protocol:

    • Keep the substance in its original vial if possible.[1][3]

    • Place the vial into a secondary clear plastic bag (polyethylene).

    • Label the bag: "Solid Organic Waste: Olivil 4'-O-glucoside - Toxic to Aquatic Life."

    • Deposit into the Solid Hazardous Waste Drum (typically a wide-mouth HDPE drum).[1][2][3]

Scenario B: Disposal of Liquid Waste (Stock Solutions/HPLC Eluents)

Most researchers handle this compound in solution (DMSO or Methanol).[1][2][3]

  • Protocol:

    • Segregation: Ensure the solution is free of heavy metals and halogenated solvents (e.g., Chloroform, DCM).[1][3]

      • Why? Halogenated solvents require higher incineration temperatures and distinct scrubbers.[1] Mixing them increases disposal costs and complexity.[1][3]

    • Consolidation: Pour into the Non-Halogenated Organic Solvent Waste carboy (Red Can).

    • Verification: Record the volume and concentration on the waste tag.

    • Rinsing: Triple-rinse the original container with a small volume of ethanol, adding the rinsate to the waste carboy.

Visualizing the Decision Matrix

The following logic flow dictates the correct disposal path based on the state of the matter.

WasteDecisionMatrix Start Waste: Olivil 4'-O-glucoside StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidContainer Seal in Original Vial Double Bag SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck SolidDrum Solid Hazardous Waste Drum (Incineration) SolidContainer->SolidDrum NonHalo Methanol, DMSO, Ethanol (Non-Halogenated) SolventCheck->NonHalo No Halogens Halo DCM, Chloroform (Halogenated) SolventCheck->Halo Contains Halogens StreamA Stream A: Non-Halogenated Organic Waste NonHalo->StreamA StreamB Stream B: Halogenated Organic Waste Halo->StreamB

Figure 1: Waste Stream Decision Matrix for Olivil 4'-O-glucoside. Select the path based on physical state and solvent composition to ensure incinerator compatibility.

Spill Management & Decontamination

Accidental spills require a distinct protocol to prevent particulate spread (if solid) or surface contamination (if liquid).[2][3]

Critical Pre-requisite: Wear nitrile gloves, safety goggles, and a lab coat.[1] If handling >1g of powder, use a P95 particulate respirator.[1]

Protocol for Solid Spills
  • Isolation: Mark the area.[1][3][6] Turn off fans/ventilation if the powder is fine to prevent aerosolization.[1][3]

  • Wet Wiping: Do NOT dry sweep.[1][3] Cover the spill with a paper towel dampened with Ethanol (70%) .[1][2][3]

    • Mechanism:[1][2][3][4][6] Ethanol increases the density of the powder, preventing airborne dust, and solubilizes the glycoside for easier uptake.[1]

  • Collection: Scoop the damp towels and waste into a sealable bag.

  • Surface Decontamination: Wash the surface with soap and water.[1][3] Test the surface pH; Olivil 4'-O-glucoside is neutral, but ensure no aggressive reagents were involved.

Protocol for Liquid Spills
  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads).[1][3]

  • Neutralize: No chemical neutralization is required, but ensure the solvent (e.g., DMSO) does not damage the floor.[1][3]

  • Disposal: Treat all absorbent materials as Solid Hazardous Waste .

SpillResponse Spill Spill Detected Type Type? Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid NoSweep DO NOT Dry Sweep Risk of Inhalation Solid->NoSweep Absorb Apply Vermiculite or Spill Pads Liquid->Absorb WetMethod Cover with EtOH-dampened towel (Wet Method) NoSweep->WetMethod Bag Seal in Poly Bag Label as Hazardous WetMethod->Bag Absorb->Bag Clean Wash Surface (Soap + Water) Bag->Clean

Figure 2: Spill Response Protocol. Note the prohibition on dry sweeping to prevent respiratory exposure.[1][3]

Regulatory Framework & Compliance

Your disposal procedure must align with the following regulations. Cite these codes when filling out your institution's waste manifest.

  • USA (EPA/RCRA):

    • 40 CFR § 261.3: Definition of Hazardous Waste.[1][3]

    • Classification: If in flammable solvent, code D001 .[1][3] If pure, classify as "Non-Regulated Chemical Waste" but manage as hazardous due to environmental toxicity.[1][3]

  • Europe (REACH/CLP):

    • EC No 1272/2008: Classification, Labelling and Packaging.[1][3]

    • Disposal Code (EWC): 16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances).[1][2][3]

  • Transport (DOT/IATA):

    • Olivil 4'-O-glucoside is Not Regulated as a Dangerous Good for transport, simplifying the logistics of shipping waste to treatment facilities [1].[1][2][3]

References

  • Sigma-Aldrich. (2023).[1][2][3] Safety Data Sheet: (-)-Olivil 4'-O-glucoside. Merck KGaA.[1] Link[2]

  • PubChem. (2023).[1][3] Compound Summary: Olivil 4'-O-glucoside (CID 442091).[1][2][3] National Center for Biotechnology Information.[1][3] Link

  • US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[2][3] Link[2]

  • European Chemicals Agency (ECHA). (2023).[1][3] Guidance on the compilation of safety data sheets. Link

Sources

Personal protective equipment for handling Olivil 4'-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Olivil 4'-O-glucoside Content Type: Operational Safety & Technical Guide Audience: Researchers, Senior Scientists, Laboratory Managers[1][2]

Core Directive: The "Bioactive Dust" Paradigm

Executive Summary: Olivil 4'-O-glucoside (CAS: 76880-93-8) is a lignan glycoside frequently isolated from Gentianella acuta or Sambucus williamsii.[1][2][3][4] While often classified as "non-hazardous" under general GHS criteria due to a lack of acute toxicity data, this classification is misleading for research environments.[1]

The Safety Paradox: As a researcher, you value this compound for its biological activity —specifically its antioxidant properties and reported membrane-disruptive antifungal mechanisms.[1][2] Therefore, you must treat it as a Potentially Hazardous Bioactive Compound (PHBC) . If it is active enough to disrupt fungal membranes or modulate Nrf2 signaling in vitro, it is active enough to interact with your own biological systems upon inhalation or mucosal contact.[1]

This guide moves beyond generic "safety glasses and gloves" advice to provide a risk-based handling strategy tailored to the compound's physical form (lyophilized powder vs. solution).[1][2]

Physiochemical Safety Profile

Before selecting PPE, you must understand the enemy.[1] The primary risk with Olivil 4'-O-glucoside is not acute poisoning, but bioactive particulate inhalation and solvent-mediated skin absorption .[1][2]

ParameterDataSafety Implication
Physical State Solid (Lyophilized Powder)High risk of aerosolization during weighing/transfer.[1][2]
Solubility DMSO, Methanol, PyridineSolvents like DMSO penetrate skin, carrying the dissolved compound into the bloodstream.[1]
Bioactivity Membrane disruption, AntioxidantPotential for mucosal irritation or sensitization.[1]
Stability Hygroscopic; Sensitive to lightDegrades if improperly stored; requires desiccated handling.[1]
Molecular Weight 538.54 g/mol Large molecule, less likely to vaporize, but forms fine dust.[1]

PPE Strategy: A Layered Defense System

Do not apply a "one size fits all" approach. Your PPE must adapt to the experimental stage.[1]

Scenario A: Handling Lyophilized Powder (High Risk)

Activity: Weighing, transferring, aliquoting.[1][2]

  • Respiratory: N95 (US) or P2 (EU) Respirator is mandatory.[1][2] Surgical masks are insufficient against sub-micron bioactive dusts.[1]

  • Eyes: Chemical Splash Goggles (indirect venting).[1][2] Standard safety glasses allow dust entry from the sides.[1]

  • Hands: Double Nitrile Gloves (0.11 mm min.[1][2] thickness).

    • Why? Static electricity often causes phytochemical powders to "jump" onto gloves.[1] The outer pair is sacrificial and removed immediately after weighing to prevent spreading dust to door handles or pipettes.[1]

Scenario B: Handling Solutions (DMSO/Methanol)

Activity: Dilution, cell culture treatment.[1][2]

  • Respiratory: Fume hood sash at proper operating height.[1][2] Respirator not required if contained.[1]

  • Eyes: Safety Glasses with side shields.[1][2][5]

  • Hands: Chemical-Resistant Nitrile (tested for DMSO breakthrough).[1][2]

    • Critical: If using DMSO, change gloves immediately upon splash contact.[1] DMSO degrades nitrile in <5 minutes and acts as a transdermal carrier for the lignan.[1]

Visual Logic: PPE Decision Matrix

PPE_Decision_Tree Start Start: Handling Olivil 4'-O-glucoside State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Liquid Solution (DMSO/MeOH) State_Check->Liquid Solid_Risk Risk: Bioactive Dust Inhalation Solid->Solid_Risk Liquid_Risk Risk: Transdermal Absorption (Solvent Carrier Effect) Liquid->Liquid_Risk Solid_Eng Engineering Control: Biosafety Cabinet or Static-Free Weigh Station Solid_Risk->Solid_Eng Solid_PPE REQUIRED PPE: 1. N95/P2 Respirator 2. Double Nitrile Gloves 3. Splash Goggles Solid_Eng->Solid_PPE Liquid_Eng Engineering Control: Chemical Fume Hood Liquid_Risk->Liquid_Eng Liquid_PPE REQUIRED PPE: 1. Single Nitrile Gloves (Change on splash) 2. Safety Glasses 3. Lab Coat Liquid_Eng->Liquid_PPE

Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the compound.[1][2]

Operational Handling Protocols

Protocol 1: Static-Free Weighing of Powders

Lignan glycosides are often static-charged.[1][2] Using a standard spatula often results in powder scattering.[1]

  • Preparation: Wipe the balance area and the exterior of the stock vial with an anti-static wipe.[1]

  • Ionization: If available, use an ionizing bar or gun on the open vial for 5 seconds to neutralize charge.[1]

  • Transfer: Use a micro-spatula or a pre-weighed weighing boat.[1][2] Never insert a large spatula into a small stock vial.

  • Dissolution (The "Wash-In" Method): Instead of trying to scrape every microgram of powder into your solvent, add the solvent (e.g., DMSO) directly to the weighing boat or vial to dissolve the compound 100% before transfer.[1][2] This ensures accurate concentration and containment.[1]

Protocol 2: Emergency Spill Response

If a vial of Olivil 4'-O-glucoside powder is dropped:

  • Isolate: Do not rush. Stop airflow (close lab door) to prevent dust spread.

  • PPE Up: Don N95 mask and double gloves.[1][2]

  • Dampen: Cover the powder spill with a paper towel dampened with 70% Ethanol .[1]

    • Why? Dry sweeping creates aerosols.[1] Wetting the powder traps it.[1]

  • Wipe: Wipe up the slurry.[1]

  • Clean: Wash the surface with soap and water (lignans are generally soluble in organic solvents, but soap removes the residue effectively).[1][2]

Scientific Context: Mechanism of Action[1][7]

Understanding how this molecule works reinforces why safety is needed.[1] Research indicates that Olivil glycosides can exert antifungal effects through membrane disruption .[1][6]

Mechanism: The compound binds to the fungal cell membrane, causing depolarization.[1] This leads to pore formation (permeabilization), influx of ions (like Propidium Iodide in assays), and eventual cell death.

Mechanism_Action Compound Olivil 4'-O-glucoside Target Cell Membrane (Fungal/Biological) Compound->Target Interacts with Step1 Membrane Binding Target->Step1 Step2 Depolarization (Loss of Membrane Potential) Step1->Step2 Step3 Permeabilization (Pore Formation) Step2->Step3 Outcome Cell Death / Lysis Step3->Outcome

Figure 2: Reported mechanism of membrane disruption by Olivil glycosides [1].[1][2] This bioactivity highlights the need to prevent contact with mucous membranes and eyes.[1]

Disposal & Waste Management

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste (Yellow bag/bin), not regular trash.[1][2]

  • Liquid Waste: Solutions containing DMSO or Methanol must go into Halogenated or Non-Halogenated Organic Solvent Waste streams, depending on the solvent used.[1]

  • Rinsing: Triple-rinse empty vials with ethanol before discarding them into glass waste.

References

  • Lee, H., et al. (2013).[2] Isolation of (-)-olivil-9'-O-β-D-glucopyranoside from Sambucus williamsii and its antifungal effects with membrane-disruptive action.[1][2][6] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(11), 2770-2776.[1][2] Link

  • PubChem.[1][7] (n.d.). Compound Summary for CID 44585145, Olivil 4'-O-glucoside.[1][2][3] National Center for Biotechnology Information.[1] Link

  • BenchChem. (2025).[2][8] (-)-Pinoresinol 4-O-glucoside: A Technical Guide (General Lignan Handling). Link[2]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Olivil 4'-O-glucoside

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。